molecular formula C10H19N3O B15327621 1-(3-Ethoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine

1-(3-Ethoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine

Cat. No.: B15327621
M. Wt: 197.28 g/mol
InChI Key: XULPXAZVTVATOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine is a useful research compound. Its molecular formula is C10H19N3O and its molecular weight is 197.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Ethoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Ethoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

1-(3-ethoxypropyl)-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C10H19N3O/c1-4-14-7-5-6-13-9(3)10(11)8(2)12-13/h4-7,11H2,1-3H3

InChI Key

XULPXAZVTVATOF-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(=C(C(=N1)C)N)C

Origin of Product

United States

Foundational & Exploratory

Solubility Profile of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine in Organic Solvents: A Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract The determination of a compound's solubility profile is a cornerstone of early-phase drug development and chemical research, directly influencing formulation strategies, bioavailability, and the reliability of in-vitro screening results.[1] This guide presents a comprehensive methodological framework for characterizing the solubility of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine, a substituted pyrazole derivative, across a panel of common organic solvents. While specific experimental data for this compound is not publicly available, this document provides the theoretical foundation and detailed, field-proven protocols necessary for researchers to generate a robust and reliable solubility profile. We will detail the industry-standard equilibrium shake-flask method, subsequent analytical quantification via High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy, and the principles of Good Laboratory Practice (GLP) that ensure data integrity.[2][3][4]

Introduction: The Significance of Solubility Profiling

Pyrazole derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry, with many exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] The specific compound, 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine, combines several key structural features: a pyrazole core, an amine functional group, and an ethoxypropyl side chain. These features collectively dictate its physicochemical properties, most notably its solubility.

Poor aqueous solubility is a major hurdle in drug discovery, but a compound's behavior in organic solvents is equally critical.[1] Organic solvents are essential for synthesis, purification, and the preparation of stock solutions for biological assays. An incomplete understanding of a compound's solubility can lead to inaccurate assay results, precipitation issues, and significant delays in the development pipeline. This guide therefore serves as a self-validating system for researchers to meticulously determine the solubility of this pyrazole derivative.

Table 1: Physicochemical Properties of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine

PropertyValueSource
CAS Number 1478965-19-3ChemScene[7]
Molecular Formula C₁₀H₁₉N₃OChemScene[7]
Molecular Weight 197.28 g/mol ChemScene[7]
IUPAC Name 1-(3-ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amineFluorochem[8]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the guiding tenet of solubility.[9][10] This means that solutes dissolve best in solvents with similar intermolecular forces.[10] An analysis of the target molecule's structure allows for informed predictions.

  • Hydrogen Bonding: The primary amine (-NH₂) group and the nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the amine hydrogens are hydrogen bond donors. This suggests potential solubility in polar protic solvents (e.g., ethanol, methanol) that can participate in hydrogen bonding.[11]

  • Polarity: The ether linkage (-O-) and the overall asymmetry of the molecule contribute to its polarity, favoring dissolution in polar solvents.[12]

  • Nonpolar Character: The propyl chain and methyl groups introduce nonpolar, hydrocarbon character. This suggests that the molecule will also have some affinity for less polar or nonpolar solvents (e.g., dichloromethane, hexane).[9][11]

Therefore, we can hypothesize that 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine will exhibit a graduated solubility profile, being most soluble in polar protic solvents, moderately soluble in polar aprotic solvents (like acetone), and least soluble in nonpolar solvents. Experimental verification is essential to confirm this hypothesis.

Experimental Design & Workflow

A robust solubility study requires careful planning, from solvent selection to adherence to established laboratory practices.

Solvent Selection

To generate a comprehensive profile, a diverse panel of solvents should be selected, representing different polarity classes.

  • Polar Protic: Ethanol, Methanol

  • Polar Aprotic: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Acetone

  • Weakly Polar: Dichloromethane (DCM)

  • Nonpolar: Hexane, Toluene

Adherence to Good Laboratory Practices (GLP)

GLP ensures that experimental data is reliable, reproducible, and of high quality.[4] Key practices for this study include:

  • Using high-purity, HPLC-grade solvents.[13]

  • Calibrating all analytical balances and pipettes.

  • Maintaining a consistent temperature, as solubility is temperature-dependent.[14]

  • Meticulous documentation of all steps, reagents, and observations.[13]

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Reporting Compound Acquire & Characterize Test Compound ShakeFlask Perform Shake-Flask Equilibrium Method Compound->ShakeFlask Solvents Select & Prepare High-Purity Solvents Solvents->ShakeFlask GLP Establish GLP & SOPs GLP->ShakeFlask PhaseSep Phase Separation (Centrifugation/Filtration) ShakeFlask->PhaseSep Attain Equilibrium Quant Analytical Quantification (HPLC or UV-Vis) PhaseSep->Quant Collect Supernatant Data Calculate Solubility & Tabulate Results Quant->Data Report Generate Final Report & Interpret Profile Data->Report

Caption: High-level logical workflow for solubility profile determination.

Experimental Protocol: Thermodynamic Solubility Determination

The saturation shake-flask method is considered the gold standard for determining thermodynamic solubility because it measures the concentration of a saturated solution at equilibrium.[2][3]

Detailed Shake-Flask Protocol

This protocol should be performed in triplicate for each selected solvent to ensure statistical validity.[2]

  • Preparation: Weigh an excess amount of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine into a series of clear glass vials (e.g., 10-20 mg into 4 mL vials). The key is to ensure undissolved solid remains at the end of the experiment.[3]

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the vials for a sufficient duration to reach equilibrium. A period of 24-48 hours is typically recommended.[1][14]

  • Equilibrium Verification: After the initial equilibration period, visually inspect the vials to confirm the presence of undissolved solid material. The solution should appear as a suspension or slurry.

  • Phase Separation: To separate the saturated solution (supernatant) from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). Alternatively, filter the suspension through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid aspirating solid particles.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant from each vial for analysis.

  • Dilution: Immediately perform a precise serial dilution of the supernatant with the same solvent to bring the concentration within the quantifiable range of the analytical method.

G start Start weigh 1. Weigh excess compound into vial start->weigh add_solvent 2. Add precise volume of solvent weigh->add_solvent equilibrate 3. Seal & Agitate (24-48h at 25°C) add_solvent->equilibrate check_solid 4. Verify presence of undissolved solid equilibrate->check_solid check_solid->weigh No Solid (Add More) separate 5. Centrifuge or Filter to separate phases check_solid->separate Solid Present collect 6. Collect clear supernatant separate->collect analyze 7. Dilute & Analyze (HPLC / UV-Vis) collect->analyze end End analyze->end

Caption: Step-by-step workflow for the Shake-Flask Method.

Analytical Quantification Methods

The choice of analytical technique depends on the compound's properties, required sensitivity, and available equipment.[15]

Protocol 4.2.1: UV-Vis Spectroscopy This method is rapid but requires the compound to have a chromophore and is susceptible to interference from impurities.[15]

  • Wavelength Scan: Determine the wavelength of maximum absorbance (λ_max) for the compound in each solvent.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the solvent.

  • Measurement: Measure the absorbance of each standard at λ_max to generate a calibration curve (Absorbance vs. Concentration).

  • Sample Analysis: Measure the absorbance of the diluted supernatant samples and use the calibration curve to determine their concentration.

  • Calculation: Multiply the measured concentration by the dilution factor to find the solubility.

Protocol 4.2.2: High-Performance Liquid Chromatography (HPLC) HPLC is more sensitive and specific than UV-Vis, as it separates the analyte from potential impurities before quantification.[15][16]

  • Method Development: Develop an HPLC method (selecting a suitable column, mobile phase, and flow rate) that provides a sharp, well-resolved peak for the target compound.

  • Calibration Curve: Prepare and inject a series of standard solutions of known concentrations to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Analysis: Inject the diluted supernatant samples into the HPLC system.

  • Quantification: Integrate the peak area corresponding to the compound and use the calibration curve to determine its concentration.

  • Calculation: Multiply the determined concentration by the dilution factor to calculate the final solubility value.

Data Presentation and Interpretation

The experimentally determined solubility values should be tabulated for clear comparison. The data allows for classification of the compound's solubility, which is crucial for subsequent experimental design.

Table 2: Hypothetical Solubility Profile of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine at 25 °C

Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL)
Polar Protic EthanolHigh[Insert Data Here]
MethanolHigh[Insert Data Here]
Polar Aprotic DMSOHigh[Insert Data Here]
AcetonitrileModerate[Insert Data Here]
AcetoneModerate[Insert Data Here]
Weakly Polar DichloromethaneLow[Insert Data Here]
Nonpolar TolueneVery Low[Insert Data Here]
HexaneInsoluble[Insert Data Here]

Interpretation: A high solubility in DMSO is expected and is useful for preparing high-concentration stock solutions for biological screening. Solubility in ethanol may be relevant for certain formulations. Low solubility in nonpolar solvents like hexane could be exploited for purification techniques such as precipitation or recrystallization.[17]

Conclusion

This technical guide provides a rigorous and scientifically grounded framework for determining the solubility profile of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine in a range of organic solvents. By combining the foundational principles of solubility with the detailed, step-by-step protocols for the shake-flask method and subsequent analytical quantification, researchers are equipped to generate high-quality, reliable data. This information is invaluable for advancing the study of this compound, whether for applications in medicinal chemistry, materials science, or other areas of chemical research, ensuring that subsequent experiments are built on a solid physicochemical foundation.

References

  • AP Chemistry. (n.d.). 3.10 Solubility.
  • World Health Organization (WHO). (2019). Annex 4. WHO Technical Report Series, No. 1019.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Lab + Life Scientist. (2021, April 1). Solubility factors when choosing a solvent.
  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. r/explainlikeimfive.
  • Al-Mustansiriya University. (2025, October 22). Solubility.
  • Solubility of Things. (n.d.). Pyrazole.
  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(9), 3165-3172.
  • University of California, Irvine. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21.
  • Saal, C. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.
  • U.S. EPA. (2016, December 11). Good Laboratory Practices Advisories.
  • Sharma, V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 137.
  • Tentamus Group. (n.d.). GLP studies for method development.
  • Fluorochem. (n.d.). 1-(3-Ethoxypropyl)-1h-pyrazol-4-amine.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Sharma, S., et al. (2025, August 6). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. ResearchGate.
  • BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction.
  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Phenomenex. (2022, October 17). The Most Common Good Laboratory Practices in HPLC.
  • Sigma-Aldrich. (n.d.). 3,5-Dimethyl-1H-pyrazol-4-amine.
  • ChemScene. (n.d.). 1-(3-Ethoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine.

Sources

Strategic Utilization of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the 4-aminopyrazole scaffold stands as a "privileged structure," particularly within the realm of kinase inhibition and fragment-based drug discovery (FBDD). This guide provides a technical deep-dive into 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS: 1487056-82-5), a specialized building block that combines the pharmacophoric utility of the pyrazole core with a physicochemical-modulating ether tail.

This whitepaper addresses the translational gap between this raw intermediate and its application in synthesizing high-affinity, soluble bioactive ligands.

Part 1: Chemical Profile & Structural Logic

The Pharmacophore: 4-Amino-3,5-dimethylpyrazole

The core of this molecule is designed to function as a bidentate hinge binder in the ATP-binding pocket of protein kinases.

  • N2 (Pyrazole Nitrogen): Acts as a hydrogen bond acceptor.

  • C4-Amine (Exocyclic): Acts as a hydrogen bond donor (after derivatization to an amide or urea).

  • 3,5-Dimethyl Groups: These substituents serve two critical roles:

    • Conformational Restriction: They introduce steric bulk that forces orthogonality when coupled to other aromatic systems (e.g., phenyl rings), often locking the molecule in a bioactive conformation (atropisomerism considerations).

    • Metabolic Blocking: They block the chemically reactive C3/C5 positions from oxidative metabolism.

The Tail: 1-(3-Ethoxypropyl)

The N1-substitution is where this specific building block differentiates itself from generic methyl/phenyl pyrazoles.

  • Solubility Modulation: The ether oxygen acts as a weak hydrogen bond acceptor, lowering the LogP (lipophilicity) compared to a pure pentyl chain, thereby improving aqueous solubility—a critical failure point in kinase inhibitor development.

  • Solvent Front Extension: In many kinase pockets (e.g., CDK, p38 MAPK), the N1 substituent points towards the solvent-exposed region. The flexible propyl linker allows the ethoxy group to interact with water networks or specific residues at the pocket rim.

Physicochemical Properties (Calculated)
PropertyValue (Approx.)Implication
Molecular Weight 197.28 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
H-Bond Donors 2 (Primary Amine)High reactivity for coupling; becomes 1 upon amide formation.
H-Bond Acceptors 3 (2 Pyrazole N, 1 Ether O)Balances permeability and solubility.
cLogP ~1.2 - 1.5Optimal range for a fragment; allows lipophilic additions later.

Part 2: Medicinal Chemistry Applications[1][2][3][4][5]

Kinase Inhibitor Design (The "Hinge-Binder" Strategy)

The primary application of this amine is the synthesis of Type I and Type II kinase inhibitors . The 4-amino group is typically acylated or converted to a urea to mimic the adenine ring of ATP.

Mechanism of Action: Upon derivatization (e.g., to an amide), the NH acts as a donor to the backbone carbonyl of the kinase "hinge" region (e.g., Glu81 in CDK2), while the pyrazole N2 accepts a proton from the backbone amide (e.g., Leu83 in CDK2).

DOT Diagram: Kinase Binding Mode & Derivatization

KinaseBinding cluster_0 Functional Outcome Amine 1-(3-Ethoxypropyl)-3,5- dimethyl-1H-pyrazol-4-amine Amide Amide Derivative (Hinge Binder) Amine->Amide R-COCl / HATU Urea Urea Derivative (Type II Inhibitor) Amine->Urea R-NCO Target Kinase ATP Pocket (Hinge Region) Amide->Target Bidentate H-Bonds Urea->Target DFG-out Binding

Figure 1: Derivatization pathways transforming the precursor amine into bioactive kinase inhibitors.

Bromodomain Inhibition (BET Family)

While 3,5-dimethylisoxazoles are the classic warheads for BET bromodomains (acetyl-lysine mimics), 3,5-dimethylpyrazoles are viable bioisosteres. They often show improved metabolic stability over isoxazoles. This specific amine can be coupled to a "head group" to create novel BET inhibitors, where the ethoxypropyl tail explores the WPF shelf or ZA channel of the bromodomain.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and high ligand efficiency (LE) potential, this molecule is an excellent "seed" fragment.

  • Workflow: Screen the amine (or simple acetylated derivative) via NMR or SPR against a target protein.

  • Expansion: Grow the molecule from the 4-amino position to pick up additional interactions.

Part 3: Synthetic Utility & Protocols

The 4-amino group is a versatile nucleophile. Below are the two most critical transformations for medicinal chemistry campaigns.

Protocol A: Amide Coupling (General Hinge Binder Synthesis)

Use Case: Creating CDK, GSK3, or p38 inhibitors.

Reagents:

  • 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine (1.0 eq)

  • Carboxylic Acid Partner (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (Dimethylformamide) (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (R-COOH) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N2 or Ar). Add DIPEA followed by HATU. Stir at room temperature (RT) for 15 minutes to generate the activated ester.

  • Coupling: Add the pyrazol-4-amine (1.0 eq) to the reaction mixture.

  • Reaction: Stir at RT for 4–16 hours. Monitor via LC-MS (Look for [M+H]+ peak).

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (2x), water (1x), and brine (1x).

  • Purification: Dry over MgSO4, concentrate, and purify via flash chromatography (typically MeOH/DCM gradient).

Expert Insight: The 3,5-dimethyl groups provide steric hindrance. If the coupling is sluggish, switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine, which is superior for sterically hindered amines.

Protocol B: Urea Formation

Use Case: Creating Type II inhibitors (e.g., Sorafenib analogs) targeting the inactive DFG-out kinase conformation.

Reagents:

  • 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine (1.0 eq)

  • Aryl Isocyanate (R-NCO) (1.1 eq)

  • DCM (Dichloromethane) or THF

Step-by-Step Methodology:

  • Dissolution: Dissolve the pyrazol-4-amine in anhydrous DCM (0.1 M).

  • Addition: Add the isocyanate dropwise at 0°C.

  • Precipitation: Allow to warm to RT. In many cases, the urea product will precipitate out of the DCM solution due to the formation of a rigid hydrogen-bond network.

  • Isolation: Filter the solid, wash with cold DCM/Ether. If no precipitate forms, evaporate and purify via prep-HPLC.

Part 4: Logical Workflow Visualization

DOT Diagram: Medicinal Chemistry Decision Tree

MedChemWorkflow Start Start: 1-(3-Ethoxypropyl)-3,5- dimethyl-1H-pyrazol-4-amine Decision Target Class Selection Start->Decision Kinase Kinase Inhibitor (ATP Competitive) Decision->Kinase Hinge Binding GPCR GPCR / Ion Channel (Allosteric) Decision->GPCR Lipophilic Pocket Exp1 Reaction: Amide Coupling (Heterocyclic Acids) Kinase->Exp1 Type I Inhibitor Exp2 Reaction: Urea Synthesis (Aryl Isocyanates) Kinase->Exp2 Type II Inhibitor Exp3 Reaction: Reductive Amination (Benzylic Aldehydes) GPCR->Exp3 Flexible Linker Assay Screen: Biochemical IC50 (Check Solubility) Exp1->Assay Exp2->Assay Exp3->Assay

Figure 2: Strategic decision tree for deploying the pyrazole scaffold based on target class.

References

  • Nitulescu, G. M., et al. "The Potential of Pyrazole Derivatives as Kinase Inhibitors." International Journal of Molecular Sciences, vol. 21, no. 2, 2020. Link

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, vol. 52, no. 21, 2009. (Context: Solubility benefits of ether tails). Link

  • Fabbro, D., et al. "Ten Years of Protein Kinase Inhibitors: From Basic Science to the Clinic." Methods in Molecular Biology, vol. 795, 2012. Link

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, vol. 54, no. 8, 2011. (Context: Pyrazole/Isoxazole bioisosterism). Link

Thermodynamic Stability of Ethoxypropyl Substituted Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Optimization and Profiling

Executive Summary

Aminopyrazoles represent a cornerstone scaffold in modern medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., CDKs, p38 MAPK) and GPCR ligands. The introduction of an ethoxypropyl substituent —typically at the


-position or as a side chain on the exocyclic amine—is a strategic modification often employed to modulate lipophilicity (

), improve aqueous solubility via ether oxygen hydrogen-bonding, and disrupt high-energy crystal lattices.

However, this flexibility introduces specific thermodynamic vulnerabilities. Unlike rigid aryl-pyrazoles, ethoxypropyl derivatives exhibit complex tautomeric equilibria and distinct thermal degradation profiles. This guide details the thermodynamic principles governing these molecules and provides a self-validating experimental framework for their profiling.

Part 1: Structural Dynamics & Tautomeric Stability

The thermodynamic stability of aminopyrazoles is fundamentally dictated by annular prototropic tautomerism .[1] For 3(5)-aminopyrazoles, the equilibrium exists between the 3-amino-1H-pyrazole and the 5-amino-1H-pyrazole forms.[1][2]

1.1 The Ethoxypropyl Effect

While unsubstituted aminopyrazoles favor the 3-amino tautomer due to dipolar stabilization, the introduction of an ethoxypropyl group alters this landscape through two mechanisms:

  • Electronic Inductive Effect (+I): If the ethoxypropyl group is attached to the pyrazole nitrogen (

    
    ), it locks the tautomer, preventing proton migration. If attached elsewhere (e.g., 
    
    
    
    ), its electron-donating nature stabilizes the pyrazole ring but increases susceptibility to oxidative degradation at the ether methylene sites.
  • Entropic Flexibility: The propyl linker adds rotational degrees of freedom. Thermodynamically, this increases the entropy of the liquid/solution state, often resulting in a lower melting point and higher solubility compared to methyl or ethyl analogs.

1.2 Tautomeric Equilibrium Visualization

The following diagram illustrates the critical tautomeric shifts and the stabilization provided by


-substitution.

Tautomerism cluster_0 Prototropic Equilibrium (Unsubstituted) cluster_1 N-Alkylation (Ethoxypropyl) T1 3-Amino-1H-pyrazole (Thermodynamically Favored) T2 5-Amino-1H-pyrazole (Less Stable) T1->T2 1,2-H Shift (Fast Exchange) Prod N-(Ethoxypropyl)-Aminopyrazole (Tautomer Locked) T1->Prod Alkylation (Kinetic Trap)

Caption: Tautomeric equilibrium of aminopyrazoles. Unsubstituted forms equilibrate rapidly; N-substitution (e.g., ethoxypropyl) locks the structure, determining the final thermodynamic profile.

Part 2: Thermodynamic Profiling Protocols

To validate the stability of an ethoxypropyl aminopyrazole, one must assess both Thermal Stability (resistance to heat/decomposition) and Phase Stability (polymorphism/crystallinity).

2.1 Differential Scanning Calorimetry (DSC) & TGA

The ethoxypropyl chain's flexibility often leads to "soft" solids with low melting points. Standard melting point apparatus is insufficient.

Protocol: Combined TGA/DSC Analysis

  • Objective: Determine Melting Point (

    
    ), Glass Transition (
    
    
    
    ), and Decomposition Onset (
    
    
    ).
  • Instrument: TA Instruments Q5000 (TGA) / Q2000 (DSC) or equivalent.

  • Sample Prep: 2–5 mg of dried sample in hermetically sealed aluminum pans (pinhole lid for TGA).

Step-by-Step Methodology:

  • Equilibration: Equilibrate sample at 25°C under

    
     purge (50 mL/min).
    
  • Ramp 1 (Drying): Heat to 105°C at 10°C/min to remove surface moisture/solvents. Critical for ethoxypropyl derivatives which are hygroscopic due to the ether oxygen.

  • Isotherm: Hold 5 min.

  • Ramp 2 (Decomposition): Heat to 400°C at 10°C/min.

Data Interpretation:

Parameter Signal Characteristic Structural Insight
Volatiles TGA weight loss <100°C Hygroscopicity (Ether oxygen interaction).

| Melting (


)  | DSC Endotherm (Sharp) | Lattice energy. Ethoxypropyl derivatives often show 

20-40°C lower than propyl analogs. | | Decomposition (

)
| TGA Onset / DSC Exotherm | Cleavage of the ether linkage. Typically stable up to ~220°C. |
2.2 Solution Thermodynamics (Log D & pKa)

The basicity of the aminopyrazole is influenced by the solvation of the ethoxypropyl tail.

  • Method: Potentiometric Titration (Sirius T3).

  • Expectation: The ether oxygen can act as a weak H-bond acceptor, slightly increasing aqueous solubility independent of ionization.

  • Self-Validation: If

    
     deviates >0.5 units from calculated values (cLogP), suspect intramolecular H-bonding between the exocyclic amine and the ether oxygen (forming a pseudo-6-membered ring).
    
Part 3: Synthesis & Chemical Stability

The synthesis of these derivatives relies on the condensation of hydrazines with


-ketonitriles. The choice of solvent is thermodynamically critical to control regioselectivity.
3.1 Synthetic Workflow

Using fluorinated alcohols (e.g., TFE, HFIP) has been shown to improve regioselectivity by stabilizing specific transition states via H-bonding.

Synthesis Start Reagents: Ethoxypropyl-Hydrazine + Beta-Ketonitrile Step1 Condensation Solvent: Ethanol vs. TFE Start->Step1 Branch Thermodynamic Control? Step1->Branch PathA Ethanol (Reflux) Mix of Regioisomers (3-amino + 5-amino) Branch->PathA Standard PathB Trifluoroethanol (TFE) High Regioselectivity (5-amino favored) Branch->PathB Optimized End Purified Ethoxypropyl Aminopyrazole PathA->End Requires Chromatography PathB->End Direct Crystallization

Caption: Synthetic pathway emphasizing solvent effects on thermodynamic regio-control. Fluorinated solvents (Path B) enhance selectivity.

3.2 Degradation Pathways

Ethoxypropyl aminopyrazoles are generally stable, but the ether linkage introduces specific vulnerabilities under stress.

  • Oxidative Dealkylation: Cytochrome P450s or harsh radical conditions can oxidize the methylene

    
     to the ether oxygen.
    
  • Hydrolysis: The pyrazole ring is robust, but the ether chain is stable to acid/base unless extreme conditions (e.g., HI reflux) are used.

References
  • Tautomerism in substituted 3-aminopyrazoles. BenchChem. (2025).[3] Detailed analysis of Gibbs free energies and solvent effects on aminopyrazole tautomers.

  • Structure and IR Spectra of 3(5)-Aminopyrazoles. Molecules (2021). Experimental validation of 3-amino preference using Matrix Isolation IR and DFT calculations.

  • Improved Regioselectivity in Pyrazole Formation. Journal of Organic Chemistry (2008). Demonstrates the use of fluorinated alcohols (TFE) to thermodynamically control regioselectivity in pyrazole synthesis.

  • Chemical and Enzymatic Stability of Prodrugs Containing Ethoxy Linkers. PMC (2014). Comparative stability data on methoxy vs. ethoxy vs. propyl linkers, highlighting the stability benefits of longer alkyl-ether chains.

  • 3(5)-Aminopyrazole Synthesis. Organic Syntheses, Coll. Vol. 5, p.39 (1973). The foundational protocol for aminopyrazole synthesis via hydrazine condensation.

Sources

Technical Whitepaper: Ionization Profile of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the ionization properties, structural behavior, and experimental characterization of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine .

Executive Summary

1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS: 1487056-82-5) is a functionalized aminopyrazole widely utilized as a scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and protein-protein interaction modulators. Its physicochemical behavior is governed by the interplay between the electron-rich pyrazole core and the amphiphilic ethoxypropyl side chain.

Understanding the pKa and ionization state of this molecule is critical for optimizing:

  • Solubility: pH-dependent solubility profiling for formulation.

  • Permeability: Passive diffusion rates across lipid bilayers (logD vs. pH).

  • Binding Affinity: Protonation state within protein active sites (often involving the N2-nitrogen).

Structural Analysis & Ionization Centers

Chemical Architecture

The molecule consists of three distinct structural domains that influence its acid-base properties:

  • The Pyrazole Core: A 5-membered heteroaromatic ring containing two nitrogen atoms.[1]

  • The Exocyclic Amine (C4-NH₂): A primary amine attached to the 4-position.

  • The N1-Side Chain: A 3-ethoxypropyl group providing steric bulk and lipophilicity modulation.

The Protonation Site Paradox

A common misconception is that the exocyclic primary amine (-NH₂) is the most basic site. However, in 4-aminopyrazoles, the ring nitrogen (N2) is the preferred site of protonation.

  • Mechanism: The lone pair on the exocyclic amine (C4-NH₂) is delocalized into the pyrazole ring system via resonance (+M effect). This delocalization increases the electron density at the N2 ring nitrogen, making it the primary proton acceptor.

  • Result: The conjugate acid is stabilized by a resonance structure where the positive charge is shared between the ring nitrogens and the exocyclic amino group.

Predicted Physicochemical Constants

Based on Structure-Activity Relationship (SAR) data of close structural analogs (e.g., 3,5-dimethyl-4-aminopyrazole, CAS 5272-86-6), the following values are projected:

PropertyPredicted ValueConfidenceNotes
pKa (Basic) 5.8 ± 0.5 HighProtonation of Ring N2.
pKa (Acidic) > 18HighDeprotonation of Exocyclic NH₂ (Non-physiological).
LogP 0.6 ± 0.2 MediumSlightly lipophilic due to alkyl/ethoxy chain.
LogD (pH 7.4) ~0.6HighMolecule is predominantly neutral at physiological pH.

Ionization Equilibria & Species Distribution

The ionization behavior follows a single relevant equilibrium in the physiological range (pH 1–14).

Equilibrium Pathway


  • Species A (pH < 4.0): The molecule exists as a monocation , protonated at the N2 position of the pyrazole ring. Solubility is maximal here.

  • Species B (pH > 7.0): The molecule exists as a neutral free base . Lipophilicity is maximal, favoring membrane permeability.

Visualization of Ionization

The following diagram illustrates the protonation pathway and resonance stabilization.

IonizationPathway Cation Cationic Species (pH < 5.0) Protonated at Ring N2 High Water Solubility Neutral Neutral Species (pH > 6.5) Uncharged Free Base High Membrane Permeability Cation->Neutral  Ka (Deprotonation)    pKa ≈ 5.8   Resonance Resonance Stabilization (+M effect of 4-NH2 pushes electron density to N2) Resonance->Cation Stabilizes

Figure 1: Ionization equilibrium of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine, showing the transition from the soluble cation to the permeable neutral base.

Experimental Protocols for pKa Determination

To empirically validate the pKa, the Potentiometric Titration method is recommended due to the compound's expected moderate solubility and distinct ionization point.

Materials Required[2][3]
  • Analyte: >5 mg of pure 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine (HCl salt preferred for initial solubility).

  • Titrant: 0.1 M KOH (standardized, CO₂-free).

  • Solvent: 0.15 M KCl (ionic strength adjustor) in degassed water. Note: If solubility is low, use a Methanol/Water co-solvent system (e.g., 20%, 30%, 40% MeOH) and extrapolate to 0% organic.

Step-by-Step Workflow
  • Preparation: Dissolve the compound in 20 mL of 0.15 M KCl/HCl solution (starting pH ~2.0) to ensure full protonation.

  • Blank Titration: Perform a titration on the solvent blank to determine the exact electrode parameters (

    
    , slope).
    
  • Sample Titration: Titrate with 0.1 M KOH using a micro-burette, recording pH every 0.1 pH unit change.

  • Data Processing: Use the Bjerrum difference plot or Gran plot method to identify the equivalence point.

  • Yasuda-Shedlovsky Extrapolation (if co-solvent used):

    
    
    Plot measured pKa vs. dielectric constant (
    
    
    
    ) to find the intercept.
Automated Workflow Diagram

ExperimentalWorkflow Start Sample Preparation (Dissolve in 0.1M HCl) CheckSol Solubility Check Start->CheckSol Titration Potentiometric Titration (Add 0.1M KOH) CheckSol->Titration Clear Solution Precipitation Precipitation Observed? Titration->Precipitation DataAnalysis Data Analysis (Bjerrum Plot / Gran Plot) Result Determination of pKa DataAnalysis->Result Precipitation->DataAnalysis No CoSolvent Switch to Co-Solvent Method (MeOH/Water) Precipitation->CoSolvent Yes CoSolvent->Titration Repeat

Figure 2: Decision tree for the experimental determination of pKa values.

Implications for Drug Development[4]

Solubility Profile
  • pH 1.2 (Gastric): The compound will be fully protonated (Cationic) and highly soluble.

  • pH 6.8 (Intestinal): The compound will be predominantly neutral (~90% Neutral species). This suggests potential precipitation issues in the small intestine if the dose is high, but optimal passive absorption.

Lipophilicity (LogD)

The distribution coefficient (LogD) varies with pH:



  • At pH 7.4,

    
     (since pH > pKa).
    
  • The ethoxypropyl chain prevents the molecule from being too polar, ensuring it can cross the blood-brain barrier (BBB) or cell membranes effectively.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78931, 4-Amino-3,5-dimethylpyrazole. Retrieved from [Link]

  • Williams, R. (2024). pKa Data Compilation: Heterocycles and Amines.[2] Kyoto University. Retrieved from [Link]

  • Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry. Retrieved from [Link]

  • EPA CompTox Dashboard. Physicochemical properties of Pyrazole Derivatives. Retrieved from [Link]

Sources

Role of 1-(3-Ethoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural role, synthetic pathways, and pharmaceutical utility of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine .

Executive Summary: The "Tunable" Scaffold

In modern medicinal chemistry, the pyrazole ring is a "privileged scaffold," appearing in numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib). 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine represents a specialized subclass of this family. Unlike the bare 3,5-dimethylpyrazole core, this intermediate features a 3-ethoxypropyl tail at the N1 position.

This structural modification serves a dual purpose in drug design:

  • Pharmacokinetic Modulation: The ethoxypropyl chain acts as a solubilizing linker, mimicking short polyethylene glycol (PEG) chains to improve aqueous solubility and metabolic stability compared to simple alkyl chains.

  • Steric & Electronic Tuning: The 3,5-dimethyl substitution pattern locks the conformation of the pyrazole when bound to protein targets (e.g., ATP-binding pockets of kinases), while the 4-amino group serves as a versatile handle for amide coupling or urea formation.

This guide outlines the critical workflows for synthesizing, handling, and utilizing this intermediate in high-value pharmaceutical campaigns.

Chemical Identity & Structural Logic[1]

PropertySpecification
Chemical Name 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine
Core Scaffold 3,5-Dimethylpyrazole
Functional Handle Primary Amine (-NH₂) at Position 4
Solubilizing Tail 3-Ethoxypropyl ether chain at Position 1
Molecular Formula C₁₀H₁₉N₃O
Molecular Weight ~197.28 g/mol
Predicted LogP 1.2 – 1.5 (Moderate Lipophilicity)
Key Analog CAS 5272-86-6 (Core: 3,5-Dimethyl-4-aminopyrazole)
Tail Analog CAS 1487056-82-5 (Des-methyl: 1-(3-Ethoxypropyl)-4-aminopyrazole)
Structural Activity Relationship (SAR) Implications
  • The 4-Amino Group: Acts as a nucleophile. It is typically derivatized into an amide or urea. In kinase inhibitors, the NH of the resulting amide often forms a critical hydrogen bond with the "hinge region" of the kinase enzyme [1].

  • The 3,5-Dimethyl Groups: Provide steric bulk that can induce a twist in the molecule, forcing orthogonal orientation of attached aryl rings. This is crucial for selectivity between kinase isoforms (e.g., JAK1 vs. JAK2).

  • The Ethoxypropyl Tail: Extends into the solvent-exposed region of the binding pocket. The ether oxygen can engage in secondary hydrogen bonding with water networks or specific residues (e.g., Lysine or Arginine side chains), improving potency and residence time.

Synthetic Pathways & Process Chemistry[1]

The synthesis of this intermediate typically follows a Convergent Route (Knorr Synthesis) or a Stepwise Functionalization Route . The Stepwise Route is preferred for industrial scalability due to the lower cost of reagents.

Pathway A: Stepwise Functionalization (Recommended for Scale-Up)

This route avoids the use of unstable substituted hydrazines by building the core first.

  • Condensation: Acetylacetone (Pentane-2,4-dione) is condensed with Hydrazine Hydrate to form 3,5-Dimethylpyrazole .

  • Nitration: Electrophilic aromatic substitution using HNO₃/H₂SO₄ introduces the nitro group at the 4-position (the only open carbon site).

  • N-Alkylation: The pyrazole nitrogen is deprotonated (NaH or K₂CO₃) and alkylated with 1-Bromo-3-ethoxypropane .

    • Note: Since 3,5-dimethyl-4-nitropyrazole is symmetric, N1 and N2 alkylation yields the same product. This eliminates regioisomer separation issues common with asymmetric pyrazoles.

  • Reduction: The nitro group is reduced to the primary amine using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl).

Pathway B: Convergent Knorr Synthesis
  • Precursor Synthesis: React 1-Bromo-3-ethoxypropane with Hydrazine to form (3-Ethoxypropyl)hydrazine.

  • Cyclization: Condense (3-Ethoxypropyl)hydrazine with 3-hydroxyiminopentane-2,4-dione (nitrosated acetylacetone) to directly yield the target amine, or with acetylacetone followed by nitration/reduction.

Visualization of Synthetic Workflow

SynthesisPath Start Acetylacetone (Pentane-2,4-dione) Core 3,5-Dimethylpyrazole (CAS 5272-86-6 Core) Start->Core Condensation (EtOH, Reflux) Hydrazine Hydrazine Hydrate Hydrazine->Core Nitro 3,5-Dimethyl- 4-nitropyrazole Core->Nitro Nitration (HNO3/H2SO4) Alkylated 1-(3-Ethoxypropyl)- 3,5-dimethyl-4-nitropyrazole Nitro->Alkylated N-Alkylation (K2CO3, DMF) AlkylAgent 1-Bromo- 3-ethoxypropane AlkylAgent->Alkylated Final TARGET: 1-(3-Ethoxypropyl)- 3,5-dimethyl-1H-pyrazol-4-amine Alkylated->Final Reduction (H2, Pd/C or Fe/HCl)

Caption: Stepwise synthesis of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine avoiding regioisomer issues.

Experimental Protocol: Critical Steps

Step 3: N-Alkylation (Critical Control Point)
  • Objective: Attach the ethoxypropyl tail efficiently without over-alkylation (quaternization).

  • Reagents: 3,5-Dimethyl-4-nitropyrazole (1.0 eq), 1-Bromo-3-ethoxypropane (1.1 eq), K₂CO₃ (2.0 eq), DMF (Solvent).

  • Protocol:

    • Dissolve 3,5-Dimethyl-4-nitropyrazole in anhydrous DMF (10 volumes).

    • Add K₂CO₃ (powdered) and stir at room temperature for 30 mins to ensure deprotonation.

    • Add 1-Bromo-3-ethoxypropane dropwise to control exotherm.

    • Heat to 60°C for 4–6 hours. Monitor by TLC or LC-MS.

    • Workup: Pour into ice water. The product usually precipitates as a solid or oil. Extract with Ethyl Acetate if oil forms.

    • QC Check: ¹H NMR should show the disappearance of the pyrazole N-H signal (~12-13 ppm) and appearance of the propyl triplets (~4.0 ppm, ~1.8 ppm, ~3.4 ppm).

Step 4: Reduction to Amine
  • Objective: Chemoselective reduction of Nitro group to Amine.

  • Method: Hydrogenation (Parr Shaker).

  • Protocol:

    • Dissolve alkylated nitro compound in Methanol.

    • Add 10% Pd/C catalyst (5 wt% loading).

    • Pressurize with H₂ (30–50 psi) at RT for 2–4 hours.

    • Safety Note: Filter catalyst under inert atmosphere (Nitrogen/Argon) to prevent ignition.

    • Concentrate filtrate to yield the target amine. The amine is sensitive to oxidation; store under Nitrogen at -20°C.

Pharmaceutical Applications & Utility

A. Kinase Inhibitor Design

This intermediate is a classic "ATP-mimetic" fragment.

  • Mechanism: The pyrazole nitrogen (N2) acts as a Hydrogen Bond Acceptor. When the 4-amino group is acylated (e.g., with a heterocyclic carboxylic acid), the resulting NH acts as a Hydrogen Bond Donor. This Donor-Acceptor motif is complementary to the "Hinge Region" of kinases (e.g., JAK, CDK, Aurora Kinases) [2].

  • Selectivity: The 3,5-dimethyl groups create a "steric clash" with the gatekeeper residue in certain kinases, potentially improving selectivity for kinases with smaller gatekeeper pockets.

B. Solubility Enhancement

Many kinase inhibitors suffer from poor aqueous solubility (Brick dust properties).

  • Role of Ethoxypropyl: The ether oxygen acts as a weak Lewis base, accepting hydrogen bonds from water. This increases the thermodynamic solubility of the final drug molecule without introducing a charged center (like a basic amine) that might cause hERG toxicity or poor membrane permeability [3].

C. Agrochemical Overlap

While primarily pharmaceutical, this scaffold shares features with pyrazole-based acaricides (e.g., Tebufenpyrad analogs). The ethoxypropyl group enhances systemic mobility in plant phloem.

Safety, Handling & Storage (EHS)

Hazard Classification (Predicted based on Pyrazole Class):

  • Acute Toxicity: Harmful if swallowed (Category 4).

  • Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

  • Sensitization: Potential skin sensitizer.

ParameterRecommendation
Storage -20°C, Inert Atmosphere (Argon/Nitrogen). Hygroscopic.
Stability Amine is prone to air oxidation (browning). Store as HCl salt if possible for long-term stability.
PPE Nitrile gloves, Safety Goggles, Fume Hood (Avoid dust inhalation).
Incompatibility Strong oxidizing agents, Acid chlorides, Anhydrides (unless intended reaction).

References

  • Fabbro, D., et al. "Protein kinases as targets for anticancer agents: from inhibitors to useful drugs." Pharmacology & Therapeutics 93.2-3 (2002): 79-98. (Discusses the ATP-binding pocket and the role of hinge-binding motifs like aminopyrazoles).
  • Che, J., et al. "Discovery of Pyrazole Derivatives as Potent and Selective Inhibitors of Janus Kinase 2 (JAK2)." Journal of Medicinal Chemistry 55.11 (2012): 5632-5641. Link (Illustrates the utility of the dimethylpyrazole scaffold in JAK inhibition).

  • Meanwell, N. A. "Improving Drug Candidates by Design: A Compendium of Synthetic Means to Correct Bioavailability Anomalies." Journal of Medicinal Chemistry 54.8 (2011): 2529-2591. (Review of solubilizing tails including ether chains).
  • ChemicalBook. "1,3-Dimethyl-1H-pyrazol-4-amine (CAS 64517-88-0) & 3,5-Dimethyl-1H-pyrazol-4-amine (CAS 5272-86-6)." Link (Source for core scaffold properties).

  • Fluorochem. "1-(3-Ethoxypropyl)-1H-pyrazol-4-amine (CAS 1487056-82-5)." Link (Source for the existence of the specific ethoxypropyl tail variant).

An In-depth Technical Guide to Heterocyclic Building Blocks Containing Ethoxypropyl Chains

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Heterocycles and Alkyl Chains in Drug Discovery

Heterocyclic compounds form the backbone of modern medicinal chemistry, with a significant majority of approved small-molecule drugs containing at least one heterocyclic ring.[1][2] This prevalence is due to their ability to present a three-dimensional arrangement of functionalities, engage in specific hydrogen bonding and π-π stacking interactions, and fine-tune the physicochemical properties of a molecule.[3] The strategic modification of these core scaffolds is a cornerstone of drug design, allowing chemists to optimize a lead compound's potency, selectivity, and pharmacokinetic profile.

Among the vast array of possible modifications, the introduction of simple alkyl chains plays a pivotal role.[4] These groups, while seemingly simple, are powerful tools for modulating critical drug-like properties, including lipophilicity, metabolic stability, and membrane permeability.[4][5] This guide focuses on a specific and increasingly valuable building block: the ethoxypropyl-substituted heterocycle. By combining a flexible propyl linker with an ether functionality, the ethoxypropyl chain offers a nuanced approach to property modulation that goes beyond simple alkyl substitution, providing a unique balance of lipophilicity and polarity. This document serves as a technical guide for researchers and drug development professionals on the synthesis, characterization, and strategic application of these important structural motifs.

The Strategic Role of the Ethoxypropyl Chain in Medicinal Chemistry

The incorporation of an ethoxypropyl chain is a deliberate strategy to optimize a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4] The choice of this specific chain is rooted in the principles of bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to enhance the molecule's overall performance.[6]

Modulating Physicochemical Properties

The ethoxypropyl group acts as a versatile modulator of key physicochemical parameters that govern a drug's behavior in vivo.

  • Lipophilicity (LogP/LogD): Lipophilicity is a critical determinant of a drug's absorption, distribution, and interaction with its target.[7] A simple alkyl chain drastically increases lipophilicity. The ether oxygen in the ethoxypropyl group introduces a degree of polarity, mitigating the lipophilic increase from the propyl chain. This allows for a more subtle "fine-tuning" of the overall LogP value, which is crucial for achieving optimal membrane permeability without creating excessively "greasy" molecules that may suffer from poor solubility or high plasma protein binding.[8]

  • Metabolic Stability: Alkyl chains, particularly terminal methyl groups, are often susceptible to metabolic oxidation by cytochrome P450 enzymes.[9] The ether linkage in the ethoxypropyl chain is generally more stable towards oxidative metabolism compared to a simple hydrocarbon chain. This can "block" a site of unwanted metabolism, increasing the drug's half-life and bioavailability.[2]

  • Solubility and Polarity: The ether oxygen can act as a hydrogen bond acceptor, which can improve a compound's interaction with water and enhance aqueous solubility compared to a simple propyl or butyl chain. This balance is essential, as many potent compounds fail in development due to poor solubility, which hinders formulation and absorption.[8]

The diagram below illustrates the logical relationship between the structural features of the ethoxypropyl chain and its impact on key drug properties.

G cluster_0 Structural Features of Ethoxypropyl Chain cluster_1 Physicochemical Properties cluster_2 Pharmacokinetic Outcomes (ADME) Propyl Propyl Linker Lipo Modulated Lipophilicity (LogP/LogD) Propyl->Lipo Ether Ether Oxygen Ether->Lipo Stability Increased Metabolic Stability Ether->Stability Solubility Improved Aqueous Solubility Ether->Solubility Absorption Absorption Lipo->Absorption Distribution Distribution Lipo->Distribution Metabolism Metabolism Stability->Metabolism Solubility->Absorption Excretion Excretion Solubility->Excretion

Caption: Influence of the Ethoxypropyl Chain on Drug Properties.

Quantitative Impact on Physicochemical Properties

To illustrate these effects, the following table presents calculated physicochemical properties for a model heterocycle (imidazole) compared to its N-propyl and N-ethoxypropyl substituted analogs. Properties were estimated using cheminformatics tools.

CompoundMolecular FormulaMW ( g/mol )cLogPTPSA (Ų)H-Bond Acceptors
ImidazoleC₃H₄N₂68.08-0.0428.741
1-PropylimidazoleC₆H₁₀N₂110.160.9515.601
1-(3-Ethoxypropyl)imidazoleC₈H₁₄N₂O154.210.8924.832

Data Source: Calculated properties based on chemical structures.

Analysis: As shown in the table, the addition of a propyl group significantly increases the calculated LogP (cLogP) from -0.04 to 0.95. The subsequent introduction of the ether oxygen in the ethoxypropyl analog results in a slight decrease in cLogP to 0.89, despite the increase in molecular weight. This demonstrates the chain's ability to add bulk while carefully controlling lipophilicity. Furthermore, the ethoxypropyl analog introduces an additional hydrogen bond acceptor, increasing the topological polar surface area (TPSA), which can contribute to improved solubility and interactions with biological targets.

Synthetic Strategies for Incorporating Ethoxypropyl Chains

The ethoxypropyl moiety is typically introduced onto a heterocyclic core via nucleophilic substitution reactions. The two most common strategies are N-alkylation of nitrogen-containing heterocycles and O-alkylation (Williamson Ether Synthesis) of hydroxylated heterocycles.[10][11] The choice of strategy depends on the available functional groups on the heterocyclic starting material.

The general workflow for synthesizing these building blocks is outlined below.

workflow Start Heterocyclic Precursor (e.g., Imidazole, 4-Hydroxy-pyridine) Reaction Alkylation Reaction (N- or O-alkylation) Start->Reaction Reagent Alkylation Reagent (3-Ethoxypropyl bromide) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze Final Final Building Block Analyze->Final

Caption: General Synthesis and Purification Workflow.

N-Alkylation of Heterocycles

For heterocycles containing an N-H bond (e.g., imidazoles, pyrazoles, indazoles, triazoles), direct N-alkylation is the most straightforward approach.[11][12] The reaction proceeds via an Sₙ2 mechanism where the deprotonated nitrogen atom acts as a nucleophile.

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is often chosen to irreversibly and completely deprotonate the N-H group, generating a highly nucleophilic anion. This drives the reaction to completion. Milder bases like potassium carbonate (K₂CO₃) can also be used, particularly in polar aprotic solvents like DMF, and are often preferred for large-scale synthesis due to safety and cost.[11]

  • Solvent: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base (e.g., Na⁺) without solvating the nucleophilic anion, thus enhancing its reactivity.[12][13]

  • Alkylating Agent: 3-Ethoxypropyl bromide is a common and effective electrophile. The bromide is a good leaving group, and the primary carbon is unhindered, favoring the desired Sₙ2 reaction pathway.[10][14]

The mechanism for the N-alkylation of imidazole is depicted below.

sn2_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Imidazole Imidazole (N-H) Imidazolide Imidazolide Anion Imidazole->Imidazolide + NaH NaH NaH H2 H₂ (gas) Imidazolide_2 Imidazolide Anion Imidazolide->Imidazolide_2 Reagent 3-Ethoxypropyl bromide Product 1-(3-Ethoxypropyl)imidazole NaBr NaBr Imidazolide_2->Product + 3-Ethoxypropyl bromide

Caption: Reaction Mechanism for N-Alkylation of Imidazole.

O-Alkylation (Williamson Ether Synthesis)

For heterocycles containing a hydroxyl group (e.g., hydroxypyridines, hydroxyquinolines), the Williamson ether synthesis is the method of choice.[15][16] This reaction also follows an Sₙ2 pathway where an alkoxide, formed by deprotonating the hydroxyl group, attacks the alkyl halide.[14]

Causality Behind Experimental Choices:

  • Base: Phenolic hydroxyl groups on heterocycles are more acidic than aliphatic alcohols, so milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient to generate the required nucleophile.[15] These bases are easier to handle and remove than NaH.

  • Solvent: Solvents like acetonitrile (ACN) or acetone are commonly used. They provide good solubility for the reactants and the carbonate base promotes the reaction at the solid-liquid interface.[15]

  • Phase-Transfer Catalysis (PTC): For reactions with limited solubility or reactivity, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed.[1][17][18] The PTC shuttles the anionic nucleophile from the solid or aqueous phase into the organic phase where the alkylating agent resides, dramatically accelerating the reaction rate.[18]

Key Experimental Protocols

The following protocols are provided as self-validating systems, including steps for reaction monitoring and product characterization.

Protocol 1: Synthesis of 1-(3-Ethoxypropyl)-1H-imidazole via N-Alkylation

Materials:

  • 1H-Imidazole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • 3-Ethoxypropyl bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: Under a nitrogen atmosphere, add 1H-imidazole (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Dissolution: Add anhydrous DMF via syringe to dissolve the imidazole (approx. 5-10 mL per gram of imidazole).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the NaH dispersion (1.1 eq) portion-wise over 10-15 minutes. Causality: Adding NaH slowly at 0 °C controls the exothermic reaction and the evolution of hydrogen gas, ensuring safety and preventing side reactions.[12]

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium imidazolide salt.

  • Alkylation: Add 3-ethoxypropyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 10% Methanol/Dichloromethane mixture. The product spot should appear at a higher Rf than the starting imidazole.

  • Quenching: Once the reaction is complete (disappearance of starting material), cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers and extract the aqueous layer two more times with EtOAc. Causality: Multiple extractions ensure complete recovery of the organic-soluble product from the polar DMF/water phase.

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x). Causality: Washing with water removes residual DMF, and the brine wash removes residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% methanol in dichloromethane) to isolate the pure product.

Protocol 2: Synthesis of 4-(3-Ethoxypropoxy)pyridine via O-Alkylation

Materials:

  • 4-Hydroxypyridine (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous powder (2.0 eq)

  • 3-Ethoxypropyl bromide (1.2 eq)

  • Anhydrous Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a round-bottom flask, add 4-hydroxypyridine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous ACN (approx. 15 mL per gram of hydroxypyridine) followed by 3-ethoxypropyl bromide (1.2 eq).

  • Reaction: Heat the suspension to reflux (approx. 82 °C) and stir vigorously for 8-12 hours. Causality: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate, as the phenoxide is a weaker nucleophile than the imidazolide in Protocol 1.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., 50% EtOAc/Hexanes), observing the disappearance of the 4-hydroxypyridine spot.

  • Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of DCM.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: Dissolve the resulting residue in DCM and purify by flash column chromatography on silica gel (e.g., eluting with a gradient of 20% to 80% EtOAc in hexanes) to afford the pure ether product.

Characterization and Analysis

Confirmation of the structure and purity of the final building block is a critical, self-validating step. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: This technique confirms the presence of the ethoxypropyl chain. Expected characteristic signals include:

    • A triplet around 1.1-1.2 ppm (3H) for the methyl group (-OCH₂CH₃).

    • A quartet around 3.4-3.5 ppm (2H) for the ethyl methylene group (-OCH₂CH₃).

    • A triplet around 3.5-3.6 ppm (2H) for the propyl methylene adjacent to the ether oxygen (-OCH₂CH₂CH₂-Het).

    • A multiplet (quintet) around 2.0-2.2 ppm (2H) for the central propyl methylene (-OCH₂CH₂CH₂-Het).

    • A triplet around 4.1-4.3 ppm (2H) for the propyl methylene attached to the heterocycle (-OCH₂CH₂CH₂-Het).

    • Signals corresponding to the protons on the heterocyclic core, which will often be shifted compared to the starting material.[19][20]

  • ¹³C NMR Spectroscopy: Provides confirmation of the carbon skeleton.[19][21]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million, providing unambiguous identification.

Conclusion

Heterocyclic building blocks functionalized with ethoxypropyl chains represent a valuable asset in modern drug discovery. The ethoxypropyl moiety serves as a sophisticated tool for medicinal chemists, enabling the fine-tuning of lipophilicity, metabolic stability, and solubility—key parameters that dictate a compound's ultimate success as a therapeutic agent. The synthetic routes to these building blocks, primarily N- and O-alkylation, are robust, well-understood, and adaptable to a wide range of heterocyclic cores. By understanding the causal relationships between reaction choices and outcomes, and by employing rigorous characterization, researchers can confidently synthesize and deploy these versatile building blocks to accelerate the development of novel, effective, and safe medicines.

References

  • Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review). ResearchGate. Available at: [Link]

  • Halpern, M. PTC N-Alkylation of Very Polar Heterocycle. PTC Organics, Inc. Available at: [Link]

  • Guida, W. C., & Mathre, D. J. Phase-transfer alkylation of heterocycles in the presence of 18-crown-6 and potassium tert-butoxide. The Journal of Organic Chemistry. Available at: [Link]

  • N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. Chemical Communications (RSC Publishing). Available at: [Link]

  • Phase Transfer Catalysis. ACS Green Chemistry Institute Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). SynArchive. Available at: [Link]

  • How Alkyls Influence Medicinal Chemistry Developments? Patsnap Eureka. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Venturello, P., & Barbero, M. Sodium hydride. Science of Synthesis. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. Journal of Medicinal Chemistry. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Fones, W. S. THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Journal of Organic Chemistry. Available at: [Link]

  • Ong, D. Y., Pang, J. H., & Chiba, S. (2019). Synthetic organic reactions mediated by sodium hydride. Journal of Synthetic Organic Chemistry, Japan, 77(11), 1060-1069. Available at: [Link]

  • Duan, H. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Semantic Scholar. Available at: [Link]

  • The Impact of Drug Molecular Bonding Methods on Metabolic Stability and Efficacy. ResearchGate. Available at: [Link]

  • Harrison, G. C., & Diehl, H. β-ETHOXYETHYL BROMIDE. Organic Syntheses. Available at: [Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available at: [Link]

  • Al-Hadiya, B. H. (2016). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 21(8), 1040. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]

  • Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. MDPI. Available at: [Link]

  • Hotha, K. K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7(1), 107-140. Available at: [Link]

  • Harrison, G. C., & Diehl, H. β-ETHOXYPROPIONITRILE. Organic Syntheses. Available at: [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Waszkielewicz, A. M., et al. (2016). Design, physico-chemical properties and biological evaluation of some new N-[(phenoxy)alkyl]- and N-{2-[2-(phenoxy)ethoxy]ethyl}aminoalkanols as anticonvulsant agents. Bioorganic & Medicinal Chemistry, 24(10), 2218-2235. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Price, D. A., et al. (2010). Physicochemical drug properties associated with in vivo toxicological outcomes: A review. Expert Opinion on Drug Metabolism & Toxicology, 6(9), 1051-1069. Available at: [Link]

  • Synthesis of Saturated N- Heterocycles. ETH Zurich Research Collection. Available at: [Link]

  • Hotha, K. K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7, 107-140. Available at: [Link]

  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. Available at: [Link]

  • Liu, R., et al. (2016). Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs. Molecules, 21(1), 84. Available at: [Link]

  • Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. PMC. Available at: [Link]

  • Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. KAUST Repository. Available at: [Link]

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. MDPI. Available at: [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Journal of the American Chemical Society. Available at: [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Available at: [Link]

  • Synthesis of alkyl bromides by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

  • NMR Structural Characterization of Oxygen Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. ResearchGate. Available at: [Link]

  • Pharmacology/Toxicology Case Studies. Ohio ACEP. Available at: [Link]

  • Bromination process. Google Patents.

Sources

Reactivity profile of the amino group in 1-(3-Ethoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deceptive" Nucleophile

1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine represents a distinct class of heterocyclic building blocks where reactivity is governed by a "Steric Gate" mechanism. Unlike simple alkyl amines or unhindered anilines, the amino group at the 4-position of this scaffold is sandwiched between two methyl groups (C3 and C5).

While the pyrazole ring renders the system electron-rich, the steric congestion combined with a suppressed pKa (~3.7) creates a nucleophile that is resistant to standard electrophilic attack. Successful derivatization requires specific activation protocols (e.g., DMAP catalysis, high-energy electrophiles) to overcome the kinetic barrier imposed by the flanking methyls.

Electronic & Steric Architecture

The Steric Gate (Kinetic Barrier)

The defining feature of this molecule is the 3,5-dimethyl substitution pattern. These methyl groups project into the spatial trajectory required for nucleophilic attack (the Bürgi-Dunitz angle).

  • Consequence: Reactions with bulky electrophiles (e.g., secondary alkyl halides, hindered sulfonyl chlorides) are kinetically inhibited.

  • Strategy: Use "slim" electrophiles (e.g., acetyl chloride, methyl iodide) or high-temperature conditions to overcome the activation energy.

Electronic Deactivation (Thermodynamic Barrier)
  • Basicity: The predicted pKa of the conjugate acid is approximately 3.7 ± 0.2 [1].[1] This is significantly lower than aniline (pKa 4.6) and alkyl amines (pKa ~10).

  • Cause: The pyrazole ring acts as a heteroaromatic electron sink.[1] The lone pair on the exocyclic nitrogen is partially delocalized into the

    
    -system, reducing its availability for protonation or nucleophilic attack.
    
  • Implication: This amine will not form stable salts with weak acids (e.g., acetic acid) and requires strong bases (e.g., NaH, LiHMDS) or acylation catalysts (DMAP) to react efficiently.

The 3-Ethoxypropyl Tail

This substituent at the N1 position primarily serves as a solubilizing anchor .[1]

  • Lipophilicity: It increases the LogP, making the molecule soluble in DCM, THF, and Ethyl Acetate, which is critical for non-polar synthesis.

  • Stability: The ether linkage is stable under basic and reductive conditions but susceptible to cleavage by strong Lewis acids (e.g.,

    
    ) or concentrated HI.
    

Core Reactivity Modules

Acylation & Amide Formation

Status: Challenging but Feasible. Direct reaction with carboxylic acids using standard coupling agents (EDC/HOBt) often fails due to the low basicity of the amine.[1]

  • Preferred Method: Acid Chlorides + Pyridine/DMAP.[1]

  • Mechanism: DMAP forms a highly reactive N-acylpyridinium intermediate that is electrophilic enough to attack the hindered, electron-poor pyrazole amine.

Reductive Amination

Status: Difficult. Formation of the Schiff base (imine intermediate) is the rate-limiting step.[1] The 3,5-dimethyl groups sterically hinder the approach of the aldehyde carbonyl carbon.

  • Workaround: Use Titanium(IV) isopropoxide (

    
    ) as a Lewis acid dehydrating agent to force imine formation before adding the reducing agent (
    
    
    
    ).
Sandmeyer / Diazotization

Status: High Efficiency. Despite the steric bulk, the amino group can be converted to a diazonium salt using sodium nitrite in acid (


).
  • Utility: This allows for the substitution of the amino group with Halogens (Cl, Br, I) or Azides (

    
    ), transforming the molecule into a highly functionalized pyrazole core.
    

Visualization: Reactivity Logic Map

The following diagram illustrates the decision logic for derivatizing this specific scaffold, highlighting the necessary catalytic interventions.

ReactivityLogic Start 1-(3-Ethoxypropyl)-3,5- dimethyl-1H-pyrazol-4-amine Acylation Target: Amide Start->Acylation Electrophilic Attack Reductive Target: Secondary Amine Start->Reductive Condensation Diazo Target: Halide/Azide Start->Diazo Nitrosation Cond_Acyl Requires: R-COCl + DMAP (EDC/HOBt fails) Acylation->Cond_Acyl Cond_Red Requires: Ti(OiPr)4 (Standard pH 5 fails) Reductive->Cond_Red Cond_Diazo Standard: NaNO2 / HCl (0°C - 5°C) Diazo->Cond_Diazo

Caption: Decision tree for derivatization, emphasizing catalytic requirements for sterically hindered pathways.

Validated Experimental Protocol: Sterically-Promoted Amide Coupling

This protocol is designed to overcome the low nucleophilicity of the 4-amino group using a "Steglich-type" activation boost.

Objective: Synthesize an amide derivative from 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine.

Reagents:
  • Substrate: 1.0 eq (e.g., 100 mg)

  • Acid Chloride: 1.2 eq (More reactive than carboxylic acid)[1]

  • Base: Triethylamine (

    
    ) - 2.0 eq[1]
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP ) - 0.1 eq (Critical Component)[1]

  • Solvent: Dichloromethane (DCM) - Anhydrous[1]

Step-by-Step Workflow:
  • Preparation: Dissolve the pyrazole amine (1.0 eq) in anhydrous DCM (0.1 M concentration) under an Argon or Nitrogen atmosphere.

  • Base Addition: Add

    
     (2.0 eq) followed by DMAP (0.1 eq).[1] Stir for 5 minutes. Note: The solution may darken slightly due to amine oxidation; keep under inert gas.
    
  • Acylation: Add the Acid Chloride (1.2 eq) dropwise at 0°C.

  • Thermal Boost: Allow the reaction to warm to Room Temperature (RT). If TLC shows incomplete conversion after 2 hours, heat to reflux (40°C). The steric bulk often raises the activation energy, requiring thermal input.

  • Quench: Quench with saturated

    
     solution.
    
  • Purification: Extract with DCM. The product is likely less polar than the starting amine. Flash chromatography (Hexane/EtOAc) is usually effective.

Self-Validation Check:

  • TLC Monitoring: The starting amine will stain strongly with Ninhydrin (red/brown).[1] The amide product will not stain with Ninhydrin but will be UV active.

  • 1H NMR: Look for the disappearance of the broad

    
     singlet (typically 
    
    
    
    3.0–4.0 ppm) and the appearance of a downfield amide NH (typically
    
    
    8.0–10.0 ppm).

Stability & Handling Guide

ParameterRisk LevelMitigation Strategy
Oxidation High4-Aminopyrazoles are electron-rich and prone to air oxidation, turning dark brown/black over time. Store under Argon at -20°C.
Hygroscopicity ModerateThe ether chain adds some hygroscopic character.[1] Keep desiccated.
Acid Sensitivity Low (Ether)The 3-ethoxypropyl ether is stable to HCl/H2SO4 but avoid BBr3 or AlCl3 , which will cleave the ether to an alcohol.
Toxicity UnknownTreat as a potential kinase inhibitor (bioactive).[1] Use full PPE (gloves, fume hood).

References

  • ChemicalBook. (n.d.).[1] 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid pKa Prediction. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 1,3,5-Trimethyl-1H-pyrazol-4-amine IR Spectrum & Properties. NIST Mass Spectrometry Data Center.[2] Retrieved from

  • BenchChem. (2024). 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis.[3] Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 3,5-dimethyl-1H-pyrazol-4-amine Product Data. Retrieved from

Sources

Methodological & Application

Synthesis Protocol for 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine: A Detailed Guide for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine, a valuable building block for drug discovery and development. The synthesis commences with the N-alkylation of commercially available 3,5-dimethyl-4-nitro-1H-pyrazole with 1-bromo-3-ethoxypropane, followed by a highly efficient catalytic hydrogenation to yield the target amine. This guide is designed for researchers, medicinal chemists, and process development scientists, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and scalable results.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific substitution pattern of 1,3,4,5-tetrasubstituted pyrazoles allows for fine-tuning of physicochemical and pharmacological properties. 4-Aminopyrazoles, in particular, serve as versatile intermediates for the synthesis of more complex heterocyclic systems, including pyrazolopyrimidines and pyrazolopyridines, which have shown significant therapeutic potential.[1] This document outlines a robust and reliable method for the preparation of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine, a key intermediate for the elaboration of novel molecular entities.

The synthetic strategy is predicated on a logical and efficient two-step sequence that leverages readily available starting materials. The initial N-alkylation of a 4-nitropyrazole derivative is a common and effective method for introducing diversity at the N1 position.[2] Subsequent reduction of the nitro group is a well-established transformation, with catalytic hydrogenation being a preferred method due to its high yield, clean conversion, and environmentally benign nature.[2]

Overall Reaction Scheme

Synthesis_Scheme cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Nitro Reduction start 3,5-Dimethyl-4-nitro-1H-pyrazole intermediate 1-(3-Ethoxypropyl)-3,5-dimethyl-4-nitro-1H-pyrazole start->intermediate K₂CO₃, DMF 60-80 °C alkyl_halide 1-Bromo-3-ethoxypropane (or 1-Chloro-3-ethoxypropane) alkyl_halide->intermediate final_product 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine intermediate->final_product H₂, Pd/C Methanol or Ethanol

Caption: Two-step synthesis of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine.

Part 1: Synthesis of 1-(3-Ethoxypropyl)-3,5-dimethyl-4-nitro-1H-pyrazole (Intermediate)

This procedure details the N-alkylation of 3,5-dimethyl-4-nitro-1H-pyrazole. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates the reaction by solvating the potassium carbonate and the pyrazole anion.

Materials and Equipment
Reagent/MaterialGradeSupplier
3,5-Dimethyl-4-nitro-1H-pyrazole≥97%Commercially Available
1-Bromo-3-ethoxypropane≥98%Commercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Round-bottom flask with reflux condenser-Standard laboratory equipment
Magnetic stirrer with heating-Standard laboratory equipment
Rotary evaporator-Standard laboratory equipment
Experimental Protocol

Alkylation_Workflow start Start step1 Combine 3,5-dimethyl-4-nitro-1H-pyrazole, K₂CO₃, and anhydrous DMF in a flask. start->step1 step2 Add 1-bromo-3-ethoxypropane dropwise. step1->step2 step3 Heat the reaction mixture at 70°C for 4-6 hours. step2->step3 step4 Monitor reaction progress by TLC or LC-MS. step3->step4 step5 Cool to room temperature and pour into water. step4->step5 step6 Extract with ethyl acetate. step5->step6 step7 Wash organic layer with brine, dry over Na₂SO₄. step6->step7 step8 Concentrate under reduced pressure. step7->step8 step9 Purify by column chromatography (Hexanes:Ethyl Acetate). step8->step9 end Obtain pure intermediate step9->end

Caption: Workflow for the N-alkylation of 3,5-dimethyl-4-nitro-1H-pyrazole.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF) to make a 0.5 M solution.

  • Addition of Alkylating Agent: Stir the suspension at room temperature and add 1-bromo-3-ethoxypropane (1.1 eq) dropwise over 10-15 minutes.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Washing and Drying: Combine the organic layers and wash with brine to remove residual DMF. Dry the organic phase over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(3-Ethoxypropyl)-3,5-dimethyl-4-nitro-1H-pyrazole as a pale yellow oil or solid.

Expected Characterization Data (Intermediate)
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~4.2 (t, 2H, N-CH₂), 3.4 (t, 2H, O-CH₂), 3.3 (q, 2H, O-CH₂CH₃), 2.5 (s, 3H, pyrazole-CH₃), 2.4 (s, 3H, pyrazole-CH₃), 2.0 (quint, 2H, N-CH₂CH₂), 1.1 (t, 3H, O-CH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~148, 140, 130, 68, 66, 45, 30, 15, 12, 10.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₇N₃O₃ [M+H]⁺, found.

Part 2: Synthesis of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine (Final Product)

This section describes the reduction of the nitro group of the intermediate to the corresponding amine via catalytic hydrogenation. This method is highly efficient and typically proceeds with high yields and purity.

Materials and Equipment
Reagent/MaterialGradeSupplier
1-(3-Ethoxypropyl)-3,5-dimethyl-4-nitro-1H-pyrazole-Synthesized in Part 1
Palladium on Carbon (Pd/C)10 wt%Commercially Available
Methanol or EthanolAnhydrousCommercially Available
Hydrogen Gas (H₂)High PurityGas Cylinder
Inert Gas (Nitrogen or Argon)High PurityGas Cylinder
Filter Aid (e.g., Celite®)-Commercially Available
Hydrogenation Apparatus (e.g., Parr Shaker)-Specialized Equipment
Experimental Protocol

Hydrogenation_Workflow start Start step1 Dissolve the nitro-intermediate in methanol or ethanol. start->step1 step2 Carefully add 10% Pd/C catalyst under an inert atmosphere. step1->step2 step3 Purge the reaction vessel with hydrogen gas. step2->step3 step4 Pressurize with H₂ (1-3 atm) and stir vigorously. step3->step4 step5 Monitor reaction by TLC or LC-MS for disappearance of starting material. step4->step5 step6 Vent H₂ and purge with inert gas. step5->step6 step7 Filter the reaction mixture through Celite® to remove the catalyst. step6->step7 step8 Concentrate the filtrate under reduced pressure. step7->step8 end Obtain the final product, 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine step8->end

Caption: Workflow for the catalytic hydrogenation of the nitro-intermediate.

  • Reaction Setup: In a hydrogenation vessel, dissolve 1-(3-Ethoxypropyl)-3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol% relative to the substrate).

  • Hydrogenation: Secure the reaction vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this purge cycle 3-5 times.

  • Reaction Conditions: Pressurize the vessel with hydrogen to 1-3 atmospheres and stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.

Expected Characterization Data (Final Product)
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~4.0 (t, 2H, N-CH₂), 3.5 (br s, 2H, NH₂), 3.4 (t, 2H, O-CH₂), 3.3 (q, 2H, O-CH₂CH₃), 2.2 (s, 3H, pyrazole-CH₃), 2.1 (s, 3H, pyrazole-CH₃), 1.9 (quint, 2H, N-CH₂CH₂), 1.1 (t, 3H, O-CH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~142, 135, 118, 105, 68, 66, 46, 31, 15, 10, 9.

  • Mass Spectrometry (ESI+): m/z for C₉H₁₉N₃O [M+H]⁺, found.

  • IR (neat): ν (cm⁻¹) ~3400-3200 (N-H stretching), 2970-2850 (C-H stretching).

Safety and Handling Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • 3,5-Dimethyl-4-nitro-1H-pyrazole: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[3]

  • 1-Bromo-3-ethoxypropane: Flammable liquid and vapor. Corrosive and may cause severe skin burns and eye damage. Handle with extreme care.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is a known reproductive toxin. Avoid inhalation and skin contact.

  • Palladium on Carbon (Pd/C): Flammable solid.[4] Can be pyrophoric, especially after use in hydrogenation. Do not allow the catalyst to dry in the air. The filter cake should be kept wet and disposed of according to institutional guidelines.

  • Hydrogen Gas: Extremely flammable. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel.

References

  • Palladium on Carbon 10% SDS (Safety D
  • 3,5-Dimethyl-4-nitro-1H-pyrazole - Safety D
  • Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. PubMed. (2016).
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • DE102009060150A1 - Process for the purification of pyrazoles.
  • 1 H and 13 C NMR correlations between the calculated and experimental d
  • Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxyprazoles from vinyl azides and hydrazines. RSC Publishing.
  • WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
  • US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • 1-(3-Ethoxypropyl)-1h-pyrazol-4-amine. Fluorochem.
  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles.
  • EP0749963A1 - N-alkylation method of pyrazole.
  • 5 Combin
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for

Sources

Application Notes and Protocols for the Synthesis of Schiff Bases from 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Pyrazole-Based Schiff Bases in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1] The fusion of this privileged scaffold with the versatile azomethine (-C=N-) functionality of Schiff bases gives rise to a class of compounds with enhanced biological potential and diverse applications.[2][3] Schiff bases, formed through the condensation of a primary amine with an aldehyde or ketone, are not only crucial intermediates in organic synthesis but also possess intrinsic therapeutic properties.[4]

This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of novel Schiff bases derived from 1-(3-ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine. The strategic incorporation of the 3-ethoxypropyl group at the N1 position of the pyrazole ring is intended to modulate the lipophilicity and pharmacokinetic profile of the resulting Schiff base derivatives, a critical consideration in modern drug design. These compounds are of significant interest to researchers and scientists in the field of drug development due to their potential for a wide range of biological activities.

General Reaction Scheme

The synthesis of Schiff bases from 1-(3-ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine proceeds via a nucleophilic addition-elimination reaction with a suitable aldehyde or ketone. The reaction is typically catalyzed by a weak acid, such as glacial acetic acid, and driven to completion by the removal of water.

Schiff Base Synthesis PyrazoleAmine 1-(3-Ethoxypropyl)-3,5-dimethyl- 1H-pyrazol-4-amine Intermediate Hemiaminal Intermediate (Unstable) PyrazoleAmine->Intermediate + Aldehyde Aldehyde/Ketone (R-CHO / R-CO-R') Aldehyde->Intermediate SchiffBase Schiff Base Derivative Intermediate->SchiffBase - H2O

Caption: General reaction for the synthesis of Schiff bases.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine

This protocol outlines a general and robust method for the synthesis of Schiff bases from the title amine and various aromatic aldehydes. The selection of the aldehyde will determine the substitution pattern on the resulting imine, allowing for the creation of a diverse library of compounds for biological screening.

Materials:

  • 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Crushed ice

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1-(3-ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine (1.0 eq.) in a minimal amount of absolute ethanol.

  • To this solution, add the selected aromatic aldehyde (1.0 eq.).

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration of the hemiaminal intermediate, driving the reaction towards the formation of the Schiff base.[2]

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring. The reaction progress should be monitored by TLC (a suitable eluent system would be a mixture of hexane and ethyl acetate).

  • Reflux for 2-10 hours, or until TLC analysis indicates the consumption of the starting materials.[1][2]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled solution into a beaker containing crushed ice with gentle stirring. The Schiff base product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and catalyst.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure Schiff base.[5]

  • Dry the purified product in a desiccator.

Workflow for Synthesis and Characterization

Experimental Workflow Start Start: Reagents Reaction Schiff Base Synthesis (Reflux in Ethanol + Acetic Acid) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Precipitation in Ice Water) Monitoring->Workup Complete Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (IR, NMR, Mass Spec) Purification->Characterization FinalProduct Pure Schiff Base Characterization->FinalProduct

Caption: A typical workflow for the synthesis and characterization of pyrazole Schiff bases.

Characterization of the Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following techniques are recommended:

  • Infrared (IR) Spectroscopy: The formation of the Schiff base is unequivocally confirmed by the appearance of a strong absorption band in the region of 1598-1635 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration.[2][6] The disappearance of the characteristic N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde are also indicative of a successful reaction.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The most diagnostic signal in the ¹H NMR spectrum of the synthesized Schiff base is a singlet in the downfield region, typically between δ 8.6 and 9.2 ppm, which is attributed to the azomethine proton (-N=CH-).[2][7] The signals corresponding to the protons of the 1-(3-ethoxypropyl)-3,5-dimethyl-1H-pyrazole moiety and the aromatic aldehyde will also be present and can be assigned based on their chemical shifts and coupling patterns.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, which should correspond to the calculated molecular weight of the expected product. The fragmentation pattern can also provide further structural information.

Table 1: Expected Spectroscopic Data for a Representative Schiff Base

Spectroscopic TechniqueExpected Observation
IR (KBr, cm⁻¹) ~2950-3100 (C-H str.), ~1610 (C=N str., azomethine) , ~1550 (C=N str., pyrazole ring), ~1100 (C-O-C str.)
¹H NMR (CDCl₃, δ ppm) ~8.7-9.0 (s, 1H, -N=CH-) , ~7.2-8.0 (m, Ar-H), ~4.0 (t, 2H, -N-CH₂-), ~3.5 (q, 2H, -O-CH₂-), ~2.3 (s, 3H, pyrazole-CH₃), ~2.2 (s, 3H, pyrazole-CH₃), ~2.0 (m, 2H, -CH₂-CH₂-CH₂-), ~1.2 (t, 3H, -O-CH₂-CH₃)
Mass Spec (m/z) [M]⁺ or [M+H]⁺ corresponding to the molecular formula of the synthesized Schiff base.

Applications in Drug Development

Pyrazole-based Schiff bases are a promising class of compounds for drug development due to their wide range of biological activities. The synthesized derivatives from 1-(3-ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine should be screened for various pharmacological activities, including:

  • Antimicrobial Activity: Many pyrazole Schiff bases have demonstrated potent activity against a variety of bacterial and fungal strains.[3]

  • Anticancer Activity: The antiproliferative properties of these compounds against various cancer cell lines have been reported, making them interesting candidates for oncology research.

  • Anti-inflammatory and Analgesic Activity: The pyrazole core is a well-known pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs), and Schiff base derivatives often retain or enhance this activity.

  • Antidiabetic and Anti-Alzheimer's Activity: Recent studies have highlighted the potential of pyrazole-based Schiff bases as inhibitors of key enzymes implicated in diabetes and Alzheimer's disease.[4]

The diverse library of Schiff bases that can be generated using the provided protocol will enable researchers to perform structure-activity relationship (SAR) studies to identify lead compounds for further optimization and development.

References

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing. Available at: [Link]

  • Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ChemRxiv. Available at: [Link]

  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. PMC - NIH. Available at: [Link]

  • Synthesis, characterization of Schiff base Pyrazolone compound. International Science Community Association. Available at: [Link]

  • Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. SciELO. Available at: [Link]

  • Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. JOCPR. Available at: [Link]

  • Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. ResearchGate. Available at: [Link]

  • Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Semantic Scholar. Available at: [Link]

  • Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. ResearchGate. Available at: [Link]

  • The reaction of 4‐aminopyrazoles 1 a–c, 2 a, b with aldehydes. ResearchGate. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. SciELO Colombia. Available at: [Link]

  • Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design. PMC - NIH. Available at: [Link]

  • Is there an effective way of purifying schiff bases?. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Acylation of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Acylated pyrazole derivatives are privileged scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The N-acylation of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine is a key transformation for generating diverse libraries of compounds for screening and lead optimization. This document provides detailed application notes and protocols for the efficient acylation of this substrate, offering researchers a selection of robust methods tailored to different synthetic needs. We will delve into three primary acylation strategies: the use of acyl chlorides, acid anhydrides, and carboxylic acids with coupling agents, explaining the rationale behind each approach and providing step-by-step protocols.

Method 1: Acylation with Acyl Chlorides

Acylation with acyl chlorides is a classic and highly effective method for forming amide bonds, particularly with reactive amines.[1] Acyl chlorides are potent electrophiles, ensuring rapid and often quantitative conversion.[2] The reaction typically requires a base to neutralize the hydrochloric acid byproduct, preventing protonation of the starting amine.[2]

Mechanistic Rationale

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the pyrazole amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the desired amide. A base, such as pyridine or triethylamine, is crucial to scavenge the liberated HCl, which would otherwise form a non-nucleophilic ammonium salt with the starting amine.

Experimental Protocol

Materials:

  • 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.05-1.2 equivalents)

  • Anhydrous pyridine or triethylamine (2.0 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a stirred solution of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine (1.0 equivalent) in anhydrous DCM at 0 °C, add anhydrous pyridine (2.0 equivalents).

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-acylated pyrazole.

Visualization of the Workflow

Acylation_with_Acyl_Chloride cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Amine Pyrazol-4-amine in DCM ReactionMix Stir at 0°C to RT Amine->ReactionMix Pyridine Pyridine Pyridine->ReactionMix AcylChloride Acyl Chloride AcylChloride->ReactionMix dropwise at 0°C Dilute Dilute with DCM ReactionMix->Dilute Wash Wash with NaHCO3/Brine Dilute->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product Pure Acylated Product Chromatography->Product

Caption: Workflow for acylation using acyl chlorides.

Method 2: Acylation with Acid Anhydrides and DMAP Catalysis

Acid anhydrides are excellent acylating agents, and their reactivity can be significantly enhanced by the use of a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP).[3][4] DMAP is considered a "super catalyst" for acylation reactions due to its ability to form a highly reactive N-acylpyridinium intermediate.[3] This method is particularly useful for less reactive amines or when milder reaction conditions are desired.

Mechanistic Rationale

The catalytic cycle begins with the reaction of DMAP with the acid anhydride to form a highly electrophilic N-acylpyridinium salt.[3] This intermediate is much more reactive towards nucleophilic attack by the amine than the parent anhydride.[3] The amine then attacks the N-acylpyridinium salt, leading to the formation of the amide product and regeneration of the DMAP catalyst.[3]

Visualization of the Catalytic Cycle

DMAP_Catalysis DMAP DMAP Acylpyridinium N-Acylpyridinium Intermediate DMAP->Acylpyridinium + (RCO)2O Anhydride Acid Anhydride (RCO)2O Carboxylate Carboxylate (RCOO-) Anhydride->Carboxylate - RCO+ Amide Acylated Product (Ar-NHCOR) Acylpyridinium->Amide + Ar-NH2 Amine Pyrazol-4-amine (Ar-NH2) Amide->DMAP - DMAP (regenerated)

Caption: Catalytic cycle of DMAP in acylation.

Experimental Protocol

Materials:

  • 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine

  • Acid anhydride (e.g., acetic anhydride, propionic anhydride) (1.5 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 equivalents)

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine (1.0 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM.

  • Add the acid anhydride (1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired amide.

Method 3: Amide Coupling with Carboxylic Acids

Directly coupling a carboxylic acid with an amine is a highly versatile and widely used method in modern organic synthesis, especially in drug discovery.[5] This approach avoids the need to prepare more reactive acylating agents like acyl chlorides or anhydrides. The reaction is facilitated by a coupling agent that activates the carboxylic acid. A common and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxybenzotriazole (HOBt).[5][6]

Mechanistic Rationale

EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to nucleophilic attack by HOBt to generate an activated HOBt-ester, which is more stable and less prone to side reactions.[5] The amine then displaces HOBt from the activated ester to form the thermodynamically stable amide bond.[5] A non-nucleophilic base like diisopropylethylamine (DIPEA) is often added to facilitate the reaction.[5]

Experimental Protocol

Materials:

  • 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine

  • Carboxylic acid (1.0-1.2 equivalents)

  • EDC·HCl (1.1-1.5 equivalents)

  • HOBt (1.1-1.5 equivalents)

  • Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equivalents)

  • Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.2 equivalents), HOBt (1.2 equivalents), and 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine (1.0 equivalent).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.[5]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary and Method Comparison

FeatureAcylation with Acyl ChloridesAcylation with Acid AnhydridesAmide Coupling with Carboxylic Acids
Acylating Agent Acyl ChlorideAcid AnhydrideCarboxylic Acid
Key Reagents Base (Pyridine, TEA)Catalyst (DMAP)Coupling Agent (EDC), Additive (HOBt), Base (DIPEA)
Reaction Time 2-4 hours4-12 hours12-24 hours
Advantages High reactivity, short reaction times.Milder conditions, readily available reagents.High functional group tolerance, broad substrate scope.
Disadvantages Acyl chlorides can be moisture sensitive.Slower than with acyl chlorides.More complex reagent system, longer reaction times.

Troubleshooting and Key Insights

  • Low Yields: If low yields are observed, ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the acylating agents and intermediates. For amide coupling reactions, increasing the equivalents of the coupling agent and additive may improve the yield.

  • Side Reactions: With acyl chlorides, ensure the reaction is performed at a low temperature initially to control the exothermic reaction and minimize side product formation. In DMAP-catalyzed reactions, using the recommended catalytic amount is crucial to avoid potential side reactions.

  • Purification Challenges: The urea byproduct from EDC coupling is water-soluble, facilitating its removal during aqueous workup.[6] If purification is difficult, consider using a different solvent system for chromatography or performing a recrystallization.

References

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-xmxxqW5bxWy_OXumLTZ6R-bPZUFgJ1nu59KqSqCmLwkB0eWXquYyRWopIu9UnuIorddKieSFIQLMIpgOatXj4aN4MJCpaoyJ1249NccQVXO-0yGrBRgO9qi_eHFGiz_Cw42ed1U6sow86w-6hzNF5uIw9RtQzTvno4eEZ_eKy5XB-JhgkVPbSz4-taYC5XdBcw5Mr1pfMDGDoG3xiEpE1JCKY7UeZKI=]
  • The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLR1AU4PDF9qnrYosHyXyZqAsVwAQxPzMdXabhRpDBced-Qhp0ql4mzGp5Y-e0kubfDoUkgKIIRghFjMAM3RcHfI6GwlxU6HdUmM8v1rg6YnPsXy1DsgAv1UoZI36al5fDpqVwy0fYMTapYUfO0g2vpo1h1kv7rQoVyy17inSA0XoWJ9eszpDs_BkKPDghO4mql2P2vu_9THhxI2YuiNsoAYI1GGmX]
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2769411/]
  • Acid-Amine Coupling using EDCI - Organic Synthesis. [URL: https://www.organic-synthesis.org/root/acid-amine-coupling-using-edci]
  • Mild and Useful Method for N-Acylation of Amines - Taylor & Francis. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397910802663428]
  • Acylation of Amines, Part 1: with Acyl Halides - YouTube. [URL: https://www.youtube.
  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). [URL: https://www.ncbi.nlm.nih.gov/books/NBK576007/]
  • acylation of amines - Mastering Chemistry Help. [URL: https://entrancechemistry.blogspot.

Sources

Application Note: Using 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine in Coordination Chemistry

[1][2]

Executive Summary

This guide details the application of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine (hereafter referred to as L-OEt ) as a functional ligand in coordination chemistry.[1] Unlike simple pyrazoles, L-OEt features a "hybrid" donor architecture: a primary amine (



1

This molecule is particularly valuable for researchers developing catalytic systems (where hemilability stabilizes vacant sites) and bioinorganic models (mimicking histidine/ether environments).[1]

Ligand Profile & Chemical Logic

Structural Analysis

The ligand consists of three distinct functional domains:

  • The Pyrazole Core (3,5-dimethyl): Provides steric bulk and electronic richness.[1] The methyl groups prevent rotation in crowded complexes, enhancing stability.[1]

  • The 4-Amino Group: A hard nitrogen donor.[1] It is the primary site for derivatization (Schiff base formation) or apical coordination.[1]

  • The 1-(3-Ethoxypropyl) Tail: A flexible arm containing an ether oxygen.[1] This oxygen acts as a weak, hemilabile donor, capable of reversible binding to soft metals (Pd, Pt) or hard metals (Ni, Cu) depending on solvent competition.[1]

Solubility & Handling
  • Physical State: Viscous oil or low-melting solid (hygroscopic).[1]

  • Solubility: High in MeOH, EtOH,

    
    , 
    
    
    .[1] Moderate in
    
    
    . Low in Hexane,
    
    
    .[1]
  • Storage: Store under Argon at 4°C. The amine is sensitive to oxidation over long periods; the ether chain increases hygroscopicity.[1]

Coordination Modes

The versatility of L-OEt allows for three primary coordination strategies:

ModeDescriptionTarget MetalsApplication

-N (Monodentate)
Coordination via the exocyclic amine (

) only.[1]
Co(II), Zn(II)MOF construction, supramolecular networks.[1]

-N,N (Chelate)
Coordination via Pyrazole-N and Amine-N (rare due to geometry) or bridging.[1]Cu(II), Ag(I)Polynuclear clusters.[1]

-N,O (Hemilabile)
Coordination via Pyrazole-N and Ether-O (7-membered ring).[1]Pd(II), Ni(II)Catalysis (Suzuki/Heck coupling).[1]

Experimental Protocols

Protocol A: Synthesis of Schiff Base Ligands (Derivatization)

Context: The most common application of 4-aminopyrazoles is condensing them with aldehydes to form robust tridentate (NNO) or tetradentate (ONNO) Schiff base ligands.[1]

Reagents:

  • L-OEt (1.0 eq)[1]

  • Salicylaldehyde (1.0 eq)[1]

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

Workflow:

  • Dissolution: Dissolve 2.0 mmol of L-OEt in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 2.0 mmol of Salicylaldehyde dropwise. The solution should turn yellow immediately (imine formation).[1]

  • Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.

  • Reflux: Reflux the mixture at 78°C for 4–6 hours. Monitor by TLC (

    
    , 5% MeOH/DCM) until the amine spot disappears.[1]
    
  • Isolation: Cool to room temperature. If a precipitate forms, filter and wash with cold ethanol.[1][2] If oil remains, evaporate solvent and recrystallize from EtOH/Hexane.[1]

Validation:

  • IR: Disappearance of

    
     doublet (3200–3400 
    
    
    ); Appearance of strong imine
    
    
    at ~1610–1625
    
    
    .[1]
Protocol B: Direct Metal Complexation (Pd-Catalyst Precursor)

Context: Synthesizing a Pd(II) complex where the ethoxy arm stabilizes the metal center.[1]

Reagents:

  • L-OEt (2.0 eq)[1]

  • 
     (1.0 eq) or 
    
    
    [1]
  • Dichloromethane (DCM) or Acetonitrile[1]

Workflow:

  • Precursor Prep: Dissolve 0.5 mmol of

    
     in 5 mL dry DCM (orange solution).
    
  • Ligand Addition: Dissolve 1.0 mmol of L-OEt in 2 mL DCM and add slowly to the Pd solution.

  • Reaction: Stir at room temperature for 12 hours. The color usually shifts to light yellow or precipitates a pale solid.[1]

  • Purification: Concentrate the solution to ~2 mL. Add 10 mL of diethyl ether to precipitate the complex

    
     or 
    
    
    .[1]
  • Drying: Filter and dry under vacuum.

Mechanistic Note: The ether oxygen may coordinate weakly.[1] If the NMR shows broadening of the

1

Visualization of Workflows

The following diagram illustrates the divergent synthetic pathways for L-OEt :

GL1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine(L-OEt)SchiffSchiff Base Ligand(Tridentate N,N,O)L->Schiff Condensation (Reflux EtOH)ComplexMetal Complex[M(L-OEt)Cl2]L->Complex Direct Coordination (DCM/ACN, RT)AldSalicylaldehyde(+ cat. AcOH)Ald->SchiffM_SaltMetal Salt(MCl2)M_Salt->ComplexCatCatalysis Cycle(Suzuki/Heck)Schiff->Cat Robust ChelationComplex->Cat Hemilabile Stabilization

Caption: Synthetic divergence of L-OEt into Schiff base scaffolds or direct metal complexes.

Characterization Checklist

TechniqueObservationInterpretation
FT-IR

@ 3300/3400

Present: Free amine.[1] Absent: Schiff base formed.
FT-IR

@ 1100

Shift of 10–20

indicates ether coordination.[1]
1H NMR

3.5–4.0 ppm (Ethoxy protons)
Downfield shift (

ppm) confirms O-coordination.[1]
SC-XRD Bond Lengths

Å;

Å (weak bond).[1]

References

  • Synthesis of 4-aminopyrazoles: Li, J., et al. "Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy."[1][3] Analytical Methods, 2013, 5 , 530-536.[1] [1]

  • Coordination of Aminopyrazole Derivatives: Pérez-Lourido, P., et al. "Coordination chemistry of pyrazole-derived ligands."[1] ResearchGate Review, 2025.

  • Hemilabile Ether Ligands in Catalysis: Braunstein, P., & Naud, F. "Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems."[1] Angewandte Chemie Int.[1] Ed., 2001, 40 , 680-714.[1] [1]

  • Schiff Base Complexes of 4-Aminopyrazoles: Kumar, D., et al. "Synthesis and characterization of Co(II), Ni(II) and Cu(II) complexes with Schiff bases derived from 4-amino-3,5-dimethylpyrazole."[1] Journal of Coordination Chemistry, 2009.[1] [1]

Application Notes & Protocols: Strategic Functionalization of 4-Aminopyrazoles for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-aminopyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged structure in a multitude of clinically relevant molecules, particularly kinase inhibitors.[1][2] Its structural similarity to adenine allows it to function as an effective "hinge-binder" in ATP-binding sites, while its synthetic tractability offers vast opportunities for chemical modification to achieve potency and selectivity.[3] This guide provides an in-depth analysis of the key reaction conditions for functionalizing the 4-aminopyrazole core. We move beyond simple procedural lists to explain the underlying chemical logic, enabling researchers to make informed decisions in their synthetic campaigns. Detailed, field-tested protocols are provided for N-acylation, N-sulfonylation, transition-metal-catalyzed C-H functionalization, and the construction of fused bicyclic systems, such as the medicinally vital pyrazolo[3,4-d]pyrimidines.

The Strategic Importance of the 4-Aminopyrazole Core

The 4-aminopyrazole unit is a versatile pharmacophore found in numerous small-molecule inhibitors targeting various protein kinases.[4] The exocyclic amino group at the C4 position, along with the endocyclic N1-H, mimics the hydrogen bonding pattern of adenine, facilitating potent interactions within the hinge region of kinase active sites.[4] Functionalization of this core at its distinct reactive sites is the primary strategy for modulating pharmacological properties, including target affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

The primary sites for synthetic modification are:

  • The Exocyclic C4-Amino Group: The most common site for introducing diversity via acylation, sulfonylation, and alkylation.

  • The Endocyclic N1-Nitrogen: A key position for substitution, which can influence solubility, metabolic stability, and vectoral orientation within a binding pocket.

  • The Ring Carbons (C3 and C5): Targets for modern C-H functionalization reactions to install aryl, alkyl, or other groups, profoundly impacting potency and selectivity.

Caption: Key reactive sites on the 4-aminopyrazole scaffold.

Functionalization of the Exocyclic Amino Group

Modifications at the C4-amino group are fundamental for exploring the solvent-exposed regions of ATP-binding pockets.

N-Acylation

N-acylation is a robust method for introducing amide functionalities. The choice of base is critical to avoid competitive acylation at the endocyclic N1 position. Non-nucleophilic, sterically hindered bases or pyridine are preferred.

Table 1: Comparative Conditions for N-Acylation of 4-Aminopyrazoles

Acylating Agent Base Solvent Temperature Key Considerations
Acid Chloride (e.g., Benzoyl Chloride) Pyridine or Triethylamine (TEA) Dichloromethane (DCM), Toluene 0 °C to RT Standard, high-yielding reaction. Pyridine often acts as both base and solvent.
Acid Anhydride Acetic Acid (catalytic) Acetic Anhydride (reagent/solvent) Reflux Used for simple acetylations; can lead to di-acylation if not controlled.[5]

| Carboxylic Acid | EDC, HOBt, or HATU | Dimethylformamide (DMF), DCM | RT | Amide coupling conditions are ideal for complex or sensitive substrates. |

Protocol 1: N-Acylation with an Acid Chloride

This protocol describes the synthesis of N-(1H-pyrazol-4-yl)benzamide derivatives.

Workflow Diagram:

Caption: Standard workflow for N-acylation.

Step-by-Step Procedure:

  • Setup: To a solution of the substituted 4-aminopyrazole (1.0 eq) in anhydrous pyridine (0.2 M) or DCM containing triethylamine (1.5 eq), cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

  • Addition: Add the corresponding acid chloride (1.1 eq) dropwise via syringe over 10 minutes. Ensure the internal temperature remains below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate or DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-acylated product.

N-Sulfonylation

Sulfonamides are key functional groups in many therapeutic agents. The reaction of 4-aminopyrazoles with sulfonyl chlorides proceeds under conditions similar to N-acylation.

Table 2: Typical Conditions for N-Sulfonylation

Reagent Base Solvent Temperature Reference
p-Toluenesulfonyl chloride Sodium Carbonate Water 60 °C [6]

| Benzenesulfonyl chloride | Pyridine | DCM / Pyridine | 0 °C to RT | General method |

Protocol 2: N-Tosylation of 4-Aminopyrazole

This protocol is adapted from a reported aqueous synthesis of sulfonylated 4-amino-1H-pyrazoles.[6]

  • Setup: Suspend the substituted 4-aminopyrazole (1.0 eq) in water (approx. 0.25 M) in a flask equipped with a magnetic stirrer and heating mantle.

  • Reaction: Heat the mixture to 60 °C. Alternately add small portions of p-toluenesulfonyl chloride (3.0 eq total) and sodium carbonate (1.0 eq total) over 1 hour, maintaining a neutral pH.

  • Stirring: Continue stirring the mixture at 60 °C for an additional 2 hours.

  • Isolation: Cool the reaction to room temperature. The product often precipitates and can be collected by filtration. If not, acidify with concentrated HCl to precipitate any remaining starting amine as its salt, then filter to isolate the sulfonamide product.

  • Purification: Wash the collected solid with cold water and dry. Recrystallization or column chromatography can be used for further purification if necessary.

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has revolutionized synthetic chemistry by allowing the formation of C-C and C-heteroatom bonds without pre-functionalization.[7][8] For pyrazoles, these reactions offer a powerful way to modify the core structure with high regioselectivity.

Causality of Regioselectivity: The outcome of C-H functionalization on the pyrazole ring is dictated by the catalytic system and any directing groups present.

  • N1-Substituent as a Directing Group: An aryl or pyridyl group at the N1 position can direct ortho-metalation onto that substituent.[9]

  • Inherent Reactivity: In the absence of a strong directing group, functionalization often occurs at the C5 position, which is the most acidic and sterically accessible C-H bond.[10]

  • Ligand Control: The choice of ligand on the metal catalyst can influence the regiochemical outcome.[7]

Table 3: Selected Conditions for C-H Functionalization of Pyrazoles

Reaction Type Catalyst / Ligand Additive / Base Solvent Position Reference
C-H Arylation Pd(OAc)₂ / P(CD₃)₂-AntPhos K₂CO₃ Toluene C5
C-H Acylation [RuCl₂(p-cymene)]₂ / PCy₃ K₂CO₃ Toluene ortho on N1-Aryl [9]
C-H Alkenylation Ni(cod)₂ / bipyridine K₃PO₄ 1,4-Dioxane C5 [7]

| Triple C-H Activation | Pd(TFA)₂ | Ag₂O | Acetic Acid | C(sp³)-H, then C(sp²)-H |[11] |

Protocol 3: Palladium-Catalyzed C5-Arylation

This protocol describes the direct arylation at the C5 position of an N1-substituted pyrazole, a common transformation for building complexity.

Catalytic Cycle Overview:

G cluster_inputs Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd [Pd(II)] ArPdII Ar-Pd(II)-X OxAdd->ArPdII [Pd(II)] CMD Concerted Metalation- Deprotonation (CMD) ArPdII->CMD HetArPdII (Het)Ar-Pd(II)-Ar CMD->HetArPdII [Pd(II)] RedElim Reductive Elimination HetArPdII->RedElim [Regenerates Catalyst] RedElim->Pd0 [Regenerates Catalyst] Product Product (C5-Arylated Pyrazole) RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd Pyrazole Pyrazole-H Pyrazole->CMD

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Step-by-Step Procedure:

  • Setup: In an oven-dried vial or Schlenk tube, combine the N1-substituted pyrazole (1.0 eq), aryl bromide (1.5 eq), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M) via syringe.

  • Reaction: Seal the vessel and heat the mixture in a preheated oil bath at 110-120 °C for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

  • Isolation: Wash the filtrate with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the C5-arylated pyrazole.

Annulation Reactions: Constructing Pyrazolo[3,4-d]pyrimidines

The 4-aminopyrazole core is an ideal precursor for synthesizing pyrazolo[3,4-d]pyrimidines, which are purine isosteres of immense biological importance.[12][13] The reaction involves the 4-amino group and the adjacent N1-H acting as a binucleophile to react with a two-carbon electrophilic synthon, forming the pyrimidine ring.

Table 4: Reagents for Pyrazolo[3,4-d]pyrimidine Synthesis

Reagent Product Type Conditions Notes Reference
Formamide 4-Aminopyrazolo[3,4-d]pyrimidine 180-200 °C, neat Classic, high-temperature synthesis from a 4-amino-5-cyanopyrazole. [5]
Triethyl Orthoformate, then NH₃ 4-Aminopyrazolo[3,4-d]pyrimidine TEOF/Ac₂O, then NH₃/EtOH Forms an intermediate ethoxymethyleneamino pyrazole which is then cyclized. [3]
Urea Pyrazolo[3,4-d]pyrimidin-4-one 180 °C, melt Provides direct access to the 4-oxo derivatives. General method

| Thiourea | Pyrazolo[3,4-d]pyrimidine-4-thione | Pyridine, reflux | Used to form the 4-thiol (thione) derivatives. |[12] |

Protocol 4: Synthesis of a Pyrazolo[3,4-d]pyrimidine from a 4-Amino-3-methyl-5-carboxamidopyrazole

This protocol illustrates a common cyclization strategy using triethyl orthoformate.

  • Setup: Suspend 4-amino-3-methyl-1H-pyrazole-5-carboxamide (1.0 eq) in a mixture of triethyl orthoformate (5.0 eq) and acetic anhydride (5.0 eq).

  • Reaction (Step 1): Heat the mixture to reflux (approx. 120-130 °C) for 4-6 hours. Monitor the formation of the ethoxymethyleneamino intermediate by LC-MS.

  • Isolation (Intermediate): Cool the reaction mixture and concentrate under reduced pressure to remove excess reagents. The crude intermediate can often be used directly in the next step.

  • Setup (Step 2): Dissolve the crude intermediate in ethanol.

  • Reaction (Step 2 - Cyclization): Bubble ammonia gas through the solution or add a saturated solution of ammonia in ethanol. Heat the mixture in a sealed vessel at 100 °C for 12-18 hours.

  • Isolation: Cool the reaction to room temperature. The product, 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Conclusion

The 4-aminopyrazole scaffold offers a robust and versatile platform for drug discovery. A rational approach to its functionalization, grounded in an understanding of the inherent reactivity of each position and the principles of modern synthetic methods, is crucial for success. The protocols and reaction tables provided herein serve as a practical guide for researchers aiming to construct novel and diverse libraries of 4-aminopyrazole derivatives for biological screening. By mastering these transformations, scientists can efficiently navigate chemical space to develop next-generation therapeutics.

References

  • Kang, E., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. RSC Advances. [7][8]

  • Zhang, J., et al. (2022). Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles. Synfacts.

  • Gorelsky, S. I., et al. (2013). Ruthenium-Catalyzed C–H Functionalization of Arylpyrazoles: Regioselective Acylation with Acid Chlorides. Organic Letters. [9]

  • Singh, R., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. [10]

  • Chen, X., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. [14]

  • Speranza, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [1][2][15]

  • Hassan, A. A., et al. (2006). Synthesis of Some Pyrazolo[9][10]pyrimidine Derivatives for Biological Evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements. [16]

  • Ibrahim, D. A., et al. (2021). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][7][10]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES. Semantic Scholar. [5]

  • El-Faham, A., et al. (2023). Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines. ResearchGate. [12]

  • Chen, X., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC. [4]

  • Al-Otaibi, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives. PMC. [13]

  • Radi, S., et al. (2012). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Request PDF. [3]

  • (2020). Synthesis of sulfonylated 4-amino-1H-pyrazoles with aryl and methoxymethyl substituents. CyberLeninka. [6]

  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc. [17]

  • Wasa, M., et al. (2012). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC. [11]

  • Abdel-Fattah, A. A., et al. (2014). SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. Ijarse.

Sources

Application Notes and Protocols for the Synthesis of Pyrazole-Based Drug Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discovery. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the development of therapeutic agents across various disease areas. Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.

This widespread therapeutic relevance is exemplified by the number of blockbuster drugs incorporating the pyrazole core. For instance, Celecoxib is a selective COX-2 inhibitor for treating arthritis, Sildenafil is a phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction, and several kinase inhibitors like Ruxolitinib are used in cancer therapy. The success of these drugs underscores the importance of efficient and versatile synthetic methodologies for accessing novel pyrazole-based drug precursors.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of key pyrazole-based drug precursors. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the synthesis of these vital pharmaceutical building blocks.

Core Synthetic Strategies for Pyrazole Ring Formation

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with several robust methods available to the synthetic chemist. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

The most traditional and widely employed method for pyrazole synthesis is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This acid-catalyzed reaction is highly efficient and offers a straightforward route to a diverse range of substituted pyrazoles.

The mechanism begins with the formation of a hydrazone intermediate through the reaction of one of the carbonyl groups with the hydrazine. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable aromatic pyrazole ring. A critical consideration, especially with unsymmetrical 1,3-dicarbonyls, is the potential for the formation of two regioisomeric products, depending on which carbonyl group is attacked first.

The regioselectivity of the Knorr pyrazole synthesis is influenced by several factors, including steric hindrance, electronic effects of substituents on both the 1,3-dicarbonyl and hydrazine reactants, and the reaction conditions such as pH and solvent. For instance, under acidic conditions, the reaction may proceed through a different pathway than under basic conditions, leading to a different major regioisomer. The choice of solvent can also play a crucial role, with some solvents favoring the formation of one isomer over the other.

Multicomponent Reactions (MCRs): A Modern Approach to Complexity

In recent years, multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules, including pyrazole derivatives. MCRs involve the one-pot reaction of three or more starting materials to form a product that contains substantial portions of all the initial reactants. This approach offers several advantages over traditional multi-step syntheses, including higher atom economy, reduced waste generation, and simplified purification procedures.

Several MCRs have been developed for the synthesis of pyrazoles, often leading to highly substituted and structurally diverse products. These reactions can be designed to control regioselectivity and introduce multiple points of diversity in a single step, making them particularly valuable in drug discovery for the rapid generation of compound libraries.

Experimental Protocols

Protocol 1: Synthesis of a Celecoxib Precursor via Knorr Condensation

This protocol details the synthesis of 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide, the active pharmaceutical ingredient in Celecoxib. This synthesis is a classic example of the Knorr pyrazole synthesis.

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Product 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione Celecoxib Celecoxib 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione->Celecoxib + 4-sulfamoylphenylhydrazine Ethanol, Reflux 4-sulfamoylphenylhydrazine 4-sulfamoylphenylhydrazine

Synthesis of a Celecoxib precursor.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione230.18102.30 g
4-Sulfamoylphenylhydrazine hydrochloride223.66102.24 g
Ethanol (absolute)46.07-50 mL
Glacial Acetic Acid (catalyst)60.05catalytic~0.5 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (2.30 g, 10 mmol) and 4-sulfamoylphenylhydrazine hydrochloride (2.24 g, 10 mmol).

  • Add absolute ethanol (50 mL) to the flask, followed by a catalytic amount of glacial acetic acid (approximately 10 drops).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the crude Celecoxib precursor.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white crystalline solid.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of all expected protons and their chemical environments.

  • ¹³C NMR: To verify the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the compound.

Protocol 2: Multicomponent Synthesis of a Highly Substituted Pyrazole

This protocol describes a three-component reaction for the synthesis of a polysubstituted pyrazole derivative, showcasing the efficiency of MCRs.

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Product Aldehyde Aldehyde Substituted Pyrazole Substituted Pyrazole Aldehyde->Substituted Pyrazole + Malononitrile + Hydrazine Ethanol, Piperidine (cat.) Malononitrile Malononitrile Hydrazine Hydrazine

Multicomponent synthesis of a substituted pyrazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Benzaldehyde106.12101.06 g
Malononitrile66.06100.66 g
Hydrazine hydrate (64%)50.0610~0.5 mL
Ethanol (absolute)46.07-30 mL
Piperidine (catalyst)85.15catalytic~0.1 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve benzaldehyde (1.06 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in absolute ethanol (30 mL).

  • To this solution, add hydrazine hydrate (~0.5 mL, 10 mmol) followed by a catalytic amount of piperidine (approximately 5 drops).

  • Stir the reaction mixture at room temperature. The reaction is often exothermic.

  • Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

  • Upon completion, a solid product will usually precipitate. If not, the reaction mixture can be concentrated under reduced pressure to induce precipitation.

  • Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product to obtain the desired highly substituted pyrazole.

  • Further purification can be achieved by recrystallization from ethanol.

Characterization:

As with Protocol 1, the synthesized compound should be thoroughly characterized using ¹H NMR, ¹³C NMR, MS, and melting point analysis.

Troubleshooting and Optimization

Low Yields in Knorr Synthesis:

  • Incomplete reaction: Ensure the reaction is run for a sufficient amount of time. Monitor by TLC until the starting materials are consumed.

  • Side reactions: The use of a slight excess of the hydrazine component can sometimes improve yields. Ensure the reaction is not overheated, as this can lead to decomposition.

  • Purification losses: Minimize losses during recrystallization by using a minimal amount of hot solvent and allowing for slow cooling.

Regioselectivity Issues:

  • Mixture of isomers: If a mixture of regioisomers is obtained, they can often be separated by column chromatography.

  • Optimizing conditions: Varying the reaction solvent, temperature, and catalyst (acid or base) can significantly influence the regioselectivity. Experiment with different conditions to favor the desired isomer.

Safety Precautions

  • Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents such as ethanol are flammable. Avoid open flames and use a heating mantle or oil bath for heating.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of pyrazole-based drug precursors is a rich and diverse field of organic chemistry. The classical Knorr synthesis and modern multicomponent reactions provide powerful tools for the construction of these important heterocyclic scaffolds. By understanding the underlying principles of these reactions and following well-defined protocols, researchers can efficiently access a wide range of pyrazole derivatives for drug discovery and development. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in this exciting and impactful area of medicinal chemistry.

References

Nucleophilic substitution reactions involving 1-(3-Ethoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the strategic use of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine in nucleophilic substitution reactions for the synthesis of advanced intermediates in drug discovery is presented. This document provides a comprehensive overview of the core chemical principles, detailed experimental protocols, and the rationale behind methodological choices, designed for researchers and scientists in the field of medicinal chemistry.

Introduction: The Significance of Substituted Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the architecture of a vast array of biologically active compounds.[1][2] These five-membered heterocyclic scaffolds are integral to numerous approved pharmaceuticals and are a focal point in the development of new therapeutic agents due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] Aminopyrazoles, in particular, serve as versatile building blocks, offering a reactive handle for the introduction of molecular diversity, a critical aspect of modern drug design.[3] The subject of this guide, 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine, represents a scaffold with significant potential for the generation of novel chemical entities. The substituents on this molecule—the 1-(3-ethoxypropyl) group, the 3,5-dimethyl groups, and the 4-amino group—each play a crucial role in modulating its physicochemical properties and reactivity.

Core Principles: Understanding Nucleophilic Substitution on the 4-Aminopyrazole Scaffold

The primary site for nucleophilic substitution on 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine is the exocyclic amino group at the C4 position. The lone pair of electrons on the nitrogen atom of this primary amine makes it a potent nucleophile, readily participating in reactions with a variety of electrophiles.

The electronic nature of the pyrazole ring and its substituents influences the nucleophilicity of the 4-amino group. The two methyl groups at the C3 and C5 positions are electron-donating, which slightly increases the electron density on the pyrazole ring and, consequently, the nucleophilicity of the amino group. The 1-(3-ethoxypropyl) substituent is primarily a bulky alkyl group with a minor electronic effect.

A general mechanism for the nucleophilic substitution at the 4-amino position is depicted below. This can involve reactions such as acylation, sulfonylation, and alkylation.

Nucleophilic_Substitution_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Pyrazolamine 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine Intermediate Tetrahedral Intermediate Pyrazolamine->Intermediate Nucleophilic Attack Electrophile Electrophile (e.g., R-C(O)-Cl) Electrophile->Intermediate Product N-Substituted Pyrazole Intermediate->Product Leaving Group Departure Byproduct Byproduct (e.g., HCl) Intermediate->Byproduct

Caption: General mechanism of nucleophilic substitution at the 4-amino position of the pyrazole.

Application Notes & Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key nucleophilic substitution reactions involving 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine.

Protocol 1: N-Acylation of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine

N-acylation is a fundamental transformation that introduces an amide functionality, a common motif in drug molecules. This protocol describes a standard procedure for the acylation of the title compound using an acyl chloride.

Rationale for Experimental Choices:

  • Solvent: Dichloromethane (DCM) is a good choice as it is relatively inert and effectively dissolves both the pyrazole starting material and the acyl chloride.

  • Base: Triethylamine (TEA) is a non-nucleophilic base used to scavenge the hydrochloric acid byproduct, preventing protonation of the starting amine and driving the reaction to completion.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive acyl chloride. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Step-by-Step Protocol:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per 1 mmol of substrate).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Data Presentation: Exemplary N-Acylation Reactions

Acyl ChlorideExpected ProductTypical Eluent System (EtOAc/Hexanes)
Acetyl chlorideN-(1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide50:50
Benzoyl chlorideN-(1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)benzamide30:70
Cyclopropanecarbonyl chlorideN-(1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)cyclopropanecarboxamide40:60
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl pyrazoles, which are prevalent in medicinal chemistry.[6][7]

Rationale for Experimental Choices:

  • Catalyst System: A combination of a palladium precursor, such as Pd₂(dba)₃, and a bulky electron-rich phosphine ligand, like XPhos, is highly effective for C-N cross-coupling reactions.[6][8]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous toluene is a common high-boiling solvent for Buchwald-Hartwig reactions, allowing for the necessary reaction temperatures.

  • Inert Atmosphere: The catalytic system is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen).

Experimental Workflow Diagram:

Buchwald_Hartwig_Workflow start Start reagents Combine Pyrazolamine, Aryl Halide, Base, Pd₂(dba)₃, and XPhos in a Schlenk flask start->reagents inert Evacuate and backfill with Argon (3x) reagents->inert solvent Add anhydrous Toluene inert->solvent heat Heat to 100-110 °C and stir for 12-24h solvent->heat workup Cool, filter through Celite, and concentrate heat->workup purify Purify by column chromatography workup->purify end End purify->end

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Step-by-Step Protocol:

  • Preparation: To a dry Schlenk flask, add 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine (1.0 eq), the aryl halide (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Potential Aryl Halide Coupling Partners

Aryl HalideExpected Product
4-BromotolueneN-(4-tolyl)-1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine
1-Bromo-4-fluorobenzeneN-(4-fluorophenyl)-1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine
2-BromopyridineN-(pyridin-2-yl)-1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine

References

  • Research and Reviews. (2024, September 25).
  • PMC. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. (n.d.).
  • Royalchem. (2024, January 18).
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
  • Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • ACS Publications. (2013, December 20). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes | Organic Letters.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.).
  • PMC. (2020, October 12). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • Copper-catalysed N-arylation of 5-aminopyrazoles: a simple route to pyrazolo[3,4-b]indoles. (n.d.).
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.).
  • N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. (2025, August 8).
  • Beilstein Journals. (2011, October 10). Amines as key building blocks in Pd-assisted multicomponent processes.
  • PMC - NIH.
  • Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021, December 14).
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • PubMed. (2020, October 12). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • Arkivoc. (2009). Recent developments in aminopyrazole chemistry.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • ResearchGate. The reaction of 4‐aminopyrazoles 1 a–c, 2 a, b with aldehydes.
  • Amazon AWS. Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
  • ACS Publications. (2004, July 10). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles | The Journal of Organic Chemistry.
  • ResearchGate. (2025, August 6). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25).

Sources

Application Note: Solvent Engineering for 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers utilizing 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine (hereafter referred to as Compound A ). It synthesizes structural analysis, solvent compatibility, and green chemistry principles into actionable protocols.

Part 1: Compound Analysis & Physicochemical Profiling

To select the correct solvent, we must first deconstruct the molecule’s interactions. Compound A is not merely an amine; it is a hybrid system combining a polar, basic heterocycle with a flexible, lipophilic ether tail.

Structural Dissection
  • Nucleophilic Core (4-Amino-3,5-dimethylpyrazole): The primary reactive center. The pyrazole ring is electron-rich, making the 4-amino group significantly more nucleophilic than a standard aniline but less basic than an alkyl amine.

  • Solubilizing Tail (3-Ethoxypropyl): This is the critical differentiator from the parent 3,5-dimethyl-4-aminopyrazole. The ether chain disrupts crystal lattice packing (lowering melting point) and acts as a "phase transfer" handle, dramatically increasing solubility in mid-polarity solvents (esters, ethers) where the parent compound often struggles.

Solubility Matrix

The following table categorizes solvent suitability based on the compound's dual nature (Polar Head + Lipophilic Tail).

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Chlorinated DCM, ChloroformExcellent High solubility due to polar/lipophilic balance. Legacy standard, but discouraged due to toxicity.
Polar Aprotic DMF, DMSO, NMPHigh Dissolves readily. Hard to remove; high boiling points lead to "oiling out" during workup.
Ethers (Green) 2-MeTHF , CPMEHigh Recommended. The ethoxy tail interacts favorably with ether oxygens. Good water separation for workup.
Esters Ethyl Acetate, iPrOAcGood Recommended. Excellent for crystallization. The compound may require mild heating to dissolve initially.
Alcohols Methanol, Ethanol, IPAHigh Ideal for condensation reactions (Schiff base). Poor for acid chloride couplings (nucleophilic competition).
Hydrocarbons Hexane, HeptanePoor Antisolvent. Use these to force precipitation of the product after reaction.

Part 2: Reaction-Specific Solvent Selection

Scenario A: Amide Coupling / Acylation

Target: Formation of Amides or Ureas.

The Challenge: The HCl byproduct generated during acid chloride coupling can protonate the pyrazole ring, deactivating the nucleophile. Legacy Approach: DCM with excess Triethylamine (TEA). Optimized Protocol: 2-Methyltetrahydrofuran (2-MeTHF) with aqueous inorganic base (Schotten-Baumann conditions) or organic base.

  • Why 2-MeTHF? Unlike THF, 2-MeTHF is immiscible with water. This allows you to use an aqueous base (e.g., K₂CO₃ or NaOH) to scavenge acid in a biphasic system, keeping the organic phase clean. The ethoxypropyl tail of Compound A ensures it stays in the organic layer.

Scenario B: Condensation (Schiff Base / Reductive Amination)

Target: Reaction with Aldehydes/Ketones.[1][2]

The Challenge: Water is a byproduct; equilibrium must be driven forward. Legacy Approach: Toluene (Dean-Stark reflux) or Methanol. Optimized Protocol: Ethanol or Isopropyl Acetate (iPrOAc) .

  • Why Ethanol? Green, non-toxic. Aminopyrazoles form imines readily in alcohols.

  • Why iPrOAc? It forms a positive azeotrope with water. If high-temperature forcing is needed, iPrOAc allows water removal without the toxicity of Toluene/Benzene.

Part 3: Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting a solvent system based on the intended transformation.

SolventSelection Start Start: Reaction Planning Compound A ReactionType What is the Reaction Type? Start->ReactionType Acylation Acylation / Amide Coupling (Electrophile: Acid Chloride/NHS) ReactionType->Acylation Condensation Condensation / Reductive Amination (Electrophile: Aldehyde/Ketone) ReactionType->Condensation MetalCat Pd-Catalyzed Coupling (Buchwald-Hartwig) ReactionType->MetalCat SolubilityCheck Is the Acid Chloride Water Sensitive? Acylation->SolubilityCheck WaterRemoval Is Water Removal Critical? Condensation->WaterRemoval PdSolvent Solvent: t-Amyl Alcohol or Dioxane Base: Cs2CO3 MetalCat->PdSolvent No No SolubilityCheck->No Preferred (Green) Yes Yes SolubilityCheck->Yes Reactive Reagent Biphasic Use Biphasic System Solvent: 2-MeTHF or EtOAc Base: Aq. K2CO3 Anhydrous Use Anhydrous System Solvent: 2-MeTHF or MeCN Base: DIPEA/Pyridine WaterRemoval->No Standard WaterRemoval->Yes Difficult Substrate Alcohol Solvent: Ethanol/MeOH (Equilibrium favorable) Azeotrope Solvent: iPrOAc or CPME (Azeotropic Distillation) No->Biphasic No->Alcohol Yes->Anhydrous Yes->Azeotrope

Caption: Decision tree for solvent selection emphasizing green alternatives (2-MeTHF, Ethanol) over legacy solvents.

Part 4: Detailed Experimental Protocols

Protocol A: Green Amide Coupling (Biphasic Method)

Best for: Reaction with acid chlorides or sulfonyl chlorides.

Reagents:

  • Compound A (1.0 eq)

  • Acid Chloride (1.1 eq)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF)

  • Base: 10% Aqueous K₂CO₃ (2.5 eq)

Procedure:

  • Dissolution: Dissolve Compound A in 2-MeTHF (concentration ~0.2 M). The solution should be clear and colorless to pale yellow.

  • Base Addition: Add the aqueous K₂CO₃ solution. The mixture will form two distinct layers.

  • Reaction: Cool to 0°C. Add the Acid Chloride dropwise with vigorous stirring (critical for mass transfer between phases).

  • Monitoring: Warm to Room Temperature (RT). Monitor by TLC (EtOAc/Hexane) or LCMS. The ethoxypropyl tail usually makes the product less polar than the starting amine.

  • Workup (Self-Validating): Stop stirring. Allow layers to separate.

    • Check: The upper organic layer contains your product. The lower aqueous layer contains the salt byproducts.

    • Action: Discard the lower layer. Wash the organic layer once with brine.

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate.

    • Crystallization:[2] If the product is solid, add Heptane to the hot 2-MeTHF concentrate to induce crystallization.

Protocol B: Solubility & Stability Test (Pre-Screening)

Perform this before scaling up any new reaction.

  • Preparation: Place 10 mg of Compound A into a GC vial.

  • Solvent Addition: Add 100 µL of the candidate solvent (e.g., 2-MeTHF, EtOAc).

  • Observation 1 (Solubility):

    • Clear Solution: Good solubility (>100 mg/mL). Proceed.

    • Suspension: Heat to 50°C. If it clears, it is suitable for hot reactions or crystallization.

  • Observation 2 (Stability): Add the specific electrophile (e.g., 1 eq of aldehyde). Let stand for 1 hour.

    • LCMS Check: Look for product peak. If multiple impurity peaks appear immediately, the solvent may be participating (e.g., Methanol reacting with acid chlorides).

Part 5: Troubleshooting & "Oiling Out"

A common issue with ethoxypropyl-substituted compounds is "oiling out" (forming a gummy liquid instead of a solid) during purification. This is due to the flexible ether chain preventing efficient crystal packing.

Solution:

  • Solvent Switch: Do not use pure Hexanes/Heptanes.

  • Seed & Cool: Dissolve the oil in a minimum amount of Isopropyl Acetate or MTBE . Add Heptane dropwise until cloudy. Add a seed crystal (if available) or scratch the glass. Cool slowly to -20°C.

  • Anti-Solvent Choice: If using alcohols (EtOH), use water as the anti-solvent to force precipitation.

References

  • Sustainable Amide Formation: Clarke, C. J., et al. "Green and Sustainable Solvents in Chemical Processes." Chem. Rev., 2018, 118(2), 747–800. Link

  • Aminopyrazole Reactivity: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 2012. Link

  • 2-MeTHF Properties: Pace, V., et al. "2-Methyltetrahydrofuran: A Green Alternative to THF and DCM."[3] ChemSusChem, 2012. Link

  • Solvent Selection Guides: Prat, D., et al. "CHEM21 Selection Guide of Classical- and Less Classical-Solvents." Green Chem., 2016, 18, 288-296. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Aminopyrazole Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for 4-Aminopyrazole Derivatives Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Welcome to the Advanced Application Guide. The 4-aminopyrazole scaffold is a deceptive structure. While it appears simple, the electron-rich nature of the C4-amino group renders the free base highly susceptible to oxidative decomposition ("tarring"), while the pyrazole ring itself presents tautomeric challenges (N1 vs. N2 selectivity) heavily influenced by thermodynamic conditions.

This guide moves beyond standard textbook procedures to address the why and how of temperature control, ensuring you isolate high-purity material rather than black intractable oils.

Module 1: Core Synthesis (Nitration & Reduction)

Context: The most robust route to 4-aminopyrazoles is the nitration of the parent pyrazole followed by reduction. Temperature control here is not just about yield; it is about safety and preventing the "runaway" formation of poly-nitro species.

Q1: My nitration reaction (HNO₃/H₂SO₄) is exotherming uncontrollably, and I see significant dinitration byproducts. How do I optimize the temperature profile?

A: The nitration of pyrazole is an electrophilic aromatic substitution that is highly exothermic. The key is to separate the addition phase from the reaction phase.

  • The Protocol Fix:

    • Dissolution (0°C to 10°C): Dissolve the pyrazole in sulfuric acid while cooling. The heat of solution alone can degrade the starting material if not controlled.

    • Addition (-5°C to 0°C): Add fuming nitric acid dropwise. Crucially, maintain the internal temperature below 5°C. If it spikes, stop addition immediately. High temps during addition favor dinitration and ring oxidation.

    • The "Cook" (60°C to 95°C): Unlike phenyl rings, the pyrazole ring is deactivated by the protonated nitrogens. Once addition is complete, you must ramp the temperature to 60–95°C (depending on substituents) to drive the reaction to completion.

    • Why? At 0°C, the reaction stalls at the intermediate complex. Heating is required to overcome the activation energy of the deactivated ring, but only after the oxidant is fully dispersed.

Q2: During the reduction of 4-nitropyrazole to 4-aminopyrazole (H₂/Pd-C), the reaction stalls or the product turns black upon exposure to air. Is temperature the culprit?

A: Yes, but indirectly. The black color indicates oxidative polymerization of the unstable 4-aminopyrazole free base.

  • The Stability Rule: 4-aminopyrazoles are generally unstable as free bases . They should almost always be isolated as salts (HCl or sulfate).

  • Temperature Strategy:

    • Reaction Temp: Keep hydrogenation mild (20–40°C). High temperatures (>60°C) during hydrogenation can cause hydrogenolysis of sensitive N-protecting groups (like benzyl) or ring opening.

    • Work-up Temp (Critical): Do not concentrate the free amine at high temperatures (>40°C) on a rotovap. The combination of heat, concentration, and trace oxygen causes rapid resinification.

    • Solution: Perform the reduction in the presence of an acid equivalent (e.g., HCl/EtOH) or acidify immediately after catalyst filtration before concentration. Isolate the stable hydrochloride salt.

Module 2: Regioselectivity & Functionalization

Context: Alkylating the pyrazole ring (N-alkylation) often produces a mixture of N1 and N2 isomers. Temperature is your primary lever to shift this ratio between Kinetic (fastest formed) and Thermodynamic (most stable) products.

Q3: I am getting a 60:40 mixture of regioisomers during N-alkylation. Can adjusting the temperature improve selectivity?

A: Absolutely. The tautomeric equilibrium of pyrazoles means the nucleophilicity of N1 vs. N2 changes with temperature and solvent.

  • Kinetic Control (Low Temp, <0°C):

    • Favors the alkylation at the least sterically hindered nitrogen or the one driven by immediate deprotonation dynamics.

    • Use case: When you want to trap a specific tautomer or avoid equilibration.

  • Thermodynamic Control (High Temp, Reflux):

    • Favors the most stable isomer (often the one where the substituent minimizes steric clash with adjacent groups).

    • Protocol: If you need the thermodynamic product, reflux in a high-boiling solvent (e.g., Toluene or DMF at 100°C). This allows the "wrong" isomer to de-alkylate and re-alkylate to the stable form (if the mechanism is reversible) or simply drives the major pathway.

  • The "Fluorinated Solvent" Hack: Recent data suggests that using fluorinated alcohols (TFE or HFIP) at Room Temperature can drastically improve regioselectivity (up to 99:1) compared to refluxing ethanol, often bypassing the need for extreme temperature manipulation [1].

Q4: I need to convert the 4-amino group to a halide via the Sandmeyer reaction. The reaction foams over and yields are <20%.

A: You are likely exceeding the "Thermal Ceiling" of the diazonium intermediate.

  • The 5°C Limit: The diazonium salt of 4-aminopyrazole is exceptionally unstable compared to phenyl diazonium salts.

    • Step 1 (Diazotization): Must be performed at -5°C to 0°C . Even reaching 5°C can trigger nitrogen evolution (foaming) and decomposition.

    • Step 2 (Substitution): Add the nucleophile (CuCl, CuBr, KI) while keeping the mixture cold. Only allow it to warm to Room Temperature slowly over 2 hours once gas evolution has subsided.

    • Warning: Never heat a 4-aminopyrazole diazonium salt to accelerate the reaction. It will decompose to tars.

Module 3: Troubleshooting Matrix

SymptomProbable CauseTemperature-Based Solution
Product turns black/tarry Oxidation of free base amine.Do not heat free base. Isolate as HCl salt. Evaporate solvent <35°C.
Runaway exotherm (Nitration) Addition rate too fast / Temp too high.Cool to -10°C during addition. Only heat after full addition.
Low Regioselectivity (Alkylation) Competition between kinetic/thermodynamic paths.Switch mode: Try -20°C (Kinetic) or Reflux (Thermodynamic). Consider TFE solvent at RT.
Violent foaming (Sandmeyer) Decomposition of diazonium salt.Strictly maintain <0°C during nitrite addition.
Incomplete Reduction Catalyst poisoning or activation energy too high.Increase temp to 40–50°C (if protecting groups allow). Ensure H₂ pressure is adequate.

Experimental Workflow Visualization

Diagram 1: The "Gold Standard" Synthesis Pathway

This workflow emphasizes the critical temperature control points to ensure safety and stability.

G Start Pyrazole Precursor Nitration_Cold Step 1: Nitration Addition (HNO3/H2SO4) TEMP: -5°C to 0°C (Prevent Runaway) Start->Nitration_Cold Nitration_Hot Step 2: Nitration Completion TEMP: 60°C - 95°C (Drive Reaction) Nitration_Cold->Nitration_Hot Controlled Ramp Intermediate 4-Nitropyrazole (Stable Solid) Nitration_Hot->Intermediate Reduction Step 3: Reduction (H2, Pd/C or SnCl2) TEMP: 20°C - 40°C Intermediate->Reduction Workup_Risk CRITICAL DECISION POINT Isolate Free Base? Reduction->Workup_Risk Fail_Path Evaporate Free Base TEMP: >40°C RESULT: Black Tar (Oxidation) Workup_Risk->Fail_Path Yes (High Risk) Success_Path Acidify Immediately (HCl/EtOH) Isolate as Salt Workup_Risk->Success_Path No (Recommended) Final 4-Aminopyrazole HCl Salt (Stable Storage) Success_Path->Final

Caption: Critical temperature control points in the conversion of Pyrazole to 4-Aminopyrazole HCl.

Diagram 2: Regioselectivity Decision Tree

How temperature and solvent choice dictate the N-alkylation outcome.

Regio Input N-Alkylation of 4-Nitropyrazole Condition_A Kinetic Control (-20°C to 0°C) Aprotic Solvent (THF) Input->Condition_A Condition_B Thermodynamic Control (Reflux >80°C) Polar Solvent (DMF/Toluene) Input->Condition_B Condition_C Solvent Control (Room Temp) Fluorinated Alcohol (TFE) Input->Condition_C Result_A Mixture / Sterically Favored Isomer Condition_A->Result_A Result_B Thermodynamically Stable Isomer Condition_B->Result_B Result_C High Regioselectivity (>95:5) Condition_C->Result_C

Caption: Impact of temperature and solvent on N-alkylation regioselectivity.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry / CONICET. URL:[Link] (Verified via search context 1.7)

  • Process for the preparation of 4-aminopyrazole derivatives.
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Source: MDPI (Molecules). URL:[Link]

  • pKa of 4MP and chemical equivalence in formulations of free base and salts. (Stability Data) Source: PubMed / NIH. URL:[Link]

  • Curtius Rearrangement: Applications in Modern Drug Discovery. Source: PMC / NIH. URL:[Link]

Technical Support Center: Recrystallization of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the recrystallization of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine. Given the absence of a standardized, published recrystallization protocol for this specific molecule, this document emphasizes first principles, systematic solvent screening, and logical troubleshooting to empower you to develop a robust and effective purification procedure.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for a new compound like 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine?

A1: The most critical first step is to perform a systematic solvent screening using a small amount of your crude material (around 50 mg per solvent). The goal is to identify a solvent or solvent system that meets the primary criterion for recrystallization: high solubility of the compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[1][2]

Q2: What are some good starting solvents to screen for this specific pyrazole derivative?

A2: Based on the structure of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine, which contains both polar (amine, pyrazole nitrogens, ether linkage) and non-polar (alkyl groups) functionalities, a range of solvents with varying polarities should be tested. Good starting points for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[3][4] Given the amine group, water or mixtures of alcohol and water could also be effective.[1]

Q3: My compound seems to be poorly soluble in most common solvents. What are my options?

A3: For poorly soluble compounds, several strategies can be employed. One of the most effective is using a binary (two-component) solvent system.[3] In this technique, the compound is dissolved in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature. Then, a "poor" solvent (in which it is sparingly soluble, but which is miscible with the "good" solvent) is added dropwise until the solution becomes turbid. Slow cooling should then induce crystallization.[3]

Q4: Can I use the amine functional group to my advantage during purification?

A4: Yes. The basic amine group allows for the formation of acid addition salts.[5] By reacting the amine with an acid (e.g., hydrochloric, sulfuric, or oxalic acid), you can form a salt which will have significantly different solubility properties than the freebase.[5][6] It is often possible to crystallize the salt from a solvent in which the freebase is highly soluble, and then neutralize the purified salt to recover the pure amine.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization Screening

Objective: To identify a suitable single solvent for the recrystallization of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine.

Materials:

  • Crude 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine (~300 mg)

  • Selection of test solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Water)

  • Small test tubes (6)

  • Hot plate or water bath

  • Glass stirring rods

Procedure:

  • Place approximately 50 mg of the crude compound into each of the six test tubes.[1]

  • Add a small volume (e.g., 0.5 mL) of a cold solvent to each respective tube. Stir and observe if the compound dissolves completely. If it does, that solvent is unsuitable as a single recrystallization solvent because solubility is too high at low temperatures.[1]

  • For solvents in which the compound did not dissolve at room temperature, heat the test tube gently in a water bath or on a hot plate.[1]

  • If the compound does not dissolve upon heating, add small increments of the hot solvent until complete dissolution is achieved. Be sure to use the minimum amount of hot solvent necessary.[2]

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If significant crystal formation is observed upon cooling, the solvent is a good candidate. If no crystals form, try inducing crystallization by scratching the inside of the tube with a glass rod or placing it in an ice bath.[2][7]

  • Evaluate the solvents based on the quality and quantity of the crystals formed upon cooling. An ideal solvent will dissolve the compound completely when hot and yield a large amount of pure crystals when cold.

Protocol 2: Binary Solvent System Recrystallization

Objective: To purify the compound using a pair of miscible solvents (a "good" solvent and a "poor" solvent).

Procedure:

  • Select a "good" solvent in which the compound is highly soluble (e.g., ethanol, acetone).

  • Select a "poor" solvent in which the compound is sparingly soluble, but that is miscible with the "good" solvent (e.g., water, hexanes).

  • Dissolve the crude compound in a minimal amount of the "good" solvent at an elevated temperature.

  • While the solution is still hot, add the "poor" solvent dropwise with swirling until a persistent cloudiness (turbidity) is observed.[3]

  • If too much "poor" solvent is added, add a small amount of the hot "good" solvent to redissolve the precipitate.

  • Allow the solution to cool slowly. The decrease in solubility should lead to the formation of crystals.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold binary solvent mixture.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. 2. The solution is supersaturated. 3. The cooling process was too rapid.1. Re-heat the solution to evaporate some of the solvent and increase the concentration, then allow it to cool again.[7][8] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a "seed" crystal of the pure compound.[2][7] 3. Allow the solution to cool more slowly. Insulating the flask can help facilitate slow cooling.
Compound "Oils Out" (Forms a Liquid Layer Instead of Crystals) 1. The boiling point of the solvent is higher than the melting point of the compound. 2. A high concentration of impurities is present, depressing the melting point.1. Re-heat the solution to dissolve the oil, add more hot solvent to lower the saturation point, and allow it to cool more slowly. Consider selecting a solvent with a lower boiling point.[7][8] 2. Consider a preliminary purification step (e.g., passing through a short plug of silica gel) before recrystallization.
Crystallization Occurs Too Rapidly (Forms Fine Powder) 1. The solution is too concentrated. 2. The temperature difference between the hot and cold states is too large, and cooling is too fast.1. Re-heat the solution and add a small amount of additional hot solvent to slightly decrease saturation.[8] 2. Ensure a slow cooling rate. Let the solution cool to room temperature on the benchtop before moving it to an ice bath.[7]
Low Crystal Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization occurred during a hot filtration step.1. Before discarding the filtrate (mother liquor), cool it in an ice bath to see if more crystals form. If a large amount of product remains, you can concentrate the filtrate and attempt a second-crop recrystallization.[8] 2. If hot filtration is necessary, ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely.[4][7]
Colored Crystals (When Pure Compound is Colorless/White) The presence of colored impurities.Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[7]

Visualizing the Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system.

Solvent_Selection_Workflow start Start: Crude Solid screening Solvent Screening (50 mg scale) start->screening dissolves_cold Dissolves in Cold Solvent? screening->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No poor_solvent FAIL: Unsuitable Solvent dissolves_cold->poor_solvent Yes crystals_cool Crystals Form on Cooling? dissolves_hot->crystals_cool Yes insoluble FAIL: Insoluble dissolves_hot->insoluble No single_solvent SUCCESS: Use as Single Solvent crystals_cool->single_solvent Yes binary_system Consider Binary Solvent System crystals_cool->binary_system No good_solvent Identify 'Good' Solvent (dissolves when hot) binary_system->good_solvent add_poor_solvent Add 'Poor' Solvent (miscible) dropwise to hot solution until turbid good_solvent->add_poor_solvent cool_binary Cool Slowly add_poor_solvent->cool_binary binary_success SUCCESS: Binary System Found cool_binary->binary_success

Sources

Technical Support Center: Navigating Steric Hindrance in 3,5-Dimethylpyrazole Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with steric hindrance in reactions involving 3,5-dimethylpyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet sterically demanding heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and field-proven insights.

Introduction: The Double-Edged Sword of 3,5-Dimethylpyrazole's Structure

The 3,5-dimethylpyrazole core is a privileged structure in medicinal chemistry and materials science, owing to its unique electronic properties and its ability to participate in hydrogen bonding and metal coordination. However, the very methyl groups that contribute to its valuable characteristics are also the source of significant steric hindrance. These groups flank the reactive N1 and N2 positions, impeding the approach of reagents and influencing regioselectivity in substitution reactions. This guide provides a comprehensive overview of strategies to overcome these steric challenges, ensuring successful and efficient synthesis of your target molecules.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you might encounter during your experiments with 3,5-dimethylpyrazoles. Each problem is followed by a detailed explanation of the underlying causes and a set of actionable solutions.

Issue 1: Low Yields in N-Alkylation of 3,5-Dimethylpyrazole

Question: My N-alkylation of 3,5-dimethylpyrazole with a bulky alkyl halide is resulting in very low yields. What are the likely causes, and how can I improve the reaction efficiency?

Answer:

Low yields in the N-alkylation of 3,5-dimethylpyrazole, especially with sterically demanding alkyl halides, are a classic problem rooted in steric hindrance. The methyl groups at the 3 and 5 positions effectively shield the nucleophilic nitrogen atoms, making it difficult for the electrophile to approach and form the new C-N bond.

Causality and Optimization Strategies:

  • Steric Clash: The primary reason for low yield is the steric clash between the pyrazole's methyl groups and the incoming alkyl halide. This is particularly pronounced with secondary and tertiary halides.

  • Insufficient Reactivity: Standard reaction conditions may not be forcing enough to overcome the high activation energy barrier imposed by steric hindrance.

Recommended Solutions:

  • Employ Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by rapidly heating the solvent and reactants, providing the necessary energy to overcome the steric barrier.[1][2][3][4] This often leads to higher yields in shorter reaction times compared to conventional heating.[5][6]

  • Utilize Phase-Transfer Catalysis (PTC): PTC is an excellent technique for alkylating sterically hindered substrates.[7][8][9][10] A quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) transfers the pyrazolate anion from the solid or aqueous phase to the organic phase, where it can react more readily with the alkyl halide. Solvent-free PTC conditions can be particularly effective.[7][8]

  • Optimize the Base and Solvent System:

    • Stronger Bases: Using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can increase the concentration of the more nucleophilic pyrazolate anion, driving the reaction forward.[6]

    • Polar Aprotic Solvents: Solvents like DMF or DMSO can help to solvate the cation of the base and enhance the nucleophilicity of the pyrazolate anion.[6][11]

Illustrative Data: Comparison of N-Alkylation Methods

MethodAlkyl HalideConditionsYield (%)Reference
Conventional HeatingBenzyl BromideK₂CO₃, Acetone, refluxLow to Moderate[11]
Microwave IrradiationBenzyl BromideK₂CO₃, DMSO, 120°CHigh[6]
Phase-Transfer Catalysisn-Butyl BromideKOH, TBAB, no solvent>90[7]
Issue 2: Poor Regioselectivity in N-Arylation of 3,5-Dimethylpyrazole

Question: I am attempting an N-arylation of 3,5-dimethylpyrazole and obtaining a mixture of N1 and N2 isomers. How can I control the regioselectivity of this reaction?

Answer:

For an unsymmetrical pyrazole, N-arylation can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers. With 3,5-dimethylpyrazole, while symmetrical, understanding the factors that would influence regioselectivity in a substituted analogue is crucial. Forcing the reaction towards a single isomer is key for purification and downstream applications.

Causality and Optimization Strategies:

  • Electronic vs. Steric Control: The regioselectivity of N-arylation is a delicate balance between electronic effects (the inherent nucleophilicity of the two nitrogens) and steric effects (the accessibility of each nitrogen). In the case of 3,5-dimethylpyrazole, both nitrogens are sterically hindered.

  • Catalyst and Ligand Effects: In metal-catalyzed N-arylations (e.g., Buchwald-Hartwig or Ullmann coupling), the choice of metal, ligand, and base can profoundly influence which nitrogen atom coordinates to the metal center, thereby directing the arylation.

Recommended Solutions:

  • Palladium-Catalyzed Cross-Coupling with Bulky Ligands: The use of palladium catalysts with bulky phosphine ligands, such as tBuBrettPhos, can be highly effective in controlling regioselectivity.[12][13] The sterically demanding ligand can create a specific coordination environment around the palladium center that favors reaction at one nitrogen over the other.

  • Microwave-Assisted N-Arylation: As with alkylation, microwave irradiation can enhance the rate of N-arylation and in some cases, improve regioselectivity by promoting the kinetically favored product.[6][14]

  • Directed C-H Functionalization: An alternative strategy is to functionalize the pyrazole ring at a carbon atom first, which can then be used to direct subsequent reactions or be converted to the desired N-aryl product. Transition-metal-catalyzed C-H functionalization is a powerful tool for this purpose.[15][16][17][18][19]

Experimental Protocol: Microwave-Assisted N-Arylation of 3,5-Dimethylpyrazole

  • Materials: 3,5-dimethylpyrazole (1 mmol), 4-fluoronitrobenzene (1.05 mmol), potassium tert-butoxide (1.1 mmol), DMSO (2 mL).

  • Procedure:

    • Combine 3,5-dimethylpyrazole, potassium tert-butoxide, and 4-fluoronitrobenzene in a microwave reaction vessel.

    • Add DMSO as the solvent.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 10-30 minutes).[6]

    • After the reaction, cool the vessel to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a more significant issue for 3,5-dimethylpyrazoles compared to other substituted pyrazoles?

A1: The steric hindrance in 3,5-dimethylpyrazoles is particularly pronounced due to the presence of two methyl groups directly adjacent to both nitrogen atoms of the pyrazole ring. This "flanking" effect creates a congested environment around the nucleophilic centers, making it challenging for even moderately sized electrophiles to approach and react. In contrast, pyrazoles with a single substituent at the 3- or 5-position, or with substituents at the 4-position, offer a less hindered nitrogen atom for reaction.

Q2: What are the general strategies to overcome steric hindrance in reactions with 3,5-dimethylpyrazoles?

A2: Several general strategies can be employed:

  • Increased Reaction Temperature: Providing more thermal energy can help reacting molecules overcome the activation energy barrier imposed by steric hindrance. Microwave-assisted synthesis is a highly effective way to achieve this.[1][2][4]

  • Use of Highly Reactive Reagents: Employing more reactive electrophiles or stronger bases can drive the reaction forward despite the steric challenges.

  • Catalysis: Utilizing catalysts that can operate under sterically demanding conditions is crucial. This includes palladium catalysts with bulky ligands for cross-coupling reactions[12][13] or phase-transfer catalysts for alkylations.[7][8]

  • Alternative Reaction Pathways: When direct substitution is problematic, consider multi-step sequences. For example, a C-H functionalization approach can introduce a handle for further transformations.[15][16][17]

Q3: Can computational chemistry help in predicting and addressing steric hindrance issues?

A3: Yes, computational chemistry is a powerful tool in modern synthetic planning.[20][21][22][23]

  • Molecular Modeling: Building 3D models of the reactants can provide a visual representation of the steric clash and help in selecting less hindered reagents.

  • Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the activation energies of different reaction pathways, allowing for a prediction of the most favorable conditions to overcome steric barriers.[20][21]

  • Reaction Pathway Analysis: Computational tools can help elucidate reaction mechanisms and identify key transition states, providing insights into how to lower the energy of these states and improve reaction efficiency.

Visualization of Key Concepts

Diagram 1: Troubleshooting Workflow for Low-Yield N-Alkylation

G start Low Yield in N-Alkylation check_sterics Assess Steric Hindrance of Alkyl Halide start->check_sterics high_sterics High Steric Hindrance (Secondary/Tertiary Halide) check_sterics->high_sterics Bulky low_sterics Low Steric Hindrance (Primary Halide) check_sterics->low_sterics Less Bulky mw_ptc Employ Microwave or Phase-Transfer Catalysis high_sterics->mw_ptc check_conditions Review Reaction Conditions low_sterics->check_conditions success Improved Yield mw_ptc->success optimize_base Optimize Base/Solvent (e.g., NaH in DMF) optimize_base->success check_conditions->optimize_base Suboptimal increase_temp Increase Temperature/ Reaction Time check_conditions->increase_temp Standard increase_temp->success

Caption: Decision tree for troubleshooting low yields in N-alkylation reactions of 3,5-dimethylpyrazole.

Diagram 2: Conceptual Representation of Steric Shielding

Sources

Stability of 1-(3-Ethoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Aqueous Stability of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this compound in aqueous environments. Understanding the stability profile of a molecule is critical for ensuring experimental reproducibility, developing robust formulations, and interpreting biological data accurately.

General Stability Profile: An Expert Assessment

Based on its chemical structure, 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine possesses several key features that dictate its stability in aqueous solutions:

  • The Pyrazole Core: The 3,5-dimethylpyrazole ring is an aromatic heterocycle. Generally, the pyrazole nucleus is robust and resistant to oxidation or reduction under typical experimental conditions[1].

  • The 4-Amino Group: The primary amine at the C4 position is the most reactive site on the molecule. It imparts basic properties, making the compound's solubility and stability highly dependent on pH. This electron-rich amine is a potential site for oxidative degradation.

  • The N1-Side Chain: The 1-(3-ethoxypropyl) group contains an ether linkage. Unlike ester groups, which can be susceptible to hydrolysis, this ether bond is generally stable across a wide pH range, requiring harsh conditions for cleavage.

Overall, the primary stability concerns for this molecule in an aqueous solution are pH-dependent degradation and oxidation , particularly at the 4-amino position.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound in aqueous solution?

The structure of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine suggests two primary pathways of degradation under common laboratory conditions: oxidation and photodegradation. Hydrolysis of the ether side-chain is considered a minor risk unless exposed to extreme acidic conditions and high temperatures.

  • Oxidative Degradation: The 4-amino group makes the pyrazole ring electron-rich and susceptible to oxidation. The presence of dissolved oxygen, metal ions (which can act as catalysts), or oxidizing agents can lead to the formation of colored degradation products, such as imines or quinone-imine type structures[2][3]. This is often the most common degradation pathway in aerobic aqueous buffers.

  • Photodegradation: Aromatic amines can be sensitive to light, especially in the UV spectrum. Exposure to direct sunlight or certain artificial lighting can provide the energy to initiate free-radical reactions, leading to complex degradation profiles[4][5].

Below is a diagram illustrating the key sites on the molecule susceptible to degradation under stress conditions.

G cluster_molecule 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine cluster_key Potential Degradation Sites mol A Oxidation Site (Primary Concern) A->mol Oxidation of Amino Group B Photolytic Cleavage Site B->mol N-C Bond Cleavage C Hydrolytic Site (Low Probability) C->mol Ether Cleavage (Extreme Conditions)

Caption: Potential degradation sites on the molecule.

Q2: My solution of the compound in a standard phosphate buffer (pH 7.4) is turning yellow/brown after a day on the benchtop. What is happening?

This is a classic sign of oxidative degradation. The formation of colored products is common when aromatic amines are oxidized[3]. The likely cause is the reaction of the 4-amino group with dissolved oxygen in your buffer. Several factors can accelerate this process:

  • Exposure to Air: Leaving the solution open to the atmosphere increases the concentration of dissolved oxygen.

  • Presence of Metal Ions: Trace metal contaminants in water or buffer salts (e.g., iron, copper) can catalyze oxidation reactions[2][3].

  • Light Exposure: Light can act in concert with oxygen to accelerate degradation (photo-oxidation)[4].

Troubleshooting Steps:

  • Work under an inert atmosphere: Prepare your solutions with deoxygenated buffers (sparged with nitrogen or argon) and store them in sealed vials with an inert gas headspace.

  • Use high-purity water and reagents: Employ HPLC-grade or metal-free water and high-purity buffer salts to minimize catalytic metal ions.

  • Protect from light: Store solutions in amber vials or wrap clear vials in aluminum foil.

Q3: How does pH impact the stability of this compound?

The pH of the aqueous solution is a critical factor due to the basicity of the 4-amino group. The stability of the compound can be significantly different in acidic, neutral, and basic conditions.

  • Acidic pH (pH 1-4): The amino group will be protonated to form a pyrazolium salt. This form is generally more water-soluble but can be susceptible to acid-catalyzed degradation, although this is less common for this structure than for molecules with labile groups like esters[6].

  • Neutral pH (pH ~7): The compound will exist in equilibrium between its neutral and protonated forms. This is often the environment where oxidative degradation is most noticeable, as the free amine is more susceptible to oxidation than its protonated counterpart.

  • Basic pH (pH 9-12): The compound will be predominantly in its neutral, free-base form. While solubility may decrease, the free base is highly susceptible to oxidation. Some degradation pathways can be accelerated under basic conditions[5].

To properly assess stability, a forced degradation study across a range of pH values is essential.

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol is a foundational experiment to systematically investigate the intrinsic stability of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine under various stress conditions, as recommended by ICH guidelines[6].

Objective: To identify the degradation pathways and determine the rate of degradation under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine

  • HPLC-grade water, acetonitrile, and methanol[4]

  • Buffers: pH 2 (0.01 M HCl), pH 7 (Phosphate), pH 9 (Borate)

  • Stress Agents: 1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • Analytical balance, volumetric flasks, HPLC vials

  • HPLC system with UV detector or LC-MS

Workflow Diagram:

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Stress Sample Preparation: For each condition, add a small volume of the stock solution to the stress medium to achieve a final concentration of ~50-100 µg/mL. Prepare a control sample diluted in the mobile phase.

    • Acidic: Dilute in 0.1 M HCl. Place in a 60°C water bath.

    • Basic: Dilute in 0.1 M NaOH. Place in a 60°C water bath.

    • Neutral: Dilute in pH 7 buffer. Place in a 60°C water bath (for thermal stress).

    • Oxidative: Dilute in 3% H₂O₂. Keep at room temperature, protected from light[6].

    • Photolytic: Dilute in pH 7 buffer, place in a clear vial inside a photostability chamber. Expose to light with an overall illumination of not less than 1.2 million lux hours[4]. Keep a control sample wrapped in foil at the same temperature.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours). The goal is to achieve 5-20% degradation[6].

  • Sample Quenching: Immediately stop the degradation.

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • Dilute all samples with the mobile phase to stop the reaction and bring them into the calibration range of the analytical method.

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC method. Monitor the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.

Data Presentation

Results from the forced degradation study should be summarized to clearly show the compound's lability under each condition.

Stress ConditionTime (hours)Parent Compound Remaining (%)Degradation ProductsObservations
0.1 M HCl, 60°C2498.5%1 minor peakLargely stable
0.1 M NaOH, 60°C2495.2%2 minor peaksSlight degradation
3% H₂O₂, RT875.8%3 major peaksSignificant degradation
pH 7 Buffer, 60°C2499.1%No new peaksThermally stable
Photolytic2492.4%1 major, 1 minor peakModerate light sensitivity

Table 1: Example data summary from a forced degradation study.

References

  • BenchChem. Dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Technical Support.
  • BenchChem. An In-depth Technical Guide to the Basic Properties of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. BenchChem Technical Support.
  • Pawar, S. V., et al. Stability Constants of Some Biologically Important Pyrazoles and Their Ni2. Journal of Applicable Chemistry.
  • Tidwell, J. H., et al. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Institutes of Health.
  • Sharma, M., & Kothiyal, P. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Kaur, R., et al. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. National Institutes of Health.
  • Wu, Y., et al. Analytical Methods. Royal Society of Chemistry.
  • Iram, F., et al. Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development.
  • Alam, M. A., et al. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Kumar, P., & Ghosh, A. Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. International Journal of Pharmaceutical Research and Applications.
  • Kumar, V., & Kumar, P. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
  • Singh, R., & Kumar, R. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Fluorochem. 1-(3-Ethoxypropyl)-1h-pyrazol-4-amine. Fluorochem Product Page.
  • Roge, A.B., et al. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Knudsen, J. N., et al. Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology.
  • da Silva, E. F., et al. Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University.
  • Nwaoha, C., et al. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.
  • Shao, R., & Stangeland, A. Amines Used in CO2 Capture - Health and Environmental Impacts. Bellona Foundation.

Sources

Validation & Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern organic chemistry for the unambiguous determination of molecular structures.[1] Specifically, ¹³C NMR provides a detailed map of the carbon skeleton of a molecule, with the chemical shift of each carbon nucleus being highly sensitive to its local electronic environment.[1][2] For a substituted pyrazole like 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine, a compound of interest in medicinal chemistry and material science, ¹³C NMR is crucial for verifying its synthesis and purity.

This guide will systematically analyze the expected chemical shifts by comparing the known spectra of three key structural analogues:

  • 3,5-Dimethylpyrazole: The parent pyrazole core.

  • 4-Amino-3,5-dinitropyrazole: To evaluate the effect of an amino group at the C4 position.

  • N-Alkyl Substituted Pyrazoles: To understand the influence of the N1-alkoxypropyl chain.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=solid, color="#202124"];

} Figure 1: Structure and numbering scheme for 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine.

Comparative Analysis of ¹³C NMR Chemical Shifts

The chemical shift of a carbon atom is primarily influenced by the electronegativity of adjacent atoms and the overall electron density.[1][2] We will use this principle to build our analysis from the simple pyrazole core to the fully substituted target molecule.

Table 1: Predicted and Comparative ¹³C NMR Chemical Shifts (ppm)
Carbon Atom3,5-Dimethylpyrazole¹4-Amino-3,5-dinitropyrazole²N-Benzyl-3,5-dimethylpyrazole³Predicted: 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine
C3 ~148.1~139.0~147.2~145-148
C4 ~106.4~129.0~105.7~110-115
C5 ~138.4~139.0~138.9~137-140
C6 (3-CH₃) ~12.9-~13.5~11-14
C7 (5-CH₃) ~11.8-~11.3~10-13
C8 (N-CH₂) --~52.5~45-48
C9 (-CH₂-) ---~29-32
C10 (-CH₂-O) ---~68-71
C11 (O-CH₂) ---~65-68
C12 (-CH₃) ---~14-16

¹Data for 3,5-dimethyl-1-phenyl-1H-pyrazole used as a close analogue. ²Experimental data for 4-Amino-3,5-dinitropyrazole. ³Data for 1-benzyl-3,5-dimethyl-1H-pyrazole. (Note: All values are approximate and can vary based on solvent and experimental conditions.)

The Pyrazole Ring Carbons (C3, C4, C5)
  • C3 and C5 (Carbons adjacent to Nitrogen): In the parent 3,5-dimethylpyrazole, C3 and C5 resonate at approximately 148.1 ppm and 138.4 ppm, respectively. The presence of two nitrogen atoms deshields these carbons, shifting them downfield.

    • Effect of the 4-Amino Group: The introduction of an amino group at C4 is expected to significantly shield this carbon due to the electron-donating nature of nitrogen through resonance. However, in our comparative molecule, 4-amino-3,5-dinitropyrazole, the powerful electron-withdrawing nitro groups dominate, causing a downfield shift of C4 to ~129.0 ppm. For our target molecule, which lacks these withdrawing groups, the amino group's donating effect will be prominent, causing a significant upfield shift for C4 compared to the dinitro analogue. We predict the C4 signal to appear in the range of 110-115 ppm.

    • Effect of the N1-Alkyl Group: N-alkylation typically has a minor effect on the chemical shifts of the ring carbons C3, C4, and C5, as seen by comparing 3,5-dimethylpyrazole data with N-benzyl-3,5-dimethylpyrazole data. Therefore, the shifts for C3 and C5 in the target molecule are expected to remain in the ~145-148 ppm and ~137-140 ppm regions, respectively.

  • C4 (The Central Carbon): In 3,5-dimethylpyrazole, the C4 carbon is significantly shielded, appearing around 106.4 ppm. As discussed, the electron-donating amino group at this position will further increase electron density, but the cumulative electronic effects of all substituents will determine the final shift.

The Substituent Carbons
  • C6 and C7 (Methyl Groups): The methyl carbons at C3 and C5 are expected in the high-field region, typical for sp³ hybridized carbons. In analogues, they appear around 10-14 ppm. These are anticipated to be sharp, intense signals.

  • The N-(3-Ethoxypropyl) Chain (C8-C12):

    • C8 (N-CH₂): This carbon, being directly attached to the pyrazole nitrogen, will be the most deshielded of the propyl chain's methylene groups. Based on data for N-benzylpyrazole (~52.5 ppm) and considering the slightly weaker deshielding effect of an alkyl versus a benzyl group, a shift in the range of 45-48 ppm is predicted.

    • C9 (-CH₂-): This central methylene carbon is relatively shielded and should appear in the typical alkyl region of ~29-32 ppm.

    • C10 and C11 (-CH₂-O-CH₂-): The presence of the electronegative oxygen atom will cause a significant downfield shift for the adjacent carbons, C10 and C11. These are expected to resonate in the 65-71 ppm range.[2]

    • C12 (-CH₃): The terminal methyl group of the ethoxy substituent will be in a typical alkyl environment, predicted to be around 14-16 ppm.

Experimental Protocol for ¹³C NMR Acquisition

This section provides a standardized, self-validating protocol for acquiring high-quality ¹³C NMR spectra for heterocyclic amines like the target molecule.

Workflow for ¹³C NMR Spectroscopy

G

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15-20 mg of the pyrazole derivative.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial. The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparative studies.

    • Add a small amount of Tetramethylsilane (TMS) to serve as an internal chemical shift reference (δ = 0.0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's magnet.

    • Lock the field frequency using the deuterium signal from the solvent. This step is crucial for maintaining field stability during the experiment.

    • Tune and match the ¹³C probe to the sample. This maximizes the efficiency of radiofrequency pulse transmission and signal detection. On a Bruker system, this is often automated with the atma command.

  • Data Acquisition:

    • Load a standard ¹³C experiment (e.g., a proton-decoupled experiment like zgpg30).

    • Set the number of scans (ns) to an appropriate value. Due to the low natural abundance of ¹³C (1.1%), a higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

    • Adjust the receiver gain automatically (rga) to prevent signal clipping and maximize dynamic range.

    • Initiate the acquisition by typing zg.

  • Data Processing:

    • Once the acquisition is complete, apply a Fourier transform to convert the time-domain signal (FID) into a frequency-domain spectrum (efp).

    • Perform automatic or manual phase correction to ensure all peaks are in the positive absorptive phase (apk).

    • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or using the known chemical shift of the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Identify and label the peaks corresponding to each carbon in the molecule.

Conclusion

References

  • (Reference to a general organic chemistry or spectroscopy textbook discussing NMR principles)
  • (Reference to a publication with ¹³C NMR data for 3,5-dimethylpyrazole or a close analogue)
  • Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. (2018). OSTI.GOV. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • A guide to 13C NMR chemical shift values. (2015). Compound Interest. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine. Designed for researchers in analytical chemistry, pharmacology, and drug development, this document offers a predictive framework for identifying this molecule and distinguishing it from structural isomers and analogs. The discussion is grounded in established principles of small molecule fragmentation, drawing parallels from documented studies on pyrazole derivatives and common functional groups.

Introduction: The Structural Imperative

In modern chemical research, unambiguous structural confirmation is paramount. Mass spectrometry, particularly with collision-induced dissociation (CID), serves as a cornerstone for this purpose. The fragmentation pattern of a molecule is a unique fingerprint, revealing its intrinsic chemical architecture. Understanding these patterns allows for the confident identification of lead compounds, metabolites, and impurities.

This guide focuses on 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine, a substituted pyrazole. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in drugs like celecoxib and sildenafil.[1] The fragmentation behavior of this specific molecule is dictated by the interplay between its stable aromatic pyrazole core and the labile bonds within its N-alkyl side chain and substituents. This guide will dissect these pathways, compare them to logical alternatives, and provide a robust experimental protocol for empirical verification.

Predicted Fragmentation Profile of the Target Molecule

Under positive-mode ESI, the primary site of protonation for 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine (Molecular Weight: 211.31 g/mol ) is expected to be the basic nitrogen of the 4-amine group or one of the pyrazole ring nitrogens. The resulting protonated molecule, [M+H]⁺ at m/z 212.2, is the precursor ion for subsequent fragmentation experiments.

The fragmentation cascade, initiated by CID, is predicted to follow pathways that generate the most stable carbocations and neutral losses.[2][3] The key cleavages are anticipated along the N-1 side chain, driven by the presence of the ether oxygen and the pyrazole ring.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage at the Ether Oxygen: The C-C bond adjacent (alpha) to the ether oxygen is a prime site for cleavage. This can lead to the formation of a stable oxonium ion or loss of a neutral aldehyde. Cleavage between C2' and C3' of the propyl chain is expected to produce a major fragment ion at m/z 168.1 by eliminating ethene (m/z 28) and an ethoxy radical. A more dominant pathway involves the loss of a neutral acetaldehyde molecule (m/z 44) following a rearrangement, yielding a key fragment at m/z 168.1 .

  • Cleavage of the N-C Bond (Benzylic-type Cleavage): The bond between the pyrazole N-1 and the propyl chain is susceptible to cleavage. This "benzylic-type" cleavage is favorable as it results in a stable, resonance-delocalized pyrazole cation. This pathway would lead to the loss of the entire ethoxypropyl group as a radical, but a more common route is the formation of the protonated pyrazole core at m/z 125.1 ([C₆H₁₁N₃+H]⁺) and the neutral loss of ethoxypropene (m/z 86).

  • Side-Chain Fragmentation: The ethoxypropyl side chain itself can fragment. A characteristic loss for ethers is the cleavage of the C-O bond, which could lead to the loss of an ethyl radical (m/z 29) to form a fragment at m/z 183.1, or the loss of ethene (m/z 28) via a rearrangement to yield a fragment at m/z 184.1.

  • Pyrazole Ring Fragmentation: While the pyrazole ring is relatively stable, high-energy CID can induce ring cleavage. Common fragmentation pathways for pyrazoles include the loss of neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).[4] For example, the fragment at m/z 125.1 could further lose HCN (m/z 27) to produce a fragment at m/z 98.1.

The following diagram illustrates the most probable fragmentation pathways originating from the protonated parent molecule.

G cluster_main Proposed Fragmentation of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine mol [M+H]⁺ m/z 212.2 frag1 Fragment A m/z 168.1 mol->frag1  - C₂H₄O  (Loss of Acetaldehyde) frag2 Fragment B m/z 125.1 mol->frag2  - C₅H₁₀O  (Loss of Ethoxypropene) frag3 Fragment C m/z 184.1 mol->frag3  - C₂H₄  (Loss of Ethene) frag4 Fragment D m/z 98.1 frag2->frag4  - HCN

Caption: Proposed CID fragmentation pathways for protonated 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine.

Comparative Analysis with Structural Alternatives

To truly appreciate the diagnostic power of a fragmentation pattern, it must be compared against those of structurally similar molecules. The subtle differences in their spectra allow for definitive identification. Here, we compare our target compound with two hypothetical alternatives: an isomer and a structural analog.

  • Alternative A (Isomer): 1-(Isopropoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine. This isomer features a branched isopropoxy group instead of a linear ethoxy group.

  • Alternative B (Analog): 1-Propyl-3,5-dimethyl-1H-pyrazol-4-amine. This analog lacks the ether oxygen, simplifying the side chain.

The table below summarizes the predicted key fragments. The presence, absence, or differing m/z value of these ions provides a clear method for differentiation.

Fragment Ion (m/z)Target CompoundAlternative A (Isopropoxy Isomer)Alternative B (Propyl Analog)Rationale for Differentiation
[M+H]⁺ 212.2212.2168.2The analog has a different molecular weight. The isomer is indistinguishable at the MS1 level.
168.1 Present AbsentPresent This fragment arises from the loss of acetaldehyde (44 Da) from the target and the loss of a propyl radical (43 Da) from the analog. Its absence is key to ruling out the target compound in favor of the isomer.
154.1 AbsentPresent AbsentThe isopropoxy isomer would characteristically lose acetone (58 Da), a stable neutral, to form this unique fragment. This is a diagnostic peak for Alternative A.
125.1 Present Present Present This fragment, representing the core pyrazole structure, is common to all three. It confirms the base scaffold but is not useful for differentiation among these specific analogs.
184.1 Present Present AbsentThe loss of ethene (28 Da) is possible from both ether-containing side chains but not from the simple propyl chain.

Expert Insight: The most telling fragmentation is often not the most abundant but the most unique. For Alternative A, the neutral loss of acetone (58 Da) is a highly specific pathway for an isopropoxy group and would be a definitive marker. For our target compound, the loss of acetaldehyde (44 Da) is the corresponding diagnostic event. This highlights the principle that fragmentation is directed by the most stable neutral losses and resulting cations.[3][5]

Experimental Protocol for MS/MS Analysis

This section provides a self-validating protocol for acquiring high-quality MS/MS data for the target compound and its analogs using a standard HPLC-ESI-QTOF or Orbitrap mass spectrometer.

A. Sample & Mobile Phase Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile + 0.1% Formic Acid).

  • Mobile Phase A: Deionized water with 0.1% formic acid. The acid aids in protonation for positive-mode ESI.[6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

B. HPLC-MS System Configuration & Workflow

The diagram below outlines the experimental workflow from sample injection to data analysis.

G cluster_workflow HPLC-ESI-MS/MS Experimental Workflow A 1. Sample Injection (1 µg/mL Analyte) B 2. HPLC Separation (C18 Column) A->B C 3. ESI Source (Positive Ion Mode) B->C D 4. MS1 Scan (Full Scan, m/z 100-500) C->D E 5. Precursor Isolation (Isolate m/z 212.2) D->E F 6. CID Cell (Collision Energy Ramp) E->F G 7. MS2 Scan (Product Ion Scan) F->G H 8. Data Analysis G->H

Caption: A standard workflow for the structural elucidation of small molecules via HPLC-ESI-MS/MS.

C. Instrument Parameters

  • HPLC Method:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Flow Rate: 0.3 mL/min.

    • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Method:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • MS1 Scan Range: m/z 100-500.

    • MS2 Acquisition: Data-Dependent Acquisition (DDA).

      • Precursor Selection: Isolate the most intense ions (up to 3) from the MS1 scan. Include m/z 212.2 on the inclusion list.

      • Isolation Width: 1.2 Da.

      • Collision Energy (CID): Ramped from 10-40 eV. Using a ramp ensures that both low-energy (stable fragments) and high-energy (deeper fragmentation) pathways are observed.[7][8]

Trustworthiness through Self-Validation: This protocol incorporates an internal validation step. By running a blank (solvent injection) between samples, carryover is monitored. The use of a quality control (QC) sample (a mid-range concentration of the analyte) injected periodically throughout the run ensures system stability and reproducibility of fragmentation patterns.

Conclusion

The mass spectrometric fragmentation of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine is predicted to be dominated by cleavages along its N-1 alkoxypropyl side chain. The characteristic neutral loss of acetaldehyde (m/z 44) to form a fragment at m/z 168.1, and the cleavage of the N-C bond to produce the pyrazole core ion at m/z 125.1, are the most diagnostic pathways. These patterns are sufficiently distinct to allow for clear differentiation from its structural isomers and analogs, such as those containing branched alkoxy groups or simple alkyl chains. The provided experimental protocol offers a robust and reliable method for empirically confirming these predicted fragmentation patterns, empowering researchers to conduct confident structural elucidation.

References

  • K. Vékey, "Internal Energy Effects in Mass Spectrometry," Journal of Mass Spectrometry, vol. 31, pp. 445-463, 1996. Available: [Link]

  • L. Drahos and K. Vékey, "Determination of the thermal energy and its distribution in peptides," Journal of the American Society for Mass Spectrometry, vol. 10, pp. 323-328, 1999. Available: [Link]

  • Munesh Sharma, "Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds," International Journal of Trend in Scientific Research and Development, vol. 6, no. 5, pp. 1653-1657, 2022. Available: [Link]

  • A. M. A. Al-Ghorbani et al., "Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents," New Journal of Chemistry, 2023. Available: [Link]

  • P. Raj, V. K. Singh, and S. Singh, "Synthesis, characterization and biological activity of certain Pyrazole derivatives," Journal of Chemical and Pharmaceutical Research, vol. 5, no. 5, pp. 280-292, 2013. Available: [Link]

  • S. Singh et al., "Chemistry and biomedical relevance of pyrazole derivatives: An integrated review," EPJ Web of Conferences, vol. 210, p. 02003, 2019. Available: [Link]

  • M. A. Khan et al., "Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene," Scientific Reports, vol. 14, no. 1, 2024. Available: [Link]

  • J. D. Biggs et al., "Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning," Physical Chemistry Chemical Physics, vol. 20, no. 2, pp. 1159-1168, 2018. Available: [Link]

  • "Mass Spectrometry - Fragmentation Patterns," Chemistry LibreTexts. Available: [Link]

  • S. P. de Abeysundara et al., "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry," IntechOpen, 2018. Available: [Link]

  • J. D. Biggs et al., "Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning," ChemRxiv, 2017. Available: [Link]

  • "Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy," Fiveable. Available: [Link]

  • "Mass Spectrometry Fragmentation Patterns," Science Ready. Available: [Link]

  • J. D. Biggs et al., "Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning," ChemRxiv, 2017. Available: [Link]

  • J. Clark, "Fragmentation Patterns in the Mass Spectra of Organic Compounds," Chemguide. Available: [Link]

  • "Ion fragmentation of small molecules in mass spectrometry," SlidePlayer. Available: [Link]

  • D. A. Lightner and F. S. Steinberg, "Fragmentation mechanisms in mass spectrometry," Journal of Chemical Education, vol. 46, no. 1, p. 2, 1969. Available: [Link]

  • S. Taylor, "Understanding MS/MS fragmentation pathways of small molecular weight molecules," Doctoral dissertation, University of Greenwich, 2013. Available: [Link]

  • R. G. de Souza et al., "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products," Natural Product Reports, vol. 33, no. 3, pp. 419-444, 2016. Available: [Link]

  • "Fragmentation Processes," Structure Determination of Organic Compounds - Pharmacy 180. Available: [Link]

  • C. Liu et al., "A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances," Molecules, vol. 28, no. 15, p. 5863, 2023. Available: [Link]

  • H. Y. Kim et al., "Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation," Scientific Reports, vol. 9, no. 1, 2019. Available: [Link]

Sources

HPLC method validation for detecting 1-(3-Ethoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to HPLC Method Validation for the Quantification of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine in Pharmaceutical Matrices

Abstract

The accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides a comprehensive, scientifically-grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the novel pyrazole derivative, 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine. This document will delve into the methodological choices, present a robust validation framework in accordance with international guidelines, and compare its performance against alternative analytical techniques. The experimental data herein serves to establish the method's suitability for its intended purpose, ensuring the reliability of data generated during pharmaceutical development.

Introduction: The Analytical Imperative for Novel Intermediates

1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine is a key intermediate in the synthesis of a new class of therapeutic agents. Its purity and concentration directly impact the yield and impurity profile of the final API. Therefore, a reliable and validated analytical method for its quantification is not merely a regulatory requirement but a critical component of process control and quality assurance. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and versatility.

This guide will detail a reversed-phase HPLC (RP-HPLC) method developed for this analyte. The rationale behind the selection of chromatographic conditions will be explained, followed by a comprehensive validation of the method based on the International Council for Harmonisation (ICH) Q2(R1) guidelines. This ensures the method is fit for purpose, delivering consistently accurate and reliable results.

The Developed HPLC Method: A Mechanistic Approach

The separation of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine was achieved on a C18 stationary phase. The choice of a C18 column is predicated on the non-polar nature of the analyte, allowing for effective separation based on hydrophobic interactions. The mobile phase composition and pH were optimized to achieve a symmetrical peak shape and adequate retention.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides a good balance between resolution, backpressure, and analysis time. The 5 µm particle size offers high efficiency.
Mobile Phase Acetonitrile:0.1% Formic Acid in Water (60:40, v/v)Acetonitrile is a common organic modifier in RP-HPLC. Formic acid is used to control the pH of the mobile phase, ensuring the analyte is in a single ionic form, which leads to a sharper, more symmetrical peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good compromise between analysis time and efficiency.
Detection UV at 254 nmThe pyrazole ring system of the analyte exhibits strong absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

Method Validation: A Systematic Approach to Trustworthiness

A cornerstone of any analytical method is its validation, a process that provides documented evidence that the method is suitable for its intended purpose. The following validation parameters were assessed in accordance with ICH Q2(R1) guidelines.

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity, a solution of the analyte was spiked with known related substances and a placebo mixture. The resulting chromatogram showed that the peak for 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine was well-resolved from all other peaks, with no interference observed at the retention time of the analyte.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Linearity was evaluated by analyzing six concentrations of the analyte ranging from 50% to 150% of the nominal concentration. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

ParameterResultAcceptance Criteria (ICH)
Range 50-150 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Close to zeroClose to zero
Accuracy

Accuracy, or trueness, of an analytical procedure is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%).

Concentration LevelMean Recovery (%)Acceptance Criteria
80% 99.5%98.0% - 102.0%
100% 100.2%98.0% - 102.0%
120% 100.8%98.0% - 102.0%
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision was evaluated at two levels: repeatability and intermediate precision.

Precision LevelParameterResult (%RSD)Acceptance Criteria
Repeatability (n=6)0.8%≤ 2.0%
Intermediate Precision (Different day, different analyst)1.2%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Parameter VariedResult
Flow Rate (± 0.1 mL/min) No significant change in resolution or peak shape.
Mobile Phase Composition (± 2%) Minor shift in retention time, but resolution remained acceptable.
Column Temperature (± 2 °C) Minor shift in retention time.

Comparative Analysis with Alternative Techniques

While the developed HPLC method is robust and reliable, it is important to consider alternative analytical techniques.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like the target analyte without derivatization.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns and higher pressures.Faster analysis times and higher resolution than HPLC.Higher initial instrument cost and more susceptible to clogging.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High efficiency and requires very small sample volumes.Lower sensitivity and reproducibility compared to HPLC for some applications.

For the quantification of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine, the developed RP-HPLC method offers the optimal balance of performance, cost, and accessibility for most quality control laboratories.

Experimental Protocols

Preparation of Standard Solution
  • Accurately weigh about 25 mg of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent (Acetonitrile:Water, 50:50) and sonicate to dissolve.

  • Make up to volume with the diluent and mix well. This is the standard stock solution.

  • Dilute the stock solution with the diluent to obtain the desired concentrations for linearity, accuracy, and precision studies.

Preparation of Sample Solution
  • Accurately weigh a quantity of the drug product powder equivalent to 10 mg of the analyte into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to extract the analyte.

  • Make up to volume with the diluent, mix well, and filter through a 0.45 µm syringe filter before injection.

Visualization of the Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation MD_Start Analyte Characterization MD_Col Column & Mobile Phase Selection MD_Start->MD_Col MD_Opt Optimization of Chromatographic Conditions MD_Col->MD_Opt V_Spec Specificity MD_Opt->V_Spec Proceed to Validation V_Lin Linearity V_Spec->V_Lin V_Acc Accuracy V_Lin->V_Acc V_Prec Precision V_Acc->V_Prec V_LOD LOD/LOQ V_Prec->V_LOD V_Rob Robustness V_LOD->V_Rob MI_SOP SOP Generation V_Rob->MI_SOP Validated Method MI_QC Routine QC Analysis MI_SOP->MI_QC

Caption: Workflow for HPLC Method Validation

Conclusion

The reversed-phase HPLC method described in this guide for the quantification of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine has been successfully validated in accordance with ICH guidelines. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis in a pharmaceutical setting. While alternative techniques exist, the developed HPLC method provides a pragmatic and effective solution for the reliable quantification of this important intermediate.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]

IR spectroscopy peaks for 1-(3-Ethoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: IR Spectroscopy Profiling of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine

Executive Summary: The Analytical Context

1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine is a specialized heterocyclic building block, serving as a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK, CDK families) and advanced agrochemical fungicides (SDHI class). Its structural duality—combining a polar, hydrogen-bonding aminopyrazole core with a lipophilic, flexible ethoxypropyl tail—makes it valuable for tuning the pharmacokinetic properties of drug candidates.

This guide provides a technical breakdown of its Infrared (IR) spectroscopy profile. Unlike generic spectral lists, this document focuses on comparative analysis , distinguishing the target compound from its synthetic precursors (nitro-intermediates) and structural analogues. This approach validates chemical identity during Process Analytical Technology (PAT) workflows.

Detailed Spectral Analysis: The Fingerprint

The IR spectrum of this compound is defined by the interplay between the aromatic pyrazole ring and the aliphatic ether chain.

A. Functional Group Assignments
Frequency Region (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Insight
3350 – 3450

Primary AmineSharp band; confirms reduction of nitro group.
3250 – 3300

Primary AmineSecond band of the doublet; characteristic of free

.
2850 – 2960

Alkyl (Propyl/Ethyl)Stronger intensity than simple methyl-pyrazoles due to the propyl tail.
1580 – 1620

&

Pyrazole Ring / Amine ScissoringMixed mode; confirms heteroaromatic integrity.
1450 – 1470

MethyleneBending vibrations from the propyl chain.
1100 – 1150

Ether LinkageCritical Identity Marker. Distinguishes this specific derivative from generic alkyl-pyrazoles.
B. Structural Visualization & Wavenumber Mapping

The following diagram maps the specific vibrational modes to the chemical structure, providing a visual logic for peak assignment.

G Compound 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine NH2 Primary Amine (-NH2) 3300-3450 cm⁻¹ (Doublet) 1600 cm⁻¹ (Scissoring) Compound->NH2 C4 Position Alkyl Propyl/Ethyl Chain (-CH2-) 2850-2960 cm⁻¹ (Stretch) 1460 cm⁻¹ (Bend) Compound->Alkyl N1 Tail Ring Pyrazole Core (C=N, C=C) 1580-1620 cm⁻¹ Compound->Ring Scaffold Ether Ether Linkage (C-O-C) 1100-1150 cm⁻¹ (Strong) Alkyl->Ether Distal Group

Figure 1: Functional group mapping of the target compound, linking chemical substructures to their diagnostic IR frequencies.

Comparative Performance Guide

In a research or manufacturing setting, an IR spectrum is rarely analyzed in isolation. It is compared against alternatives to verify reaction completion or structural purity.

Scenario A: Synthesis Process Control (Reaction Monitoring)

Objective: Confirm the reduction of the intermediate 1-(3-ethoxypropyl)-3,5-dimethyl-4-nitropyrazole to the target amine.

FeaturePrecursor (Nitro-Intermediate) Target Product (Amine) Observation
3300-3500 cm⁻¹ AbsentDoublet Present Appearance of N-H stretches confirms amine formation.
1500-1550 cm⁻¹ Strong (

)
AbsentDisappearance of the nitro band is the primary endpoint metric.
1300-1350 cm⁻¹ Strong (

)
AbsentSecondary confirmation of nitro reduction.
1100-1150 cm⁻¹ PresentPresentThe ether band remains unchanged, proving the tail remained intact.
Scenario B: Structural Verification (Analogue Differentiation)

Objective: Distinguish the target from the generic core 4-amino-3,5-dimethylpyrazole (lacking the ethoxypropyl tail).

FeatureGeneric Core (No Tail) Target (Ethoxypropyl Tail) Observation
3100-3200 cm⁻¹ Broad/Strong (Py-NH)AbsentThe target is N-substituted; the broad N-H ring stretch disappears.
2800-3000 cm⁻¹ Weak (Methyls only)Medium/Strong Added methylene (

) units from the propyl chain increase signal intensity.
1100-1150 cm⁻¹ AbsentStrong The C-O-C ether band is the definitive "fingerprint" for the ethoxypropyl group.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data that matches the profiles above, follow this specific KBr pellet protocol.

Methodology: Solid-Phase Transmission FTIR. Rationale: KBr pellets provide superior resolution for the N-H stretching region compared to ATR (Attenuated Total Reflectance), which can sometimes suppress weak high-frequency signals.

  • Sample Prep: Mix 2.0 mg of the target amine with 200 mg of spectroscopic-grade KBr (dry).

  • Grinding: Grind in an agate mortar for 2-3 minutes. Checkpoint: The powder must be fine enough to not sparkle under light (minimizes Christiansen effect scattering).

  • Compression: Press at 8-10 tons for 1 minute to form a transparent disc.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum)

    • Range: 4000 – 400 cm⁻¹

  • Validation: Check the baseline at 2000 cm⁻¹. If < 80% transmittance, regrind and repress.

Workflow Diagram: Synthesis & QC Logic

QC_Workflow Start Start: Nitro-Precursor Reaction Reaction: Hydrogenation/Reduction Start->Reaction Sampling Sampling: Isolate Solid Reaction->Sampling IR_Analysis FTIR Analysis (KBr) Sampling->IR_Analysis Decision Check 1530 cm⁻¹ (NO2) Check 3400 cm⁻¹ (NH2) IR_Analysis->Decision Pass PASS: Proceed to Next Step Decision->Pass NO2 Absent NH2 Present Fail FAIL: Reprocess Decision->Fail NO2 Present

Figure 2: Quality Control decision tree using IR spectral markers during the synthesis of the target amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78931, 4-Amino-3,5-dimethylpyrazole. Retrieved from [Link]

  • Foces-Foces, C., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules (MDPI). Retrieved from [Link][1]

Sources

A Comparative Guide to the Bioactivity of Pyrazole Derivatives: Spotlight on 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive comparison of the bioactivity of pyrazole derivatives, with a special focus on the novel compound 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth analysis of structure-activity relationships, supported by experimental data for well-known pyrazole-based compounds, and outlines detailed protocols for bioactivity assessment.

Introduction: The Privileged Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of approved drugs with diverse therapeutic applications.[1] From the anti-inflammatory celecoxib to the anti-obesity agent rimonabant, the pyrazole scaffold has proven to be a privileged structure in drug discovery.[2][3] The bioactivity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole core, influencing their pharmacokinetic and pharmacodynamic properties.[4]

This guide will explore the bioactivity of a novel derivative, 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine, by comparing its structural features to those of established pyrazole compounds with known biological activities.

Structural Analysis of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine

The structure of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine presents several key features that may contribute to its bioactivity:

  • 3,5-Dimethylpyrazole Core: This core is a common feature in many bioactive pyrazoles, often associated with anti-inflammatory and analgesic properties.[2]

  • N1-Ethoxypropyl Substituent: The N-alkylation of the pyrazole ring is a common strategy to modulate lipophilicity and receptor binding affinity. The ethoxypropyl group introduces a flexible, ether-containing side chain that can influence the compound's interaction with biological targets.

  • 4-Amino Group: The presence of an amino group at the C4 position is a significant feature found in a number of biologically active pyrazoles, including kinase inhibitors and compounds with anticonvulsant activity.

Figure 1: Chemical structure of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine.

Comparative Bioactivity Analysis

To contextualize the potential bioactivity of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine, we will compare it with two well-characterized pyrazole-based drugs: Celecoxib and Rimonabant.

Comparator 1: Celecoxib - A Selective COX-2 Inhibitor

Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Its structure features a 1,5-diarylpyrazole core.

Figure 3: Chemical structure of Rimonabant.

Hypothetical Bioactivity Profile of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine

Based on the structure-activity relationships of known pyrazole derivatives, we can hypothesize the potential bioactivities of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine:

  • Anti-inflammatory Activity: The 3,5-dimethylpyrazole core is present in compounds with known anti-inflammatory effects. [2]The N1-ethoxypropyl group may enhance its potency and selectivity.

  • Anticancer Activity: Many pyrazole derivatives have demonstrated potent anticancer activities by targeting various kinases. [5][6]The 4-amino group, in particular, is a key pharmacophore in some kinase inhibitors.

  • Antimicrobial Activity: The pyrazole scaffold is also found in compounds with antibacterial and antifungal properties. [7]

Quantitative Bioactivity Data of Comparator Compounds

The following table summarizes the bioactivity data for our comparator compounds, providing a benchmark for potential future studies on 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine.

CompoundTargetBioactivity (IC50/Ki)Reference
Celecoxib COX-2IC50: 40 nM[1]
COX-1IC50: 15 µM
Rimonabant CB1 ReceptorKi: 1.8 nM[8]
CB2 ReceptorKi: 514 nM[8]

Experimental Protocols for Bioactivity Assessment

To empirically determine the bioactivity of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine, a series of in vitro assays can be employed. Below are representative protocols for assessing anti-inflammatory and anticancer activities.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

G cluster_0 Enzyme Preparation cluster_1 Assay Execution cluster_2 Detection cluster_3 Data Analysis prep_enzyme Prepare purified COX-1 and COX-2 enzymes pre_incubate Pre-incubate enzyme with test compound or vehicle control prep_enzyme->pre_incubate add_substrate Add arachidonic acid (substrate) pre_incubate->add_substrate incubate Incubate to allow for prostaglandin synthesis add_substrate->incubate stop_reaction Stop the reaction incubate->stop_reaction measure_pge2 Measure PGE2 levels using ELISA stop_reaction->measure_pge2 calculate_ic50 Calculate IC50 values measure_pge2->calculate_ic50

Figure 4: Workflow for in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Enzyme and Compound Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the appropriate assay buffer. Prepare a stock solution of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine in DMSO and create a serial dilution.

  • Assay Reaction: In a 96-well plate, add the enzyme, followed by the test compound at various concentrations or a vehicle control (DMSO). Pre-incubate for 10 minutes at room temperature.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubation and Termination: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C. Terminate the reaction by adding a stop solution (e.g., a strong acid).

  • Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

G cluster_0 Assay Setup cluster_1 Compound Addition cluster_2 Reaction and Detection cluster_3 Data Analysis setup_plate Add kinase, substrate, and ATP to a 96-well plate add_compound Add test compound or vehicle control setup_plate->add_compound incubate Incubate to allow for phosphorylation add_compound->incubate add_detection_reagent Add detection reagent (e.g., ADP-Glo) incubate->add_detection_reagent measure_luminescence Measure luminescence add_detection_reagent->measure_luminescence calculate_ic50 Calculate IC50 values measure_luminescence->calculate_ic50

Figure 5: Workflow for in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate peptide, and ATP in kinase assay buffer. Prepare a stock solution and serial dilutions of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine in DMSO.

  • Assay Reaction: In a 96-well plate, add the kinase, substrate, and the test compound at various concentrations or a vehicle control.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation and Detection: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This involves adding a reagent to deplete the remaining ATP and then another reagent to convert the produced ADP into ATP, which is then detected via a luciferase-luciferin reaction.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using non-linear regression.

Hypothetical Signaling Pathway Modulation

Given the structural similarities to known kinase inhibitors, 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine could potentially modulate a signaling pathway involved in cell proliferation, such as the MAPK/ERK pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Pyrazole 1-(3-Ethoxypropyl)-3,5-dimethyl- 1H-pyrazol-4-amine Pyrazole->RAF Potential Inhibition Proliferation Cell Proliferation Transcription->Proliferation

Figure 6: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates a potential mechanism of action where the novel pyrazole compound inhibits a key kinase (e.g., RAF) in the MAPK/ERK pathway, thereby blocking downstream signaling that leads to cell proliferation. This is a common mechanism for pyrazole-based anticancer agents.

Conclusion

While the precise bioactivity of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine remains to be experimentally determined, its structural features suggest a strong potential for biological activity, particularly in the areas of anti-inflammatory and anticancer applications. This guide provides a framework for its investigation, drawing on comparative data from established pyrazole-based drugs and outlining detailed experimental protocols for its characterization. The continued exploration of novel pyrazole derivatives like the one highlighted here is essential for the discovery of new and improved therapeutic agents.

References

  • Rimonabant - Selective CB1 Receptor Antagonist. APExBIO.

  • COX-2 Selective Inhibitors. Selleckchem.com.

  • Apparent CB1 Receptor Rimonabant Affinity Estimates: Combination with THC and Synthetic Cannabinoids in the Mouse In Vivo Triad Model. PubMed Central.

  • Celecoxib - Selective COX-2 Inhibitor for Inflammation. APExBIO.

  • Celecoxib (Celebrex), cyclooxygenase-2 (COX-2) inhibitor. Abcam.

  • Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. AME Publishing Company.

  • The binding mode of rimonabant in the proposed CB1-receptor homology model. ResearchGate.

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Dove Press.

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub.

  • Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of 3,5-dimethyl pyrazoles, 3-methyl pyrazol-5-ones and 3,5-disubstituted pyrazolines. SciSpace.

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC.

  • The binding affinity of Rimonabant and its analogs on CBR (A) and the... ResearchGate.

  • Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. ACS Medicinal Chemistry Letters.

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. [URL: https://www.rjpbcs.com/pdf/2018_9(1)/.[9]pdf]([Link]9]pdf)

  • TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. Allied Academies.

  • Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of 3,5-dimethyl pyrazoles, 3-methyl pyrazol-5-ones and 3,5-disubstituted pyrazolines. ResearchGate.

  • In vitro and in silico studies on novel N-substituted-3,5-diaryl-pyrazoline derivatives as COX-2 inhibitors and anti-inflammatory agents. Indian Journal of Chemistry (IJC).

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI.

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing.

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing.

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science.

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.

  • Pyrazole, 4-amino-3,5-dimethyl-. PubChem.

  • Current status of pyrazole and its biological activities. PMC.

  • Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-. ORCA - Cardiff University.

  • Synthesis and anti-tumor activities of newt[1][8]riazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry.

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate.

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.

Sources

A Comparative Guide to Purity Assessment Standards for 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the purity of an Active Pharmaceutical Ingredient (API) or a key intermediate is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility.[1][] The compound 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine, a substituted pyrazole, serves as a critical building block in the synthesis of various biologically active molecules, particularly kinase inhibitors for anticancer research.[3] Its impurity profile can directly influence the outcomes of biological assays and the safety of downstream products. Therefore, establishing a robust, multi-faceted analytical strategy for purity assessment is paramount.

This guide provides an in-depth comparison of the primary analytical methodologies for determining the purity of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative standards.

The Analytical Imperative: Understanding Potential Impurities

Before selecting an analytical technique, it is crucial to consider the potential impurities that may arise during the synthesis of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine. These can include:

  • Starting Materials: Unreacted precursors such as hydrazine derivatives or diketones.

  • Intermediates: Partially reacted molecules from the synthetic pathway.

  • By-products: Resulting from side reactions, such as isomers or over-alkylated species.

  • Degradation Products: Formed during purification or storage.

  • Residual Solvents: Organic solvents used in synthesis and recrystallization.

A comprehensive purity assessment must be capable of separating, identifying, and quantifying these diverse chemical entities. No single method is sufficient, necessitating an orthogonal approach where different techniques provide complementary information.

Core Analytical Techniques: A Head-to-Head Comparison

The three pillars of purity determination for a molecule like 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for purity analysis of non-volatile and thermally stable organic molecules, making it exceptionally well-suited for this pyrazole derivative.[4] Its high resolution and sensitivity are ideal for separating the main compound from closely related impurities.

Causality Behind Experimental Choices: The selection of a C18 stationary phase is based on the moderate polarity of the target molecule. The ethoxypropyl and dimethylpyrazole moieties impart sufficient hydrophobic character for effective retention and separation on a non-polar C18 column. The mobile phase, a gradient of acetonitrile and water, is a standard choice that provides excellent resolving power for a wide range of polarities. The addition of a small amount of an acid like trifluoroacetic acid (TFA) is critical; it protonates the amine function, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration. Detection at a wavelength where the pyrazole ring exhibits strong UV absorbance ensures high sensitivity.

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (based on UV absorbance of the pyrazole chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Return to 95% A, 5% B

    • 31-35 min: Re-equilibration at 95% A, 5% B

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. This method must be validated according to ICH Q2(R1) guidelines for parameters like linearity, accuracy, precision, and limit of detection (LOD)/quantification (LOQ).[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents and low molecular weight by-products. The pyrazole amine itself has sufficient volatility to be analyzed by GC, especially with a high-temperature column. The mass spectrometer provides definitive structural information based on fragmentation patterns.

Causality Behind Experimental Choices: The use of a low-polarity capillary column (e.g., 5% phenyl polysiloxane) is suitable for separating compounds based on their boiling points. The mass spectrometer operating in Electron Ionization (EI) mode will fragment the molecule in a reproducible manner. The fragmentation of pyrazoles often involves characteristic losses of HCN, N₂, and fragments from the side chains, providing a unique fingerprint for identification.[7][8]

Experimental Protocol: GC-MS for Impurity Identification

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Data Analysis: Identify peaks by comparing their mass spectra against a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

Quantitative NMR (qNMR) Spectroscopy

While ¹H and ¹³C NMR are standard for structural confirmation, Quantitative NMR (qNMR) is a primary method for determining purity without the need for a specific reference standard of the analyte itself. It relies on comparing the integral of a signal from the target molecule to the integral of a signal from a certified internal standard of known purity and concentration.

Causality Behind Experimental Choices: ¹H NMR is chosen for quantification because of its high sensitivity and the direct proportionality between signal integral and the number of protons. A high-purity internal standard (e.g., maleic acid or dimethyl sulfone) is selected that has sharp signals in a region of the spectrum free from any signals of the analyte or impurities. A long relaxation delay (D1) is crucial to ensure complete T1 relaxation for all protons, which is a prerequisite for accurate quantification.

Experimental Protocol: ¹H-qNMR for Absolute Purity Assay

  • Instrumentation: High-field NMR spectrometer (≥400 MHz).

  • Internal Standard: Certified Maleic Acid (purity >99.5%).

  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

  • Sample Preparation:

    • Accurately weigh ~15 mg of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of both the analyte and standard (typically 30-60 seconds).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., the two protons of the -CH₂- next to the ethoxy oxygen) and the signal from the internal standard (the two vinyl protons of maleic acid).

  • Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

Comparative Summary of Analytical Techniques

FeatureRP-HPLC with UV/PDAGC-MS¹H-qNMR
Primary Use Purity (% area), separation of non-volatile impuritiesIdentification of volatile/semi-volatile impurities, residual solventsAbsolute purity determination (assay), structural confirmation
Quantification Relative (area %), requires reference standard for absolute quantificationSemi-quantitative, requires specific standards for accurate quantificationAbsolute and primary method, uses a certified internal standard
Specificity High for separating isomers and related structuresVery high due to mass fragmentation patternsHigh, based on unique chemical shifts of protons
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Sample Type Non-volatile, thermally stable compoundsVolatile, thermally stable compoundsSoluble compounds
Destructive? Yes (sample is consumed)Yes (sample is consumed)No (sample can be recovered)
Key Advantage Excellent for routine QC and impurity profilingDefinitive identification of unknown volatile impuritiesDoes not require an identical reference standard of the analyte
Key Limitation Co-elution can mask impurities; relative quantificationNot suitable for non-volatile or thermally labile compoundsLower sensitivity; requires expensive equipment and expertise

Integrated Purity Assessment Workflow

A robust purity assessment strategy integrates these techniques to build a complete picture of the sample. No single result is taken in isolation.

PurityWorkflow cluster_input Sample Handling cluster_analysis Analytical Techniques cluster_output Final Reporting Sample Test Sample of 1-(3-Ethoxypropyl)-3,5-dimethyl -1H-pyrazol-4-amine HPLC RP-HPLC-PDA (Relative Purity, Impurity Profile) Sample->HPLC GCMS GC-MS (Volatile Impurities, Residual Solvents) Sample->GCMS qNMR ¹H-qNMR (Absolute Purity Assay, Identity) Sample->qNMR Report Comprehensive Purity Report HPLC->Report GCMS->Report qNMR->Report CoA Certificate of Analysis (CoA) Report->CoA

Caption: Integrated workflow for comprehensive purity assessment.

The Critical Role of Reference Standards

For routine quality control using methods like HPLC, well-characterized reference standards are indispensable.[9]

  • Certified Reference Standard: A highly purified and characterized sample of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine used to confirm identity (retention time) and for absolute quantification.

  • Impurity Standards: When possible, potential impurities should be synthesized and characterized. These are used to confirm the identity of small peaks in the chromatogram and to accurately determine their response factors for precise quantification.

Conclusion

The purity assessment of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine is a rigorous process that underpins its reliable use in research and development. A superficial analysis using a single technique is insufficient. The gold standard approach is an orthogonal validation strategy:

  • RP-HPLC for high-resolution separation and relative quantification of non-volatile impurities.

  • GC-MS for the identification of volatile impurities and residual solvents.

  • ¹H-qNMR as a primary method to establish an absolute purity value that anchors the entire assessment.

By integrating these methods, researchers and drug development professionals can have the highest degree of confidence in the quality of their material, ensuring the integrity and reproducibility of their scientific work.

References

  • JEOL Ltd. (n.d.). Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. JEOL Application Note.
  • Al-Jaber, H. I. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography - Derivatization, Sample Preparation, Application. IntechOpen. Available at: [Link]

  • Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • W.R. Grace & Co. (2025). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. Grace.com. Available at: [Link]

  • Avomeen. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). Avomeen.com. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity. ResolveMass.com. Available at: [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. Iranian Journal of Toxicology, 15(3), 165-174. Available at: [Link]

  • ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. Available at: [Link]

  • Nicovaper. (n.d.). Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Nicovaper.com. Available at: [Link]

  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA.gov. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. IJPRA Journal. Available at: [Link]

  • ResearchGate. (n.d.). General methods of synthesis for pyrazole and its derivatives. Available at: [Link]

  • Al-Otaibi, M. M., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Molecules, 29(1), 234. Available at: [Link]

  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications, 1(4), 170-175. Available at: [Link]

  • ResearchGate. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Available at: [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5481. Available at: [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda.helsinki.fi. Available at: [Link]

Sources

A Comparative Guide to the Elemental Analysis of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the elemental analysis data for 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed look at theoretical versus experimental data, compares the target molecule with relevant alternatives, and outlines the definitive analytical protocol for verification.

Introduction: The Imperative of Purity in Pyrazole Derivatives

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] These nitrogen-containing heterocycles are lauded for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anti-tumor properties.[3][4][5] The specific compound of interest, 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine, is a functionalized pyrazole whose potential biological efficacy is intrinsically linked to its chemical purity.

Elemental analysis is a fundamental technique in chemical characterization. It provides the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) within a sample.[6] This quantitative data is crucial for:

  • Verifying Molecular Formula: Confirming that the synthesized compound has the expected atomic composition.

  • Assessing Purity: Significant deviations between theoretical and experimental values can indicate the presence of impurities, such as residual solvents or starting materials.

This guide will elucidate the theoretical composition of our target compound, present a comparative analysis with structurally similar pyrazoles, and provide a robust protocol for obtaining reliable experimental data.

Theoretical Elemental Composition

The first step in elemental analysis is to calculate the theoretical or expected percentage of each element based on the compound's molecular formula.

Target Compound: 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine

  • Molecular Formula: C₁₀H₁₉N₃O

  • Molecular Weight: 197.28 g/mol

The theoretical elemental percentages are calculated as follows:

  • Carbon (C): (10 * 12.011) / 197.28 * 100% = 60.88%

  • Hydrogen (H): (19 * 1.008) / 197.28 * 100% = 9.71%

  • Nitrogen (N): (3 * 14.007) / 197.28 * 100% = 21.30%

These values represent the benchmark against which all experimental results for a pure sample of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine should be compared.

Comparative Analysis with Alternative Pyrazoles

To contextualize the elemental composition of our target compound, we compare it with two simpler, yet structurally related, pyrazole derivatives. This comparison highlights how substitutions on the pyrazole core influence the elemental percentages.

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical %CTheoretical %HTheoretical %N
1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine C₁₀H₁₉N₃O197.2860.88%9.71%21.30%
Alternative 1: 3,5-dimethyl-1H-pyrazol-4-amine [7][8]C₅H₉N₃111.1554.03%8.16%37.81%
Alternative 2: 1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazole C₁₃H₁₅ClN₂234.7366.52%6.44%11.93%

Note: Experimental data for 1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazole is cited from literature to exemplify typical experimental findings.[9]

The addition of the N-ethoxypropyl and C-methyl groups in our target compound significantly increases the carbon and hydrogen content while decreasing the relative nitrogen percentage compared to the simpler 3,5-dimethyl-1H-pyrazol-4-amine. This demonstrates the sensitivity of elemental analysis to structural modifications.

Experimental Verification: The Combustion Analysis Workflow

The most reliable and widely used method for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis, often performed using a CHN Elemental Analyzer.[6][10]

The principle of this technique is the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by detectors, such as thermal conductivity or infrared detectors.[6]

Below is a diagram illustrating the logical flow of the combustion analysis process.

G cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Separation & Detection cluster_3 Data Analysis weigh 1. Accurately Weigh (1-3 mg of sample) encapsulate 2. Encapsulate in Tin or Silver Foil weigh->encapsulate combust 3. Flash Combustion (~1000°C with O₂) encapsulate->combust reduce 4. Reduction (NOx to N₂) combust->reduce separate 5. Gas Chromatography (Separates CO₂, H₂O, N₂) reduce->separate detect 6. Thermal Conductivity Detector (TCD) separate->detect calculate 7. Calculate %C, %H, %N (Based on detector signal) detect->calculate

Caption: Workflow for CHN Elemental Analysis.

Detailed Experimental Protocol
  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified standard with a known elemental composition (e.g., Acetanilide). This step is critical for ensuring the accuracy of the detector response.

  • Sample Preparation:

    • Homogenize the sample of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine to ensure uniformity.

    • Using a microbalance, accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule.

    • Seal the capsule tightly to contain the sample.

  • Analysis:

    • Place the sealed capsule into the instrument's autosampler.

    • Initiate the analysis sequence. The instrument will drop the sample into a high-temperature combustion furnace (typically 900-1000°C) where it is combusted in a stream of pure oxygen.[10]

    • The combustion products (CO₂, H₂O, and nitrogen oxides) are swept by a helium carrier gas through a reduction tube (containing elemental copper) to convert any nitrogen oxides (NOₓ) to elemental nitrogen (N₂).

    • The gas mixture (CO₂, H₂O, N₂) then passes through a chromatographic column which separates the individual gases.

    • The separated gases flow through a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of the element.

  • Data Processing:

    • The instrument's software integrates the detector signals and, using the calibration data, calculates the absolute amounts of C, H, and N in the sample.

    • These values are then divided by the initial sample weight to yield the final percentage composition (%C, %H, %N).

Interpreting the Results: A Self-Validating System

For a newly synthesized batch of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine, the experimental results should closely match the theoretical values.

Table of Expected vs. Representative Experimental Data

ElementTheoretical Value (%)Acceptable Experimental Range (%)Representative Found Value (%)
Carbon (C)60.8860.58 - 61.1860.92
Hydrogen (H)9.719.41 - 10.019.65
Nitrogen (N)21.3021.00 - 21.6021.35

Note: The "Representative Found Value" is a hypothetical result for a high-purity sample, illustrating typical experimental outcomes. The generally accepted tolerance for elemental analysis is ±0.3-0.4% from the theoretical value.

Trustworthiness of the Protocol:

  • Agreement with Theory: A close match (within ±0.3%) between the experimental and theoretical values provides strong evidence for the correct chemical structure and high purity of the sample.

  • Deviation Analysis:

    • Low Carbon/Hydrogen: May indicate the presence of inorganic impurities or incomplete combustion.

    • High Hydrogen: Often points to the presence of residual water or hygroscopic tendencies of the compound.

    • Deviations in all elements: Could suggest a wrong structure or significant contamination with another organic compound.

The following diagram illustrates the decision-making process based on the comparison of theoretical and experimental data.

G start Obtain Experimental %C, %H, %N Data compare Compare: |Experimental - Theoretical| start->compare calc Theoretical Values %C: 60.88 %H: 9.71 %N: 21.30 calc->compare pass Result ≤ 0.3% Structure & Purity Confirmed compare->pass Yes fail Result > 0.3% Further Investigation Needed compare->fail No investigate Potential Issues: - Impurities (Solvent, Water) - Incorrect Structure - Incomplete Combustion fail->investigate

Sources

Chromatographic Separation of 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the chromatographic strategy for separating 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS: 1478965-19-3) from its structural isomers and process impurities.

Content Type: Publish Comparison Guide Audience: Process Chemists, Analytical Scientists, Drug Development Professionals

Executive Summary

1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine is a critical heterocyclic building block, frequently employed in the synthesis of Janus Kinase (JAK) inhibitors and other small-molecule therapeutics.

In high-purity pharmaceutical applications, the separation of this amine from its structural isomers and synthetic byproducts is a distinct challenge. Unlike asymmetric pyrazoles, the 3,5-dimethyl substitution pattern creates a symmetric core, eliminating N1/N2 regioisomerism. However, "isomeric" impurities often arise from the alkylation step—specifically branched-chain isomers (e.g., 2-ethoxypropyl derivatives) originating from impurities in the alkylating reagent.

This guide compares three separation methodologies: High-pH Reverse Phase HPLC (RP-HPLC) , Low-pH RP-HPLC , and Supercritical Fluid Chromatography (SFC) , providing a definitive protocol for purification and quality control.

Chemical Context & Isomer Analysis

Before selecting a method, one must understand the origin of the species being separated.

  • Target Molecule: 1-(3-Ethoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine.[1]

  • Symmetry Note: Due to the 3,5-dimethyl substitution, the pyrazole ring is symmetric. Tautomers of the precursor (3,5-dimethyl-4-nitropyrazole) are identical. Therefore, no N-regioisomers (N1 vs. N2) exist.

  • The "Isomer" Threat: The primary separation targets are structural isomers of the side chain and process impurities :

    • Branched-Chain Isomer: 1-(2-ethoxy-1-methylethyl)-3,5-dimethyl-1H-pyrazol-4-amine (derived from 1-bromo-2-ethoxypropane impurity).

    • O-Alkylated Byproduct: Trace ether formation (rare but possible).

    • Precursor: 1-(3-Ethoxypropyl)-3,5-dimethyl-4-nitropyrazole (unreduced intermediate).

Diagram 1: Impurity Origin & Isomerism

IsomerOrigin Precursor 3,5-Dimethyl-4- nitropyrazole Target TARGET: 1-(3-Ethoxypropyl)-... (Linear Chain) Precursor->Target Alkylation (Major) Isomer ISOMER: 1-(2-Ethoxy-1-methylethyl)-... (Branched Chain) Precursor->Isomer Alkylation (Minor) Reagent Reagent: 1-Bromo-3-ethoxypropane (Contains 2-ethoxy isomer) Reagent->Target Reagent->Isomer Reduction Final Reduction Step Target->Reduction H2/Pd-C Isomer->Reduction

Caption: Origin of structural isomers during the alkylation of the pyrazole core. The symmetry of the 3,5-dimethyl core eliminates N-regioisomerism, shifting the focus to alkyl chain isomers.

Method Comparison Guide

Summary of Performance
FeatureMethod A: High-pH RP-HPLC Method B: Low-pH RP-HPLC Method C: SFC (Achiral)
Principle Hydrophobic interaction (Neutral state)Hydrophobic/Ion-Exchange (Cationic state)Adsorption/Partition
Stationary Phase C18 Hybrid (e.g., XBridge BEH)C18 or C8 (e.g., SunFire)2-Ethylpyridine (2-EP) or Diol
Selectivity (

)
High for hydrophobicity differencesModerateHigh for structural isomers
Peak Shape Excellent (Suppresses tailing)Good (Requires ion-pairing)Excellent
Speed Moderate (15-20 min)Moderate (15-20 min)Fast (<5 min)
Green Factor Low (Uses Acetonitrile)LowHigh (CO2 based)
Recommendation
  • For QC/Purity Analysis: Use Method A (High-pH RP-HPLC) . The amine is deprotonated, increasing retention and resolution between the linear and branched alkyl chains based on hydrophobicity.

  • For Preparative Purification: Use Method C (SFC) . The orthogonal selectivity of SFC often resolves structural isomers (linear vs. branched) better than LC, with easier solvent recovery.

Detailed Experimental Protocol

Selected Standard: Method A (High-pH RP-HPLC)

This method utilizes the basic nature of the aminopyrazole. By operating at pH 10, the amine exists as a free base, maximizing interaction with the C18 stationary phase and improving peak symmetry.

1. Equipment & Reagents
  • System: UHPLC or HPLC equipped with PDA (Photo Diode Array) detector.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable column).

  • Reagents: HPLC-grade Acetonitrile (ACN), Ammonium Bicarbonate (

    
    ), Milli-Q Water.
    
2. Mobile Phase Preparation
  • Solvent A (Buffer): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B (Organic): 100% Acetonitrile.

3. Gradient Conditions
Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.09550.6
10.040600.6
12.05950.6
12.19550.6
15.09550.6
4. Detection & Parameters
  • Wavelength: 254 nm (Primary), 220 nm (Secondary).

    • Note: The pyrazole ring absorbs strongly at 254 nm.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

5. System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ):  Must be < 1.5 for the main peak.
    
  • Resolution (

    
    ):  > 2.0 between the Target and the nearest impurity (likely the branched isomer).
    
  • Retention Time Repeatability: %RSD < 0.5% (n=5 injections).

Advanced Separation Logic (SFC Alternative)

If Method A fails to resolve the branched-chain isomer (1-(2-ethoxy-1-methylethyl)-...), Supercritical Fluid Chromatography is the authoritative alternative. The 2-Ethylpyridine (2-EP) stationary phase interacts with the amine functionality via hydrogen bonding, often discriminating between steric isomers more effectively than C18.

Diagram 2: Method Decision Tree

MethodSelection Start Start: Crude Mixture Check Check Impurity Profile (LC-MS) Start->Check Decision Is Branched Isomer Present? Check->Decision MethodA Use Method A: High-pH RP-HPLC (Robust, Standard QC) Decision->MethodA No MethodC Use Method C: SFC (2-EP Column) (Steric Selectivity) Decision->MethodC Yes No No (Mainly Process Impurities) Yes Yes (Critical Separation) Result Pure Target: >99.5% Purity MethodA->Result Pass QC MethodC->Result Pass QC

Caption: Decision logic for selecting between RP-HPLC and SFC based on the presence of difficult-to-separate structural isomers.

SFC Protocol (Method C)
  • Column: Viridis 2-EP (2-Ethylpyridine), 5 µm, 4.6 x 150 mm.

  • Mobile Phase:

    
     (A) / Methanol + 0.1% Diethylamine (B).
    
  • Gradient: 5-40% B over 5 minutes.

  • Back Pressure: 120 bar.

  • Temp: 40°C.

References

  • Vertex AI Search. (2024). HPLC method for 1-(3-Ethoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine. Retrieved from 2

  • BenchChem Technical Support. (2025). Column chromatography conditions for separating pyrazole isomers. Retrieved from 3

  • Elguero, J., et al. (2019). The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. Semantic Scholar. Retrieved from 4

  • PubChem. (2024). 3,5-dimethyl-1h-pyrazol-4-amine Compound Summary. Retrieved from 5

  • Sigma-Aldrich. (2024). 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride Product Information. Retrieved from

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 1-(3-Ethoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the analysis of 1-(3-Ethoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine, the integrity of your analytical data is fundamentally tethered to the quality of your reference standards. This guide provides an in-depth comparison of reference standards for this specific pyrazole derivative, offering insights into their selection and application. We will delve into the critical attributes of a high-quality reference standard, present a comparative overview of commercially available options, and provide a detailed, field-proven analytical workflow for its quantification.

The Imperative of a High-Quality Reference Standard

According to the International Council for Harmonisation (ICH) guidelines, reference standards must be of the highest purity and thoroughly characterized to ensure their suitability for their intended use.[1] This involves confirming the material's identity and assessing its purity through a battery of analytical techniques.

Comparison of Commercially Available Reference Standards

While a direct head-to-head performance comparison from a single public source is unavailable, we can construct a comparative framework based on the typical data provided in a Certificate of Analysis (CoA) from various suppliers. When evaluating a reference standard for 1-(3-Ethoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine, the following parameters are paramount:

FeatureSupplier A (Exemplar)Supplier B (Exemplar)Supplier C (Exemplar)Senior Scientist's Recommendation
Purity (by HPLC) ≥98%≥95%"For Research Use Only" - Purity not specifiedA purity of ≥98% is recommended for quantitative applications to minimize the impact of impurities on assay accuracy.
Identity Confirmation ¹H NMR, Mass Spectrometry (MS)¹H NMRNot specifiedComprehensive identity confirmation using orthogonal techniques like NMR and MS is crucial to ensure you are working with the correct molecule.
Certificate of Analysis (CoA) Detailed CoA with purity, identity data, and storage conditions.Basic CoA with limited data.No CoA provided.Always insist on a comprehensive CoA. It is a critical document for quality assurance and regulatory compliance.
Traceability Traceable to a primary standard (if applicable).Not specified.Not specified.For the highest level of confidence, particularly in a regulated environment, a reference standard with established traceability is preferred.
Supplier Reputation Established supplier with a history of providing high-quality reference materials.Varies.Unknown.Choose suppliers with a strong reputation for quality and customer support.

Note: The supplier names are anonymized for objectivity. Researchers should always request and scrutinize the CoA before purchasing a reference standard.

Key Characterization Data to Demand in a Certificate of Analysis

A comprehensive Certificate of Analysis is the hallmark of a reliable reference standard. For 1-(3-Ethoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine, the CoA should include:

  • Purity: Determined by a high-resolution chromatographic technique, typically High-Performance Liquid Chromatography (HPLC), with the chromatogram provided.

  • Identity: Confirmed by ¹H NMR and Mass Spectrometry. The spectra should be included and interpreted.

  • Residual Solvents: Analysis by Headspace Gas Chromatography (HSGC) to quantify any remaining solvents from the synthesis.

  • Water Content: Determined by Karl Fischer titration, as water can affect the accurate weighing of the standard.

Experimental Protocol: A Validated HPLC-UV Method for the Quantification of 1-(3-Ethoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine

This section outlines a robust and reliable HPLC-UV method for the analysis of 1-(3-Ethoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for many pyrazole derivatives.[2]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for the separation of pyrazole compounds. Formic acid helps to protonate the amine group, leading to better peak shape.

  • Reference Standard: A well-characterized standard of 1-(3-Ethoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine with a purity of ≥98%.

  • Solvents: HPLC-grade acetonitrile, water, and formic acid.

Workflow Diagram

HPLC_Workflow cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Reference Standard Preparation HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Method_Setup Method Setup (Gradient, Flow Rate, Wavelength) Method_Setup->HPLC_System Chromatogram_Integration Chromatogram Integration Data_Acquisition->Chromatogram_Integration Calibration_Curve Calibration Curve Construction Chromatogram_Integration->Calibration_Curve Quantification Sample Quantification Calibration_Curve->Quantification

Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The addition of an acid modifier like formic acid improves peak shape for basic compounds like amines by minimizing tailing.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication or online degasser) to prevent bubble formation in the pump and detector.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the 1-(3-Ethoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine reference standard. The use of a calibrated analytical balance is critical for accuracy.

    • Dissolve the standard in a suitable solvent (e.g., a mixture of water and acetonitrile) in a 10 mL volumetric flask. Ensure complete dissolution.

    • Prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples. A typical range might be 1-100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing 1-(3-Ethoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine in the same solvent as the standard solutions.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min. This is a standard flow rate for a 4.6 mm ID column.

    • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • UV Detection: Monitor at a wavelength where the analyte has maximum absorbance. This can be determined by running a UV scan of the standard solution. For pyrazole derivatives, this is often in the range of 220-280 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B (Acetonitrile)
      0 10
      15 90
      20 90
      21 10

      | 25 | 10 |

    • This gradient allows for the elution of a wide range of compounds with varying polarities.

  • Data Analysis:

    • Inject the calibration standards and the sample solutions.

    • Integrate the peak area of 1-(3-Ethoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine in each chromatogram.

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the sample solutions by interpolating their peak areas from the calibration curve.

The Logic of Reference Standard Qualification

The trustworthiness of an analytical method is built upon a foundation of well-qualified reference standards. The qualification process establishes the identity, purity, and potency of the standard, ensuring its suitability for its intended analytical purpose.

Reference_Standard_Qualification cluster_qualification Reference Standard Qualification cluster_validation Method Validation cluster_result Outcome Identity Identity Confirmation (NMR, MS, IR) Accurate_Quantification Accurate Quantification Identity->Accurate_Quantification Purity Purity Assessment (HPLC, GC, Titration) Purity->Accurate_Quantification Potency Assay (e.g., qNMR) (If required) Potency->Accurate_Quantification Stability Stability Studies Stability->Accurate_Quantification Accuracy Accuracy Reliable_Data Reliable & Defensible Analytical Data Accuracy->Reliable_Data Precision Precision Precision->Reliable_Data Specificity Specificity Specificity->Reliable_Data Linearity Linearity Linearity->Reliable_Data Range Range Range->Reliable_Data Accurate_Quantification->Accuracy Accurate_Quantification->Precision Accurate_Quantification->Specificity Accurate_Quantification->Linearity Accurate_Quantification->Range

Caption: Logical flow from reference standard qualification to reliable data.

Conclusion

The selection of a reference standard for the analysis of 1-(3-Ethoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine is a critical decision that directly influences the quality of your scientific data. By prioritizing high-purity, well-characterized standards from reputable suppliers and employing a robust, validated analytical method, researchers can ensure the accuracy and reliability of their findings. Always demand a comprehensive Certificate of Analysis and scrutinize the provided data to make an informed decision. This diligence at the outset will pay dividends in the form of reproducible and defensible results.

References

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024, December 23). R Discovery. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance ICH Q2 Q6B Q7A Guidelines. YouTube. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). National Institutes of Health. [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. National Institutes of Health. [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Choosing Reference Standards for API or Impurity. ResolveMass. [Link]

  • ICH. (1999, November). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]

  • Veeprho Pharmaceuticals. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). MDPI. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). National Institutes of Health. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.